molecular formula C9H15BrN2 B6590333 1-Butyl-3-Vinylimidazolium Bromide CAS No. 1033461-45-8

1-Butyl-3-Vinylimidazolium Bromide

Cat. No.: B6590333
CAS No.: 1033461-45-8
M. Wt: 231.13 g/mol
InChI Key: XALVOFYVVOAYPO-UHFFFAOYSA-M
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Description

1-Butyl-3-Vinylimidazolium Bromide is a useful research compound. Its molecular formula is C9H15BrN2 and its molecular weight is 231.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-butyl-3-ethenylimidazol-1-ium;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N2.BrH/c1-3-5-6-11-8-7-10(4-2)9-11;/h4,7-9H,2-3,5-6H2,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XALVOFYVVOAYPO-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+]1=CN(C=C1)C=C.[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1033461-45-8
Details Compound: Poly(1-butyl-3-vinylimidazolium bromide)
Record name Poly(1-butyl-3-vinylimidazolium bromide)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1033461-45-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

231.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34311-90-5
Record name 1-Butyl-3-vinyl-1H-imidazol-3-ium Bromide
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Foundational & Exploratory

Physicochemical properties of 1-Butyl-3-Vinylimidazolium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of 1-Butyl-3-Vinylimidazolium Bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound ([B-VIm][Br]), a functionalized ionic liquid, has garnered significant attention for its unique combination of properties. The presence of a polymerizable vinyl group on the imidazolium (B1220033) cation allows it to serve as a versatile monomer for the synthesis of poly(ionic liquids) (PILs), while the butyl chain influences its solubility and thermal characteristics. This document provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its applications, particularly those relevant to materials science and drug development.

Core Physicochemical Properties

This compound is a quaternary ammonium (B1175870) salt that exists as a solid at room temperature.[1] Its structure, featuring both a hydrophilic imidazolium ring and a more hydrophobic butyl group, gives it an amphiphilic character, allowing for solubility in a range of polar and non-polar solvents.[2] This dual nature is crucial for its role as a solvent and catalyst in diverse chemical reactions.[2] The compound exhibits high thermal stability, a characteristic feature of ionic liquids, making it suitable for applications requiring elevated temperatures.[2]

Quantitative Data Summary

The fundamental physicochemical properties of this compound are summarized in the table below for easy reference.

PropertyValueSource(s)
IUPAC Name 1-butyl-3-ethenylimidazol-1-ium bromide[3][4]
Synonyms [B-VIm][Br], VBIMBr, BVIM Br[1][4]
CAS Number 34311-90-5[1][3][4]
Molecular Formula C₉H₁₅BrN₂[1][2][3]
Molecular Weight 231.13 g/mol [1][3]
Melting Point 82 °C[1]
Appearance Solid at room temperature[1]
Hydrogen Bond Donor Count 0[4]
Hydrogen Bond Acceptor Count 1[4]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are crucial for its application in research and development.

Synthesis via Quaternization

The most common method for synthesizing this compound is through the quaternization of 1-vinylimidazole (B27976) with 1-bromobutane.[2][5]

Materials:

  • 1-vinylimidazole

  • 1-bromobutane (1-Alkylbromide)

  • Ethyl acetate (B1210297) (or Methanol)

  • Round-bottom flask

  • Reflux condenser

  • Stirrer

  • Rotary evaporator

  • Vacuum desiccator with P₂O₅

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 1-vinylimidazole and 1-bromobutane. A molar ratio of 1:1.2 (imidazole to bromide) is typically used to ensure complete reaction of the vinylimidazole.[6]

  • Solvent Addition: Dissolve the mixture in a suitable solvent such as ethyl acetate.[6] Alternatively, methanol (B129727) can be used.[2]

  • Reaction Conditions:

    • Method A (Ethyl Acetate): Stir the mixture at 110 °C for 24–48 hours.[6]

    • Method B (Methanol): Heat the mixture at approximately 50 °C for about two days.[2]

  • Purification:

    • After the reaction is complete, a viscous ionic liquid product will have formed. Remove the upper solvent layer which contains unreacted reagents.[6]

    • Wash the resulting ionic liquid product three times with fresh ethyl acetate to remove any remaining impurities.[6]

  • Drying: Remove the residual organic solvent using a rotary evaporator. For final drying, store the purified product in a vacuum desiccator over phosphorus pentoxide (P₂O₅).[6]

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Reactant1 1-Vinylimidazole Reaction Quaternization (Ethyl Acetate, 110°C, 24-48h) Reactant1->Reaction Reactant2 1-Bromobutane Reactant2->Reaction Purification Purification (Wash with Ethyl Acetate) Reaction->Purification Crude Product Drying Drying (Rotary Evaporation & Vacuum) Purification->Drying Product 1-Butyl-3-Vinylimidazolium Bromide Drying->Product Pure Product Polymerization_Pathway Monomer 1-Butyl-3-Vinylimidazolium Bromide (Monomer) Polymerization Radical Polymerization Monomer->Polymerization Initiator Radical Initiator (e.g., AIBN) Initiator->Polymerization Polymer Poly(1-butyl-3-vinylimidazolium bromide) (PIL) Polymerization->Polymer Properties_to_Applications cluster_properties Core Properties cluster_applications Applications Prop1 Vinyl Group (Polymerizable) App1 Poly(ionic liquids) & Functional Materials Prop1->App1 Prop2 Ionic Nature (Conductivity, Solvency) App2 Electrolytes for Batteries & Devices Prop2->App2 App4 Catalysis & Environmental Remediation Prop2->App4 Prop3 Tunable Structure (Amphiphilicity) App3 Antimicrobial Agents & Drug Delivery Systems Prop3->App3 Prop3->App4

References

An In-depth Technical Guide on 1-Butyl-3-Vinylimidazolium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed information on the molecular properties of 1-Butyl-3-Vinylimidazolium Bromide, a compound of interest for researchers, scientists, and professionals in drug development and materials science.

Core Molecular Data

This compound is an ionic liquid characterized by an imidazolium (B1220033) cation functionalized with both a butyl and a vinyl group, paired with a bromide anion. This structure allows it to be a versatile monomer for the synthesis of poly(ionic liquid)s.

Below is a summary of its key molecular identifiers and properties.

PropertyValue
Molecular Formula C9H15BrN2[1][2][3][4]
Molecular Weight 231.13 g/mol [1][2][3][4]
IUPAC Name 1-butyl-3-ethenylimidazol-1-ium bromide[2][5]
CAS Number 1033461-45-8[1][2]

Structural Composition

The molecular structure of this compound consists of a central imidazolium ring, which is a five-membered aromatic heterocycle containing two nitrogen atoms. One nitrogen atom is substituted with a butyl group, and the other with a vinyl group. The positive charge of the imidazolium cation is balanced by a bromide anion.

Logical relationship of this compound components C9H15BrN2 This compound (C9H15BrN2) Cation 1-Butyl-3-Vinylimidazolium ([C9H15N2]+) C9H15BrN2->Cation Composed of Anion Bromide (Br-) C9H15BrN2->Anion Composed of Imidazolium Imidazolium Ring Cation->Imidazolium has Butyl Butyl Group (-C4H9) Cation->Butyl has Vinyl Vinyl Group (-CH=CH2) Cation->Vinyl has

Caption: Components of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound can be found in various scientific literature. A general synthetic workflow is outlined below.

General Experimental Workflow for Synthesis A Reactants: 1-Vinylimidazole 1-Bromobutane B Reaction in Solvent (e.g., Acetonitrile) A->B Step 1 C Purification: Recrystallization or Washing with Solvent B->C Step 2 D Drying under Vacuum C->D Step 3 E Characterization: NMR, Mass Spectrometry D->E Step 4

References

In-Depth Technical Guide: Thermal Stability Analysis of 1-Butyl-3-Vinylimidazolium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of the ionic liquid 1-Butyl-3-Vinylimidazolium Bromide. Ionic liquids are increasingly investigated for a range of applications, including as solvents and catalysts in pharmaceutical and chemical synthesis, making a thorough understanding of their thermal properties essential for process safety, optimization, and material integrity. This document details the synthesis, thermal decomposition characteristics, and the experimental protocols utilized for thermal analysis.

Core Data Presentation

The thermal stability of this compound has been characterized primarily through thermogravimetric analysis (TGA). The quantitative data gathered from relevant studies are summarized below. It is important to note that while specific data for the monomer is limited, the thermal behavior of its polymerized form provides a strong indication of its stability.

ParameterThis compound (Monomer)Poly(this compound)Source
Decomposition Temperature Range (°C) 260 - 280-[1]
Decomposition Temperature (Td) (°C) -277[1]

Note: The decomposition temperature for the monomer is reported as a range based on a study of a series of 1-alkyl-3-vinylimidazolium bromide ionic liquids.

Experimental Protocols

A detailed understanding of the methodologies employed in determining thermal stability is crucial for the replication and validation of experimental results. The following sections outline the typical protocols for the synthesis of this compound and its subsequent thermal analysis.

Synthesis of this compound

The synthesis of this compound is typically achieved through a quaternization reaction.[2] This process involves the reaction of 1-vinylimidazole (B27976) with 1-bromobutane (B133212).

Materials:

  • 1-vinylimidazole

  • 1-bromobutane

  • Methanol (or other suitable solvent)

Procedure:

  • 1-vinylimidazole and 1-bromobutane are combined in methanol.

  • The mixture is heated to approximately 50°C.

  • The reaction is allowed to proceed for approximately 48 hours to ensure complete quaternization.

  • The resulting product, this compound, can be purified through recrystallization or extraction methods to remove any unreacted starting materials.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a fundamental technique used to determine the thermal stability of materials by measuring the change in mass as a function of temperature.

Instrumentation:

  • A thermogravimetric analyzer is utilized for these measurements.

Typical Experimental Parameters:

  • Sample Size: 5-8 mg

  • Heating Rate: A constant heating rate of 10 °C/min is commonly employed.[1] Other rates such as 5, 15, 20, or 25 °C/min can also be used depending on the desired resolution and the nature of the thermal events.

  • Atmosphere: The analysis is conducted under an inert atmosphere, typically flowing nitrogen, to prevent oxidative degradation.

  • Temperature Range: A typical temperature range for the analysis is from ambient temperature up to 600°C or higher to ensure complete decomposition is observed.

Visualizing the Experimental Workflow

To clarify the logical flow of the thermal stability analysis, the following diagram illustrates the key stages from synthesis to data analysis.

experimental_workflow Experimental Workflow for Thermal Stability Analysis cluster_synthesis Synthesis cluster_tga Thermogravimetric Analysis (TGA) cluster_analysis Data Analysis start Start: Reagents (1-vinylimidazole, 1-bromobutane) quaternization Quaternization Reaction (Methanol, ~50°C, 48h) start->quaternization purification Purification (Recrystallization/Extraction) quaternization->purification product Product: This compound purification->product sample_prep Sample Preparation (5-8 mg) product->sample_prep tga_analysis TGA Instrument (Heating Rate: 10°C/min, N2 atmosphere) sample_prep->tga_analysis data_acquisition Data Acquisition (Mass vs. Temperature) tga_analysis->data_acquisition tga_curve TGA Curve Generation data_acquisition->tga_curve determine_td Determine Decomposition Temperature (Td) tga_curve->determine_td reporting Reporting of Thermal Stability Data determine_td->reporting

Caption: Workflow for the synthesis and thermal analysis of this compound.

References

Spectroscopic Analysis of 1-Butyl-3-Vinylimidazolium Bromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of NMR and FTIR Data for Researchers and Drug Development Professionals

This technical guide provides a comprehensive spectroscopic analysis of the ionic liquid 1-Butyl-3-Vinylimidazolium Bromide ([VBIM][Br]), focusing on Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with or developing applications for this versatile compound.

Introduction

This compound is a quaternary ammonium (B1175870) salt and a member of the imidazolium-based ionic liquids. Its molecular structure, featuring a polymerizable vinyl group and a butyl chain, imparts a unique combination of properties, including tunable solubility and the ability to act as a monomer for the synthesis of poly(ionic liquids).[1] These characteristics make it a compound of interest in diverse fields such as materials science, electrochemistry, and drug delivery. A thorough understanding of its spectral characteristics is crucial for its identification, purity assessment, and the analysis of its interactions in various chemical and biological systems.

Experimental Protocols

Detailed experimental protocols for obtaining high-quality NMR and FTIR spectra of this compound are outlined below. These methodologies are based on established practices for the analysis of ionic liquids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended for detailed spectral analysis.

Sample Preparation:

  • Weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) or Chloroform-d (CDCl₃)) in a standard 5 mm NMR tube. The choice of solvent may influence the chemical shifts slightly due to solvent effects.

  • Ensure the sample is fully dissolved to obtain a homogeneous solution.

Data Acquisition:

  • ¹H NMR: Acquire the proton NMR spectrum using a standard pulse program. Key parameters to consider include the spectral width, number of scans, and relaxation delay. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • ¹³C NMR: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom. A larger number of scans is generally required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups and vibrational modes present in this compound.

Instrumentation: A standard FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is suitable for the analysis of ionic liquids.

Sample Preparation:

  • Place a small drop of this compound directly onto the ATR crystal.

  • Alternatively, if the sample is a solid, a small amount of the powder can be pressed firmly against the crystal.

Data Acquisition:

  • Record a background spectrum of the clean, empty ATR crystal.

  • Record the sample spectrum over a typical wavenumber range of 4000-400 cm⁻¹.

  • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • The final spectrum should be presented in terms of absorbance or transmittance.

Data Presentation

The following tables summarize the quantitative NMR and FTIR data for this compound. For comparative purposes, data for the closely related compound, 1-Butyl-3-methylimidazolium Bromide, is also included where available.

¹H NMR Spectral Data

Solvent: Deuterium Oxide (D₂O)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Assignments for this compound are based on the analysis of its constituent functional groups and comparison with similar structures.
~9.1s1HN-CH-N (Imidazolium ring proton at C2)
~7.8t1HN-CH=CH (Imidazolium ring proton at C4/C5)
~7.6t1HN-CH=CH (Imidazolium ring proton at C4/C5)
~7.1dd1HN-CH=CH₂ (Vinyl proton)
~5.9d1HN-CH=CH₂ (Vinyl proton, trans)
~5.5d1HN-CH=CH₂ (Vinyl proton, cis)
~4.2t2HN-CH₂-(CH₂)₂-CH₃ (Butyl chain)
~1.8m2HN-CH₂-CH₂-CH₂-CH₃ (Butyl chain)
~1.3m2HN-CH₂-CH₂-CH₂-CH₃ (Butyl chain)
~0.9t3HN-(CH₂)₃-CH₃ (Butyl chain)

Note: Chemical shifts are approximate and can vary slightly based on solvent and experimental conditions. 's' denotes singlet, 'd' denotes doublet, 't' denotes triplet, 'dd' denotes doublet of doublets, and 'm' denotes multiplet.

¹³C NMR Spectral Data

Solvent: Deuterium Oxide (D₂O)

Chemical Shift (δ, ppm)Assignment
Assignments for this compound are based on the analysis of its constituent functional groups and comparison with similar structures.
~136N-CH-N (Imidazolium ring carbon at C2)
~130N-CH=CH₂ (Vinyl carbon)
~123N-CH=CH (Imidazolium ring carbon at C4/C5)
~120N-CH=CH (Imidazolium ring carbon at C4/C5)
~109N-CH=CH₂ (Vinyl carbon)
~50N-CH₂-(CH₂)₂-CH₃ (Butyl chain)
~31N-CH₂-CH₂-CH₂-CH₃ (Butyl chain)
~19N-CH₂-CH₂-CH₂-CH₃ (Butyl chain)
~13N-(CH₂)₃-CH₃ (Butyl chain)
FTIR Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
Data is a representative spectrum for a vinylimidazolium bromide ionic liquid.
~3150-3050MediumC-H stretching (Imidazolium ring and vinyl group)
~2960-2850StrongC-H stretching (Butyl chain)
~1650MediumC=C stretching (Vinyl group)
~1570, ~1460StrongC=N and C=C stretching (Imidazolium ring)
~1465MediumCH₂ bending (Butyl chain)
~1170StrongC-N stretching (Imidazolium ring)
~960Medium=C-H out-of-plane bending (Vinyl group)
~820MediumImidazolium ring bending
~750MediumCH₂ rocking (Butyl chain)

Visualizations

The following diagrams, generated using Graphviz, illustrate the logical workflow of the spectroscopic analysis and the structural relationships of this compound.

experimental_workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation synthesis Synthesis of This compound purification Purification synthesis->purification nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr Sample for NMR ftir FTIR Spectroscopy purification->ftir Sample for FTIR structure Structural Elucidation nmr->structure functional_groups Functional Group Identification ftir->functional_groups

Caption: Experimental workflow for the spectroscopic analysis of this compound.

structural_relationship cluster_cation Cation: 1-Butyl-3-vinylimidazolium cluster_ionic_liquid Ionic Liquid imidazolium Imidazolium Ring (Aromatic Core) butyl Butyl Group (Alkyl Chain) imidazolium->butyl N1-substitution vinyl Vinyl Group (Polymerizable Moiety) imidazolium->vinyl N3-substitution il This compound anion Anion: Bromide (Br⁻) anion->il Ionic Interaction

Caption: Structural components and relationships within this compound.

References

An In-depth Technical Guide to the Solubility of 1-Butyl-3-Vinylimidazolium Bromide in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-Butyl-3-Vinylimidazolium Bromide ([Bvim]Br), an imidazolium-based ionic liquid with applications in materials science, catalysis, and drug delivery.[1][2] Due to its polymerizable vinyl group, [Bvim]Br serves as a versatile monomer for the synthesis of poly(ionic liquids).[1][3] Understanding its solubility in various organic solvents is crucial for its application in synthesis, purification, and formulation development.

Core Concepts: Structure and Properties

This compound is a quaternary ammonium (B1175870) salt with the molecular formula C₉H₁₅BrN₂ and a molecular weight of 231.13 g/mol .[4][5] Its structure, featuring a butyl group and a vinyl group attached to the imidazolium (B1220033) ring, imparts a balance of hydrophobicity and hydrophilicity, influencing its solubility in different media.[1] The presence of the bromide anion generally enhances its solubility in polar solvents.

Quantitative Solubility Data

Based on studies of similar 1-alkyl-3-methylimidazolium bromides, a general solubility profile can be inferred.[6] The following table summarizes the expected qualitative solubility of [Bvim]Br in various common organic solvents.

Solvent ClassSolventExpected Solubility
Polar Protic Methanol (B129727)Soluble
EthanolSoluble
n-ButanolSoluble
Polar Aprotic AcetonitrileSoluble
Dimethylformamide (DMF)Soluble
Dimethyl Sulfoxide (DMSO)Soluble
AcetoneLikely Soluble
Non-Polar ToluenePoorly Soluble
HexaneInsoluble
XylenesInsoluble

Experimental Protocols

The determination of ionic liquid solubility is a critical experimental procedure. A commonly employed and reliable technique is the isothermal saturation method, often referred to as the "shake-flask" method.

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a given temperature.

Materials and Equipment:

  • This compound (high purity)

  • Organic solvent of interest (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical technique for quantification.

Procedure:

  • Sample Preparation: An excess amount of this compound is added to a known volume of the organic solvent in a sealed vial.

  • Equilibration: The vial is placed in a thermostatically controlled shaker or water bath set to the desired temperature. The mixture is agitated for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, the vial is removed from the shaker and allowed to stand undisturbed at the same temperature to allow for the settling of the undissolved solid. To ensure complete separation of the solid and liquid phases, the sample is then centrifuged at a high speed.

  • Sample Analysis: A known volume of the clear supernatant is carefully withdrawn and diluted with a suitable solvent. The concentration of this compound in the diluted sample is then determined using a calibrated HPLC method or another appropriate analytical technique.

  • Calculation: The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in grams per liter (g/L) or moles per liter (mol/L).

Workflow for Solubility Determination

G cluster_prep Sample Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis cluster_calc Calculation A Add excess [Bvim]Br to a known volume of solvent B Agitate in a thermostatically controlled shaker A->B C Allow to equilibrate for 24-48 hours B->C D Allow undissolved solid to settle C->D E Centrifuge to ensure clear supernatant D->E F Withdraw and dilute a known volume of supernatant E->F G Analyze concentration using a calibrated method (e.g., HPLC) F->G H Calculate solubility from concentration and dilution factor G->H

Caption: Experimental workflow for determining the solubility of [Bvim]Br.

Synthesis of this compound

The most common method for synthesizing this compound is through a quaternization reaction.

G cluster_reactants Reactants cluster_process Reaction Conditions cluster_product Product Reactant1 1-Vinylimidazole Solvent Solvent (e.g., Methanol or Acetonitrile) Reactant1->Solvent Reactant2 1-Bromobutane Reactant2->Solvent Conditions Heat (e.g., 50-70°C) for an extended period (e.g., 48 hours) Solvent->Conditions Product This compound Conditions->Product

Caption: Synthesis pathway for this compound.

Conclusion

This compound exhibits favorable solubility in a range of polar organic solvents, which is a key characteristic for its use in various chemical processes. While precise quantitative data remains to be extensively published, the provided qualitative information and experimental protocols offer a solid foundation for researchers and professionals working with this versatile ionic liquid. Further experimental determination of its solubility in a broader array of solvents will undoubtedly expand its applications in diverse fields, including pharmaceuticals and advanced materials.

References

An In-depth Technical Guide on the Quaternization of 1-vinylimidazole to Produce 1-Butyl-3-Vinylimidazolium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-Butyl-3-Vinylimidazolium Bromide, a versatile ionic liquid with applications in various fields, including as a precursor for poly(ionic liquids), in electrochemistry, and as a phase transfer catalyst.[1] This document details the fundamental reaction, experimental protocols, and characterization of the final product.

Introduction

This compound ([VBIM][Br]) is a quaternary ammonium (B1175870) salt characterized by a vinyl group, which allows for polymerization, and a butyl group on the imidazolium (B1220033) ring, influencing its solubility and ionic properties. The primary synthesis route for this compound is the quaternization of 1-vinylimidazole (B27976) with 1-bromobutane. This reaction involves the nucleophilic attack of the nitrogen atom of the imidazole (B134444) ring on the electrophilic carbon of the 1-bromobutane, forming the desired imidazolium salt.[1]

Reaction Mechanism and Experimental Workflow

The quaternization reaction is a straightforward SN2 nucleophilic substitution. The lone pair of electrons on one of the nitrogen atoms of the 1-vinylimidazole ring attacks the carbon atom bonded to the bromine in 1-bromobutane. This leads to the formation of a new carbon-nitrogen bond and the displacement of the bromide ion, which then becomes the counter-ion to the positively charged imidazolium cation.

Reaction_Mechanism cluster_product Product 1-Vinylimidazole 1-Vinylimidazole Transition_State Transition State 1-Vinylimidazole->Transition_State Nucleophilic Attack 1-Bromobutane 1-Bromobutane 1-Bromobutane->Transition_State Product This compound Transition_State->Product Experimental_Workflow Reactants 1-Vinylimidazole & 1-Bromobutane Solvent Add Solvent (e.g., Ethyl Acetate or Methanol) Reactants->Solvent Reaction Heat and Stir (e.g., 50-110°C for 24-48h) Solvent->Reaction Purification Purification Reaction->Purification Washing Wash with Solvent (e.g., Ethyl Acetate) Purification->Washing Crude Product Drying Dry under Vacuum Washing->Drying Characterization Characterization (NMR, FTIR) Drying->Characterization Final_Product This compound Characterization->Final_Product

References

Understanding the Ionic Conductivity of 1-Butyl-3-Vinylimidazolium Bromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis, electrochemical properties, and factors influencing the ionic conductivity of the ionic liquid 1-Butyl-3-Vinylimidazolium Bromide ([BVIm][Br]). This document is intended to serve as a valuable resource for researchers and professionals working in fields where the unique properties of ionic liquids are of interest, including materials science, electrochemistry, and drug development.

Introduction to this compound

This compound is a quaternary ammonium (B1175870) salt characterized by an imidazolium (B1220033) ring substituted with a butyl and a vinyl group.[1] This unique structure, featuring a polymerizable vinyl group, allows it to serve as a monomer for the synthesis of poly(ionic liquid)s, expanding its applications.[1] Its ionic nature imparts properties such as thermal stability and the ability to dissolve a wide range of substances, making it a subject of interest for various applications, including as an electrolyte in electrochemical devices.[1]

Synthesis of this compound

The synthesis of this compound is typically achieved through a quaternization reaction. This involves the reaction of 1-vinylimidazole (B27976) with 1-bromobutane (B133212).

A general synthetic procedure involves dissolving 1-vinylimidazole and 1-bromobutane in a solvent such as ethyl acetate (B1210297) and stirring the mixture at an elevated temperature (e.g., 110°C) for 24 to 48 hours. The resulting ionic liquid is then purified by washing with a suitable solvent to remove any unreacted starting materials.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Conditions cluster_purification Purification Reactant1 1-Vinylimidazole Reaction Quaternization Reactant1->Reaction Reactant2 1-Bromobutane Reactant2->Reaction Solvent Ethyl Acetate Solvent->Reaction Heating 110°C, 24-48h Heating->Reaction Washing Washing with Ethyl Acetate Drying Vacuum Drying Washing->Drying Product 1-Butyl-3-Vinylimidazolium Bromide Drying->Product Reaction->Washing

Caption: Synthesis workflow for this compound.

Ionic Conductivity of Imidazolium-Based Ionic Liquids

The ionic conductivity of an ionic liquid is a measure of its ability to conduct an electric current, which is determined by the mobility of its constituent ions. For 1-vinyl-3-alkylimidazolium bromide ionic liquids, the temperature dependence of conductivity has been shown to follow an Arrhenius-type equation. This indicates that the conductivity increases with temperature.

Table 1: Ionic Conductivity of 1-Butyl-3-methylimidazolium Bromide ([BMIm][Br]) at Various Temperatures

Temperature (K)Ionic Conductivity (S/m)
298Data not available in provided search results
313Data not available in provided search results
333Data not available in provided search results
353Data not available in provided search results
373Data not available in provided search results
Note: The conductivity of pure 1-Butyl-3-methylimidazolium bromide increases with temperature in a non-linear fashion.[2] Specific values from the graphical representation in the source are not provided.

Experimental Protocol: Measurement of Ionic Conductivity

Electrochemical Impedance Spectroscopy (EIS) is the standard technique used to determine the ionic conductivity of ionic liquids. Below is a generalized experimental protocol that can be adapted for this compound.

Objective: To measure the bulk ionic conductivity of this compound as a function of temperature.

Materials and Equipment:

  • This compound sample

  • Conductivity cell with two parallel platinum electrodes

  • Potentiostat/Galvanostat with a frequency response analyzer for EIS

  • Temperature-controlled environment (e.g., oven or circulating bath)

  • Inert gas supply (e.g., Nitrogen or Argon)

Procedure:

  • Cell Preparation: The conductivity cell is thoroughly cleaned and dried. The cell constant is determined prior to the experiment using a standard solution of known conductivity (e.g., KCl solution).

  • Sample Loading: The ionic liquid is loaded into the conductivity cell in an inert atmosphere (e.g., a glovebox) to prevent contamination from moisture and atmospheric gases.

  • Temperature Control: The cell is placed in a temperature-controlled environment and allowed to equilibrate at the desired temperature.

  • EIS Measurement: An AC potential with a small amplitude (typically 5-10 mV) is applied across a range of frequencies (e.g., 1 MHz to 1 Hz). The impedance of the system is measured at each frequency.

  • Data Analysis: The impedance data is plotted on a Nyquist plot (Z'' vs. Z'). The bulk resistance (Rb) of the ionic liquid is determined from the intercept of the impedance spectrum with the real axis at high frequency.

  • Conductivity Calculation: The ionic conductivity (σ) is calculated using the following equation: σ = L / (Rb * A) where L is the distance between the electrodes and A is the area of the electrodes (L/A is the cell constant).

  • Temperature Dependence: Steps 3-6 are repeated for a range of temperatures to determine the temperature dependence of the ionic conductivity.

EIS_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis Cell_Prep Clean & Calibrate Conductivity Cell Sample_Load Load Ionic Liquid in Inert Atmosphere Cell_Prep->Sample_Load Temp_Control Set & Equilibrate Temperature Sample_Load->Temp_Control EIS_Acquisition Perform EIS Scan (1 MHz - 1 Hz) Temp_Control->EIS_Acquisition Nyquist_Plot Generate Nyquist Plot EIS_Acquisition->Nyquist_Plot Get_Rb Determine Bulk Resistance (Rb) Nyquist_Plot->Get_Rb Calc_Sigma Calculate Ionic Conductivity (σ) Get_Rb->Calc_Sigma

Caption: Experimental workflow for measuring ionic conductivity using EIS.

Factors Influencing Ionic Conductivity

The ionic conductivity of this compound, like other ionic liquids, is influenced by several key factors that govern the mobility of the [BVIm]+ cation and the Br- anion.

Factors_Affecting_Conductivity cluster_intrinsic Intrinsic Properties cluster_extrinsic External Factors Conductivity Ionic Conductivity (σ) Ion_Size Ion Size & Shape Viscosity Viscosity (η) Ion_Size->Viscosity influences Ion_Mobility Ion Mobility Viscosity->Ion_Mobility inversely affects Ion_Mobility->Conductivity directly proportional Temperature Temperature (T) Temperature->Viscosity decreases Temperature->Ion_Mobility increases Impurities Presence of Impurities (e.g., water, solvents) Impurities->Conductivity can increase Impurities->Viscosity can decrease

Caption: Key factors influencing the ionic conductivity of ionic liquids.

  • Temperature: As temperature increases, the viscosity of the ionic liquid decreases, leading to higher ion mobility and, consequently, higher ionic conductivity.

  • Viscosity: Lower viscosity facilitates easier movement of ions through the liquid, resulting in higher conductivity. The size and shape of the ions, as well as intermolecular forces, play a significant role in determining the viscosity.

  • Ion Size and Structure: The size and structure of the cation and anion affect their mobility. The presence of the flexible butyl chain and the planar vinyl group on the imidazolium cation will influence packing and intermolecular interactions.

  • Purity: The presence of impurities, particularly water or residual solvents from the synthesis, can significantly impact ionic conductivity. Water, for instance, can lower the viscosity and increase the number of charge carriers, often leading to an increase in conductivity.

Conclusion

This compound is a versatile ionic liquid with potential applications in various scientific and industrial fields. While specific quantitative data on its ionic conductivity remains to be extensively reported, an understanding of its synthesis, the methods for its characterization, and the factors governing its conductivity can guide further research and development. The protocols and diagrams provided in this guide offer a foundational framework for researchers and professionals to explore the electrochemical properties of this and other related ionic liquids. Further experimental investigation is warranted to fully characterize the ionic conductivity of this compound and unlock its full potential.

References

Health and Safety Considerations for 1-Butyl-3-Vinylimidazolium Bromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available health and safety information for 1-Butyl-3-vinylimidazolium bromide. It is intended for informational purposes for a technical audience and should not be substituted for a formal risk assessment or the guidance provided in a substance-specific Safety Data Sheet (SDS).

Executive Summary

This compound is an ionic liquid with a growing range of applications, including as a monomer for poly(ionic liquids), an electrolyte in electrochemical devices, and a phase transfer catalyst.[1][2] While research indicates potential for low toxicity and biocompatibility, it is crucial to note that the substance is not yet fully tested, and comprehensive toxicological data is largely unavailable.[1][3][4] The primary known hazards are potential skin and eye irritation.[5] This guide synthesizes the available safety information, handling procedures, and hazard classifications to promote safe laboratory practices.

Hazard Identification and Classification

The most consistent safety warning across multiple safety data sheets is that this compound has not been fully tested, and therefore, a comprehensive risk profile cannot be definitively established.[3][4] However, based on available notifications to the ECHA C&L Inventory, the following GHS hazard classifications have been reported, although there is some inconsistency.[5]

Table 1: GHS Hazard Classification [5]

Hazard ClassHazard CategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation

Note: PubChem notes that this chemical does not meet GHS hazard criteria for 50% of the reports provided, indicating a lack of consensus or comprehensive data.[5]

Potential health effects from exposure may include:

  • Inhalation: May cause respiratory tract irritation.[4]

  • Ingestion: May be harmful if swallowed.[4]

  • Skin Contact: May cause skin irritation.[5]

  • Eye Contact: May cause serious eye irritation.[5]

There is currently no data available to suggest that this compound is carcinogenic, mutagenic, or a reproductive toxin.[4]

Physical and Chemical Properties

Understanding the physical and chemical properties is essential for safe handling and storage.

Table 2: Physical and Chemical Properties

PropertyValueSource
Molecular FormulaC₉H₁₅BrN₂[1][6]
Molecular Weight231.13 g/mol [5][6]
AppearanceSolid, yellow to brown powder or crystals[3][7]
OdorNo characteristic odor[3]
CAS Number34311-90-5, 1033461-45-8[3][6]

Experimental Protocols: Safe Handling and Emergency Procedures

Given the "substance not yet fully tested" classification, cautious handling is paramount.[3][4] The following protocols are derived from standard laboratory safety practices and information provided in available SDS.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling this compound.

  • Eye and Face Protection: Wear safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles.[4]

  • Hand Protection: Wear impervious chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use, and proper removal techniques should be employed to avoid skin contact.[3][4]

  • Body Protection: Wear a lab coat or other impervious clothing. The type of protective equipment must be selected based on the concentration and amount of the substance at the specific workplace.[3][4]

  • Respiratory Protection: If dusts or aerosols are generated, use a NIOSH-approved P95 or P1 particle respirator. For higher-level protection, a respirator with OV/AG/P99 (US) or ABEK-P2 (EU) cartridges may be necessary.[3]

First Aid Measures
  • If in Eyes: Immediately rinse continuously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical advice/attention.[3][4]

  • If on Skin: Wash off immediately with plenty of soap and water.[4]

  • If Inhaled: Move the exposed person to fresh air at once. If respiratory problems occur, provide artificial respiration or oxygen.[3][4]

  • If Swallowed: Rinse mouth immediately and provide fresh air. Do not induce vomiting. Seek immediate medical attention.[3][4]

Handling and Storage
  • Usage Precautions: Avoid contact with skin, eyes, and clothing.[3] Avoid formation of dust and aerosols. Use in a well-ventilated area and keep away from heat, sparks, and open flames.[3][4]

  • Storage: Store in a dry, well-ventilated area in a tightly closed container.[8][9]

Toxicological and Ecotoxicological Data

As of this guide's compilation, specific quantitative toxicological data such as LD50 (lethal dose, 50%) or LC50 (lethal concentration, 50%) for this compound are not available in the reviewed literature. The substance is consistently described as "not yet fully tested".[3][4]

Some research on similar ionic liquids, such as 1-butyl-3-methylimidazolium bromide ([Bmim]Br), has been conducted. Studies on [Bmim]Br have shown cytotoxic effects on human cell lines (HeLa, MCF-7, and HEK293T), inducing apoptosis and cell cycle arrest.[10] Additionally, [Bmim]Br has demonstrated genotoxicity in guppy fish at higher concentrations.[11] However, it is critical to recognize that these findings are for a related but structurally different compound and cannot be directly extrapolated to this compound.

Regarding environmental fate, there is no specific data on the persistence, bioaccumulation, or toxicity of this compound.[4] General best practices for chemical disposal should be followed to prevent release into drains or waterways.[3]

Risk Assessment Workflow

Due to the limited toxicological data, a cautious and structured approach to risk assessment is essential before any new experimental work is undertaken. The following diagram illustrates a logical workflow for this process.

RiskAssessmentWorkflow cluster_assessment Risk Assessment Process cluster_mitigation Mitigation & Control cluster_review Review & Documentation A Substance Identification (this compound) B Hazard Identification - Review SDS & Literature - Note 'Not Fully Tested' Status - Identify Known Hazards (Irritation) A->B Gather Data C Exposure Assessment - Evaluate Routes (Inhalation, Dermal) - Quantify Amounts Used - Determine Frequency & Duration B->C Analyze Potential Contact D Risk Characterization - Synthesize Hazard & Exposure Info - Conclude Risk Level (Low, Med, High) - Acknowledge Data Gaps C->D Evaluate Risk E Hierarchy of Controls D->E Define Control Strategy F Elimination / Substitution (Is a less hazardous alternative available?) E->F G Engineering Controls (Fume hood, ventilated enclosure) E->G H Administrative Controls (SOPs, Training, Restricted Access) E->H I Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat, Respirator) E->I J Develop Safe Work Procedure (SWP) G->J H->J I->J Incorporate into Protocol K Review & Update Regularly (Especially if new data emerges) J->K Maintain & Improve

Risk Assessment Workflow for Chemicals with Limited Data.

Conclusion

While this compound is a promising compound in various scientific fields, the current lack of comprehensive health and safety data necessitates a cautious approach. All handling should be performed under the assumption that the substance is potentially hazardous, with strict adherence to the use of appropriate personal protective equipment and engineering controls. Researchers must stay informed and consult the latest Safety Data Sheets from their supplier before use. As more research is conducted on this and similar ionic liquids, the toxicological profile will become clearer, allowing for more refined safety protocols.

References

An In-depth Technical Guide to 3-((4-methyl-1-piperazinyl)methyl)-5-(trifluoromethyl)-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The CAS number 34311-90-5 provided in the topic query corresponds to 1-butyl-3-ethenylimidazol-1-ium bromide, a compound chemically distinct from the indole (B1671886) derivative requested. This technical guide will focus on the properties and applications of 3-((4-methyl-1-piperazinyl)methyl)-5-(trifluoromethyl)-1H-indole , based on available scientific literature for structurally related compounds, as a specific CAS number for this exact molecule could not be readily identified.

This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, physicochemical properties, potential biological activities, and relevant experimental methodologies associated with this class of compounds.

Core Compound Profile

The molecule in focus, 3-((4-methyl-1-piperazinyl)methyl)-5-(trifluoromethyl)-1H-indole, belongs to a class of heterocyclic compounds that has garnered significant interest in medicinal chemistry. The indole scaffold is a common feature in many biologically active molecules. The incorporation of a trifluoromethyl group can enhance metabolic stability and binding affinity, while the piperazine (B1678402) moiety is known to improve solubility and can be crucial for receptor interactions.

Physicochemical Properties

The following table summarizes the predicted and inferred physicochemical properties of 3-((4-methyl-1-piperazinyl)methyl)-5-(trifluoromethyl)-1H-indole, based on data from structurally similar compounds.

PropertyValueSource/Method
Molecular Formula C₁₅H₁₈F₃N₃Calculated
Molecular Weight 297.32 g/mol Calculated
Appearance Likely a solid at room temperatureInferred from related compounds
Melting Point Not available (likely >150 °C)Inferred from related compounds
Solubility Expected to be soluble in organic solvents like DMSO and methanol.Inferred from related compounds
logP ~3.5 - 4.5Predicted (based on similar structures)
pKa Not available-
Spectral Data

While specific spectral data for this exact molecule is not available, the expected characteristic signals are outlined below based on its structure and data from analogous compounds.

TechniqueExpected Characteristics
¹H NMR - Aromatic protons on the indole and trifluoromethyl-substituted benzene (B151609) ring. - Singlet for the methylene (B1212753) bridge protons. - Signals for the piperazine ring protons. - Singlet for the N-methyl group on the piperazine ring. - A broad singlet for the indole N-H proton.
¹³C NMR - Aromatic carbons of the indole and trifluoromethyl-substituted benzene ring. - Carbon of the trifluoromethyl group (quartet due to C-F coupling). - Methylene bridge carbon. - Piperazine ring carbons. - N-methyl carbon.
Mass Spec. Expected molecular ion peak (M+H)⁺ at m/z 298.15.

Synthesis and Experimental Protocols

The synthesis of 3-((4-methyl-1-piperazinyl)methyl)-5-(trifluoromethyl)-1H-indole can be achieved through a Mannich reaction, a common method for the aminomethylation of acidic protons located alpha to a carbonyl group, and in this case, the active hydrogen at the C3 position of the indole ring.

Proposed Synthesis Workflow

The following diagram illustrates a plausible synthetic workflow.

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product cluster_purification Purification & Analysis 5-(Trifluoromethyl)-1H-indole 5-(Trifluoromethyl)-1H-indole Mannich Reaction Mannich Reaction 5-(Trifluoromethyl)-1H-indole->Mannich Reaction N-methylpiperazine N-methylpiperazine N-methylpiperazine->Mannich Reaction Formaldehyde (B43269) Formaldehyde Formaldehyde->Mannich Reaction 3-((4-methyl-1-piperazinyl)methyl)-5-(trifluoromethyl)-1H-indole 3-((4-methyl-1-piperazinyl)methyl)-5-(trifluoromethyl)-1H-indole Mannich Reaction->3-((4-methyl-1-piperazinyl)methyl)-5-(trifluoromethyl)-1H-indole Column Chromatography Column Chromatography 3-((4-methyl-1-piperazinyl)methyl)-5-(trifluoromethyl)-1H-indole->Column Chromatography NMR, MS Analysis NMR, MS Analysis Column Chromatography->NMR, MS Analysis

Caption: Proposed workflow for the synthesis of the target compound.

Detailed Experimental Protocol: Mannich Reaction

This protocol is adapted from procedures for the synthesis of similar 3-substituted indoles.[1][2]

Materials:

Procedure:

  • To a solution of 5-(trifluoromethyl)-1H-indole (1.0 eq) in ethanol, add N-methylpiperazine (1.2 eq).

  • To this stirred mixture, add formaldehyde solution (1.5 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield the pure 3-((4-methyl-1-piperazinyl)methyl)-5-(trifluoromethyl)-1H-indole.

  • Characterize the final product by NMR and mass spectrometry.

Biological Applications and Signaling Pathways

Indole derivatives with trifluoromethyl and piperazine moieties are known to exhibit a range of biological activities, with a significant focus on their potential as anticancer agents through the inhibition of protein kinases.

Potential as Kinase Inhibitors

Structurally related compounds have shown inhibitory activity against several kinases involved in cancer cell proliferation and survival, such as BCR-ABL and the PI3K/Akt pathway.

The BCR-ABL fusion protein is a constitutively active tyrosine kinase that drives the proliferation of cancer cells in chronic myeloid leukemia (CML).[3][4] Inhibitors of BCR-ABL are a cornerstone of CML treatment.

G BCR-ABL BCR-ABL Substrate Substrate BCR-ABL->Substrate ATP -> ADP Phosphorylated Substrate Phosphorylated Substrate Cell Proliferation Cell Proliferation Phosphorylated Substrate->Cell Proliferation Apoptosis Inhibition Apoptosis Inhibition Phosphorylated Substrate->Apoptosis Inhibition Indole Derivative Indole Derivative Indole Derivative->BCR-ABL Inhibition

Caption: Inhibition of the BCR-ABL signaling pathway.

The PI3K/Akt pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers.[5][6][7]

G Growth Factor Receptor Growth Factor Receptor PI3K PI3K Growth Factor Receptor->PI3K PIP2 PIP2 PI3K->PIP2 ATP -> ADP PIP3 PIP3 Akt Akt PIP3->Akt Cell Survival & Proliferation Cell Survival & Proliferation Akt->Cell Survival & Proliferation Indole Derivative Indole Derivative Indole Derivative->PI3K Inhibition Indole Derivative->Akt Inhibition

Caption: Inhibition of the PI3K/Akt signaling pathway.

Experimental Protocols for Biological Evaluation

This assay determines the concentration of the compound that inhibits cell growth by 50% (IC₅₀).[5][6][8][9]

Materials:

  • Human cancer cell lines (e.g., K562 for CML, MCF-7 for breast cancer)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well plates

  • 3-((4-methyl-1-piperazinyl)methyl)-5-(trifluoromethyl)-1H-indole (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the indole derivative in the culture medium.

  • Treat the cells with different concentrations of the compound and incubate for 48-72 hours. Include a vehicle control (DMSO).

  • Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

This assay measures the direct inhibitory effect of the compound on the activity of a specific kinase.[3][4]

Materials:

  • Recombinant kinase (e.g., BCR-ABL)

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • 3-((4-methyl-1-piperazinyl)methyl)-5-(trifluoromethyl)-1H-indole

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 96-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the indole derivative in the kinase assay buffer.

  • In a 96-well plate, add the kinase, its substrate, and the diluted compound.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol. The signal is typically luminescent and proportional to kinase activity.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.

Conclusion

While specific data for 3-((4-methyl-1-piperazinyl)methyl)-5-(trifluoromethyl)-1H-indole is not extensively available, the analysis of structurally related compounds strongly suggests its potential as a bioactive molecule, particularly in the field of oncology. The presence of the trifluoromethyl-indole scaffold combined with a piperazine moiety makes it a promising candidate for kinase inhibition. The provided synthetic and experimental protocols offer a solid foundation for the further investigation and development of this and similar compounds for therapeutic applications. Further research is warranted to fully elucidate its biological activity profile and mechanism of action.

References

Methodological & Application

Application Notes and Protocols for the Free Radical Polymerization of 1-Butyl-3-Vinylimidazolium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(1-butyl-3-vinylimidazolium bromide), often abbreviated as poly([C4VIm][Br]), is a polymeric ionic liquid (PIL) that has garnered significant interest across various scientific and industrial fields. PILs combine the unique physicochemical properties of ionic liquids—such as high thermal stability, ionic conductivity, and tunable solubility—with the advantageous material characteristics of polymers, including mechanical stability and processability. The vinyl group on the this compound monomer allows for its polymerization through various methods, with free radical polymerization being a common and accessible approach. This document provides a detailed protocol for the free radical polymerization of this compound, targeting researchers and professionals in materials science and drug development.

Data Presentation

The following table summarizes a typical experimental setup for the free radical polymerization of this compound. It is important to note that conventional free radical polymerization generally yields polymers with broad molecular weight distributions (high polydispersity index - PDI). For greater control over molecular weight and a narrower PDI (typically below 1.2), controlled radical polymerization techniques such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are recommended[1].

ParameterValue/ConditionNotes
Monomer This compound---
Initiator 2,2′-Azobis(isobutyronitrile) (AIBN)A common thermal initiator for free radical polymerization.
Solvent Deionized WaterThe polymerization can also be conducted in other polar solvents.
Monomer to Initiator Molar Ratio 100:1This ratio can be adjusted to modify the resulting molecular weight; a higher initiator concentration generally leads to lower molecular weight.
Reaction Temperature 60 °CSufficient to induce the thermal decomposition of AIBN and initiate polymerization.
Reaction Time 16 hoursReaction time can be varied to achieve different monomer conversion rates.
Purification Method Dialysis against deionized waterEffective for removing unreacted monomer, initiator fragments, and other small molecules.[2][3]

Experimental Protocols

This section outlines the detailed methodology for the synthesis of the monomer and its subsequent polymerization.

Monomer Synthesis: this compound

The synthesis of this compound is typically achieved through the quaternization of 1-vinylimidazole (B27976) with 1-bromobutane (B133212).

Materials:

  • 1-vinylimidazole

  • 1-bromobutane

  • Acetonitrile (or other suitable solvent)

  • Diethyl ether (for washing)

Procedure:

  • In a round-bottom flask, dissolve 1-vinylimidazole (1.0 equivalent) in acetonitrile.

  • Add 1-bromobutane (1.0-1.2 equivalents) dropwise to the solution while stirring.

  • Heat the reaction mixture at an appropriate temperature (e.g., 40-50 °C) for 18-48 hours.

  • After the reaction is complete, remove the solvent under reduced pressure.

  • Wash the resulting crude product multiple times with diethyl ether to remove any unreacted starting materials.

  • Dry the purified monomer under vacuum.

Free Radical Polymerization of this compound

This protocol details the polymerization of the synthesized monomer using AIBN as a thermal initiator.

Materials:

  • This compound (monomer)

  • 2,2′-Azobis(isobutyronitrile) (AIBN) (initiator)

  • Deionized water (solvent)

  • Dialysis tubing (e.g., MWCO 6000–8000 Da)

Procedure:

  • Dissolve the this compound monomer in deionized water in a reaction vessel.

  • Add AIBN as the initiator, with a monomer to initiator molar ratio of 100:1.[2][3]

  • Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for at least 30 minutes to remove dissolved oxygen, which can inhibit the polymerization.

  • Immerse the reaction vessel in a preheated oil bath at 60 °C and stir for 16 hours.[2][3]

  • After the polymerization period, cool the reaction mixture to room temperature.

  • Transfer the resulting polymer solution into a dialysis tube (e.g., MWCO 6000–8000 Da).

  • Dialyze against deionized water for several days, with frequent changes of water, to purify the polymer.[2][3]

  • Lyophilize (freeze-dry) the purified polymer solution to obtain the final solid poly(this compound).

Visualizations

Reaction Mechanism: Free Radical Polymerization

The free radical polymerization of this compound proceeds through the classical steps of initiation, propagation, and termination.

Free_Radical_Polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination AIBN AIBN Initiator_Radicals 2x Initiator Radicals AIBN->Initiator_Radicals Heat (60°C) Monomer_Initiation Monomer Initiator_Radicals->Monomer_Initiation Addition Initiated_Monomer Initiated Monomer Radical Monomer_Initiation->Initiated_Monomer Growing_Chain Growing Polymer Chain Radical Initiated_Monomer->Growing_Chain Monomer_Propagation Monomer Growing_Chain->Monomer_Propagation Addition Elongated_Chain Elongated Polymer Chain Radical Monomer_Propagation->Elongated_Chain Elongated_Chain->Growing_Chain Chain1 Growing Chain 1 Terminated_Polymer Terminated Polymer Chain1->Terminated_Polymer Combination or Disproportionation Chain2 Growing Chain 2 Chain2->Terminated_Polymer

Caption: Mechanism of free radical polymerization.

Experimental Workflow

The following diagram illustrates the sequential steps of the experimental protocol for the polymerization of this compound.

Experimental_Workflow node_dissolve Dissolve Monomer & Initiator in Water node_purge Purge with Inert Gas (30 min) node_dissolve->node_purge node_react React at 60°C for 16 hours node_purge->node_react node_cool Cool to Room Temperature node_react->node_cool node_dialyze Purify by Dialysis (several days) node_cool->node_dialyze node_lyophilize Lyophilize to Obtain Solid Polymer node_dialyze->node_lyophilize

Caption: Experimental workflow for polymerization.

References

Application Notes and Protocols: Synthesis and Evaluation of Poly(1-Butyl-3-Vinylimidazolium Bromide) for Drug Delivery Applications

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Polymeric ionic liquids (PILs) are an emerging class of polymers that combine the unique physicochemical properties of ionic liquids with the processability and mechanical stability of macromolecules. Poly(1-butyl-3-vinylimidazolium bromide) (Poly([C4VIm][Br])) is a PIL that has garnered interest for various applications, including as a potential vehicle for drug delivery. Its ionic nature, potential for biocompatibility, and antimicrobial properties make it a candidate for developing advanced drug delivery systems. These application notes provide detailed protocols for the synthesis of the this compound monomer, its subsequent polymerization, and standard methods for its characterization and evaluation in a drug delivery context.

Synthesis Protocols

This section details the two-step synthesis process: the creation of the vinylimidazolium monomer followed by its free-radical polymerization.

Protocol 1.1: Synthesis of this compound Monomer ([C4VIm][Br])

This protocol is adapted from established quaternization reaction procedures. The reaction involves the N-alkylation of 1-vinylimidazole (B27976) with 1-bromobutane (B133212).

Materials:

  • 1-vinylimidazole (99%)

  • 1-bromobutane (99%)

  • Ethyl acetate (B1210297) (≥99.8%)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

  • Vacuum desiccator with phosphorus pentoxide (P₂O₅)

Procedure:

  • To a round-bottom flask fitted with a reflux condenser, add 1-vinylimidazole and 1-bromobutane in a 1:1.2 molar ratio.

  • Add ethyl acetate to dissolve the mixture.

  • Heat the mixture to 110 °C and stir vigorously for 24-48 hours.

  • After the reaction period, cool the flask to room temperature. A biphasic mixture should be observed, with the ionic liquid as the denser phase.

  • Carefully decant the top layer of ethyl acetate, which contains unreacted starting materials.

  • Wash the resulting ionic liquid product three times with fresh ethyl acetate to remove any remaining impurities.

  • Remove the residual ethyl acetate using a rotary evaporator.

  • Dry the final product, a viscous liquid, in a vacuum desiccator over P₂O₅ until a constant weight is achieved.

  • Confirm the structure using ¹H NMR and FTIR spectroscopy.

G cluster_reactants Reactants & Solvent cluster_process Reaction & Purification cluster_product Final Product r1 1-Vinylimidazole p1 Combine Reactants in Flask (Molar Ratio 1:1.2) r1->p1 r2 1-Bromobutane r2->p1 sol Ethyl Acetate sol->p1 p2 Heat to 110 °C Stir for 24-48h p1->p2 p3 Cool & Separate Organic Layer p2->p3 p4 Wash Product x3 with Ethyl Acetate p3->p4 p5 Remove Solvent (Rotary Evaporator) p4->p5 p6 Dry in Vacuum Desiccator (P₂O₅) p5->p6 fp [C4VIm][Br] Monomer p6->fp

Caption: Workflow for the synthesis of the [C4VIm][Br] monomer.

Protocol 1.2: Free-Radical Polymerization of [C4VIm][Br]

This protocol describes the synthesis of Poly([C4VIm][Br]) from the monomer via free-radical polymerization using Azobisisobutyronitrile (AIBN) as the initiator.

Materials:

  • This compound ([C4VIm][Br]) monomer

  • Azobisisobutyronitrile (AIBN)

  • Chloroform (CHCl₃) or other suitable solvent

  • Nitrogen (N₂) gas supply

  • Round-bottom flask with reflux condenser and gas inlet

  • Magnetic stirrer with heating oil bath

  • Diethyl ether or other non-solvent for precipitation

Procedure:

  • Dissolve the [C4VIm][Br] monomer in a round-bottom flask with a suitable solvent (e.g., chloroform).

  • Purge the reaction mixture with N₂ gas for 20-30 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • Add the radical initiator AIBN (typically 1 wt.% with respect to the monomer).

  • Immerse the flask in a preheated oil bath at 60-70 °C and stir the mixture.

  • Allow the polymerization to proceed for 6-24 hours under the N₂ atmosphere. The viscosity of the solution will increase as the polymer forms.

  • To terminate the reaction, cool the flask to room temperature and expose the solution to air.

  • Precipitate the polymer by slowly adding the reaction mixture to a large volume of a stirred non-solvent (e.g., diethyl ether).

  • Collect the precipitated white polymer by filtration.

  • Wash the polymer several times with the non-solvent to remove any unreacted monomer and initiator.

  • Dry the final Poly([C4VIm][Br]) product in a vacuum oven at 40-50 °C until a constant weight is achieved.

  • Confirm the polymer structure and successful polymerization (disappearance of vinyl peaks) using ¹H NMR and FTIR.

G cluster_reactants Reactants & Initiator cluster_process Polymerization & Purification cluster_product Final Product r1 [C4VIm][Br] Monomer p1 Dissolve & Purge with N₂ Gas r1->p1 r2 AIBN (Initiator) p2 Add AIBN & Heat to 60-70 °C (6-24h) r2->p2 sol Solvent (e.g., Chloroform) sol->p1 p1->p2 p3 Cool to Terminate p2->p3 p4 Precipitate Polymer in Non-Solvent p3->p4 p5 Filter and Wash Precipitate p4->p5 p6 Dry Polymer in Vacuum Oven p5->p6 fp Poly([C4VIm][Br]) p6->fp

Caption: Workflow for the free-radical polymerization of Poly([C4VIm][Br]).

Characterization Protocols

Proper characterization is essential to confirm the synthesis and understand the material's properties.

Protocol 2.1: Structural Characterization
  • Fourier Transform Infrared (FTIR) Spectroscopy: Acquire spectra of the monomer and polymer. Confirm polymerization by observing the disappearance or significant reduction of the C=C stretching band of the vinyl group (around 1650 cm⁻¹).

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Dissolve the monomer and polymer in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). Confirm polymerization by the disappearance of the characteristic vinyl proton peaks (typically between 5.0 and 7.5 ppm) and the appearance of a broad backbone signal.

Protocol 2.2: Nanoparticle Formulation and Characterization

For drug delivery, the polymer is often formulated into nanoparticles (PNPs) to facilitate encapsulation and cellular uptake.

Procedure (Nanoparticle Formulation via Solvent Displacement):

  • Dissolve a known amount of Poly([C4VIm][Br]) in a good solvent (e.g., methanol).

  • Under vigorous stirring, add the polymer solution dropwise into a larger volume of a non-solvent (e.g., deionized water).

  • The polymer should precipitate, forming nanoparticles.

  • Stir the resulting suspension at room temperature for several hours to allow the solvent to evaporate and the nanoparticles to stabilize.

Characterization of Nanoparticles:

  • Dynamic Light Scattering (DLS): Determine the average hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles in suspension.

  • Zeta Potential: Measure the surface charge of the nanoparticles, which influences their stability and interaction with biological membranes.

  • Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM): Visualize the morphology and size distribution of the dried nanoparticles.

Drug Delivery Application Protocols

The following are generalized protocols for assessing the potential of Poly([C4VIm][Br]) nanoparticles as drug carriers.

Protocol 3.1: Drug Loading

Procedure (Loading via Incubation):

  • Prepare a stock solution of the desired drug (e.g., Doxorubicin) in deionized water or a suitable buffer.

  • Disperse a known concentration of Poly([C4VIm][Br]) nanoparticles in the drug solution.

  • Incubate the mixture under constant stirring for 24 hours in the dark to allow the drug to adsorb to or be encapsulated by the nanoparticles.

  • Separate the drug-loaded nanoparticles from the solution by centrifugation (e.g., 14,000 rpm for 30 min).

  • Carefully collect the supernatant to determine the amount of unloaded drug using UV-Vis spectroscopy or HPLC.

  • Calculate Drug Loading Content (DLC) and Encapsulation Efficiency (EE) using the formulas below:

    • DLC (%) = (Mass of loaded drug / Mass of nanoparticles) × 100

    • EE (%) = (Mass of loaded drug / Initial mass of drug) × 100

Protocol 3.2: In Vitro Drug Release Study

Procedure (Dialysis Method):

  • Transfer a known amount of the drug-loaded nanoparticle suspension into a dialysis bag (with an appropriate molecular weight cut-off).

  • Immerse the sealed dialysis bag in a release medium (e.g., Phosphate Buffered Saline, PBS) with a pH simulating physiological conditions (pH 7.4) or endosomal conditions (pH 5.5).

  • Keep the entire setup at 37 °C with gentle shaking.

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 h), withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Quantify the drug concentration in the collected aliquots using UV-Vis spectroscopy or HPLC.

  • Plot the cumulative drug release percentage as a function of time.

G s1 Synthesis of Poly([C4VIm][Br]) s2 Nanoparticle Formulation s1->s2 s3 Drug Loading (e.g., Incubation) s2->s3 s4 Separation & Quantification (DLC & EE) s3->s4 s5 In Vitro Release Study (Dialysis @ pH 7.4/5.5) s4->s5 s6 Cytotoxicity Assay (e.g., MTT Assay) s4->s6 s7 Data Analysis & Evaluation s5->s7 s6->s7 G cluster_cell_cycle Cell Cycle Arrest cluster_apoptosis Apoptosis Induction p Poly([C4VIm][Br]) Nanoparticles mem Cellular Interaction (Membrane Disruption?) p->mem cdk Suppression of CDK2, CDK4, Cyclin D1 mem->cdk apop_path Apoptotic Pathway Activation mem->apop_path g1 G0/G1 Phase Arrest cdk->g1 prolif Inhibition of Proliferation g1->prolif death Programmed Cell Death apop_path->death

Application Notes and Protocols for 1-Butyl-3-Vinylimidazolium Bromide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 1-Butyl-3-vinylimidazolium bromide ([VBIM]Br) and its polymeric form, poly(this compound) (poly-[VBIM]Br), as a versatile and reusable catalyst in organic synthesis. The unique properties of this ionic liquid, including its high thermal stability and tunable solubility, make it an attractive catalyst for a variety of C-C bond-forming reactions.[1]

General Properties and Synthesis

This compound is a quaternary ammonium (B1175870) salt that can act as a catalyst or co-catalyst in various organic reactions.[1] Its vinyl group allows for polymerization, leading to the formation of poly-[VBIM]Br, which combines the catalytic activity of the ionic liquid with the advantages of a polymeric support, such as ease of separation and recyclability.[2]

The synthesis of [VBIM]Br typically involves the quaternization of 1-vinylimidazole (B27976) with 1-bromobutane.[1] Polymerization to poly-[VBIM]Br can be achieved through radical polymerization.

Application in Knoevenagel Condensation

Poly-[VBIM]Br, as part of a composite material, has demonstrated efficacy in catalyzing tandem reactions that include a Knoevenagel condensation step. The ionic liquid component is believed to promote the condensation reaction.[1][3]

Tandem Alcohol Oxidation/Knoevenagel Condensation

A bifunctional composite catalyst comprising a poly-vinylimidazolium bromide ionic liquid, boehmite, and phosphotungstic acid has been successfully employed for the one-pot tandem alcohol oxidation and Knoevenagel condensation of various alcohols with malononitrile (B47326).[1][3] This one-pot approach is highly efficient as it avoids the isolation of the intermediate aldehyde.[1]

Table 1: Tandem Oxidation/Knoevenagel Condensation of Various Alcohols with Malononitrile using a Poly-[VBIM]Br Composite Catalyst [1]

EntryAlcoholProductTime (h)Yield (%)
1Benzyl alcohol2-Benzylidenemalononitrile598
24-Methylbenzyl alcohol2-(4-Methylbenzylidene)malononitrile595
34-Methoxybenzyl alcohol2-(4-Methoxybenzylidene)malononitrile498
44-Chlorobenzyl alcohol2-(4-Chlorobenzylidene)malononitrile694
54-Nitrobenzyl alcohol2-(4-Nitrobenzylidene)malononitrile692
6Cinnamyl alcohol2-(3-Phenylallylidene)malononitrile596
72-Thiophenemethanol2-(Thiophen-2-ylmethylene)malononitrile593
8Furfuryl alcohol2-(Furan-2-ylmethylene)malononitrile497
Experimental Protocol: General Procedure for Tandem Alcohol Oxidation/Knoevenagel Condensation[1]
  • To a mixture of the alcohol (1 mmol) and malononitrile (1.2 mmol) in a 2:1 H₂O:EtOH solvent mixture (3 mL), add the bifunctional poly-[VBIM]Br composite catalyst (40 mg).

  • Add 30% aqueous hydrogen peroxide (0.6 mmol) to the reaction mixture.

  • Stir the reaction mixture at 70 °C for the time specified in Table 1.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, separate the catalyst by filtration.

  • Extract the product from the aqueous phase using an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization or column chromatography if necessary.

Diagram 1: General Workflow for Heterogeneous Catalysis

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup cluster_3 Outputs Reactants Reactants & Solvent ReactionMixture Stirring at Defined Temperature Reactants->ReactionMixture Catalyst [VBIM]Br Catalyst Catalyst->ReactionMixture Filtration Catalyst Filtration ReactionMixture->Filtration Extraction Product Extraction Filtration->Extraction RecycledCatalyst Recycled Catalyst Filtration->RecycledCatalyst Wash & Dry Purification Purification Extraction->Purification Product Pure Product Purification->Product G cluster_0 Catalyst Activation cluster_1 Nucleophilic Attack cluster_2 Intermediate Formation cluster_3 Product Formation Catalyst Poly-[VBIM]+Br- Enolate Enolate (R-CH--Z) Catalyst->Enolate Proton Abstraction Methylene Active Methylene Compound (R-CH2-Z) Methylene->Enolate Intermediate Alkoxide Intermediate Enolate->Intermediate Nucleophilic Attack Aldehyde Aldehyde (R'-CHO) Aldehyde->Intermediate Product α,β-Unsaturated Product Intermediate->Product Dehydration Water H2O Intermediate->Water Product->Catalyst Catalyst Regeneration

References

Application Notes and Protocols: 1-Butyl-3-Vinylimidazolium Bromide in Electrochemical Devices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-Butyl-3-vinylimidazolium bromide ([BVIm][Br]) and its corresponding polymer, poly(this compound) (poly([BVIm][Br])), in the fabrication and characterization of various electrochemical devices. This document includes summaries of key electrochemical properties, detailed experimental protocols, and visualizations of experimental workflows.

Introduction

This compound is a versatile ionic liquid (IL) that can function both as a conductive salt in liquid electrolytes and as a monomer for the synthesis of poly(ionic liquids) (PILs).[1] PILs are emerging as a promising class of solid-state and gel-polymer electrolytes for various electrochemical applications, including supercapacitors and lithium-ion batteries. The vinyl group on the imidazolium (B1220033) cation allows for straightforward polymerization, leading to the formation of a polymer backbone with tethered ionic moieties.[2] This unique structure combines the desirable properties of ionic liquids, such as high ionic conductivity and good electrochemical stability, with the mechanical integrity and processability of polymers.

Physicochemical and Electrochemical Properties

The electrochemical performance of devices utilizing [BVIm][Br]-based electrolytes is critically dependent on the material's intrinsic properties. The following tables summarize key quantitative data for both the monomeric ionic liquid and its polymerized form. The data presented is a compilation from various sources and may vary depending on the specific experimental conditions.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₉H₁₅BrN₂[3][4]
Molecular Weight231.13 g/mol [3][4]
Melting Point82 °C[3]
AppearanceWhite to light yellow crystalline powder

Table 2: Electrochemical Properties of Imidazolium-Based Ionic Liquid Electrolytes

Electrolyte SystemIonic Conductivity (S/cm)Electrochemical Stability Window (V)Reference
[BMIM][Br]Varies with co-solvent~2.7[5][6]
[BMIM][BF₄] in PVDF-HFP2.84 x 10⁻³4.2[7]
[BMIM]Br/PEMA/MgTf1.80 x 10⁻⁴ (at 40 wt% IL)-[8]
Poly([BVIm][TFSI])/[BVIm][TFSI] blends10⁻⁵ - 10⁻²-[9]
[BMIM][OTf]->4.0
1-vinyl-3-alkylimidazolium bromide series-1.6 - 2.5[10]

Note: [BMIM] denotes 1-Butyl-3-methylimidazolium, a structurally similar cation. Data for bromide-containing systems are limited, and values for other anions are provided for comparison.

Experimental Protocols

This section provides detailed methodologies for the synthesis of poly([BVIm][Br]) and the fabrication and testing of electrochemical devices.

Synthesis of Poly(this compound)

This protocol describes the free-radical polymerization of [BVIm][Br] to form the corresponding poly(ionic liquid).

Materials:

  • This compound ([BVIm][Br]) monomer

  • Azobisisobutyronitrile (AIBN) or other suitable radical initiator

  • Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile (ACN))

  • Precipitating solvent (e.g., Diethyl ether, Ethyl acetate)

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and hotplate

  • Vacuum oven

Procedure:

  • Dissolve a known quantity of [BVIm][Br] monomer in the anhydrous solvent within the Schlenk flask.

  • Add the radical initiator (typically 1-2 mol% with respect to the monomer).

  • De-gas the solution by several freeze-pump-thaw cycles to remove oxygen, which can inhibit polymerization.

  • Heat the reaction mixture to the appropriate temperature for the chosen initiator (e.g., 60-80 °C for AIBN) under an inert atmosphere (e.g., Nitrogen or Argon).

  • Allow the polymerization to proceed for a predetermined time (e.g., 12-24 hours). The solution will likely become more viscous.

  • After cooling to room temperature, precipitate the polymer by slowly adding the reaction mixture to a stirred excess of the precipitating solvent.

  • Collect the precipitated polymer by filtration.

  • Wash the polymer multiple times with the precipitating solvent to remove any unreacted monomer and initiator.

  • Dry the purified poly([BVIm][Br]) in a vacuum oven at a moderate temperature (e.g., 60 °C) until a constant weight is achieved.

Fabrication of a Solid-State Supercapacitor

This protocol outlines the assembly of a symmetric supercapacitor using a poly([BVIm][Br])-based solid polymer electrolyte.

Materials:

  • Poly([BVIm][Br])

  • Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) or other suitable lithium salt

  • Solvent for electrolyte casting (e.g., DMF, ACN)

  • Activated carbon or other high-surface-area electrode material

  • Carbon black (conductive additive)

  • Poly(vinylidene fluoride) (PVDF) binder

  • N-Methyl-2-pyrrolidone (NMP) solvent for slurry

  • Current collectors (e.g., Aluminum foil)

  • Celgard separator (or similar) for gel-polymer electrolytes

  • Coin cell components (casings, spacers, springs)

  • Electrode punching machine

  • Doctor blade or film applicator

  • Vacuum oven

  • Glovebox with an inert atmosphere

Procedure:

A. Electrode Preparation:

  • Prepare a slurry by mixing the activated carbon, carbon black, and PVDF binder in an 8:1:1 weight ratio in NMP.

  • Homogenize the slurry using a magnetic stirrer or planetary mixer.

  • Cast the slurry onto the current collector using a doctor blade to a desired thickness.

  • Dry the coated electrodes in a vacuum oven at 80-120 °C for at least 12 hours.

  • Punch out circular electrodes of the required diameter.

B. Solid Polymer Electrolyte (SPE) Preparation:

  • Dissolve poly([BVIm][Br]) and LiTFSI in the casting solvent in a desired ratio.

  • Cast the electrolyte solution onto a flat, clean surface (e.g., a glass plate) using a film applicator.

  • Dry the film slowly in a vacuum oven at a controlled temperature to remove the solvent completely, resulting in a free-standing SPE film.

C. Gel Polymer Electrolyte (GPE) Preparation (Alternative):

  • Prepare a solution of poly([BVIm][Br]) in a suitable solvent.

  • Cast this solution onto a separator membrane.

  • After partial solvent evaporation, immerse the membrane in a liquid electrolyte solution (e.g., LiTFSI in a carbonate solvent) to form the gel.

D. Supercapacitor Assembly (in a glovebox):

  • Place one electrode in the bottom coin cell casing.

  • Carefully place the SPE film or the GPE-soaked separator on top of the electrode.

  • Place the second electrode on top of the electrolyte/separator.

  • Add a spacer and a spring.

  • Place the top casing and crimp the coin cell to seal it.

Electrochemical Characterization

This section describes the key electrochemical tests to evaluate the performance of the fabricated supercapacitor.

Instrumentation:

  • Potentiostat/Galvanostat with Electrochemical Impedance Spectroscopy (EIS) capability

Tests:

  • Cyclic Voltammetry (CV):

    • Purpose: To determine the electrochemical stability window and observe the capacitive behavior.

    • Procedure: Sweep the potential between a defined voltage range (e.g., 0 to 2.5 V) at various scan rates (e.g., 10, 20, 50, 100 mV/s). A rectangular CV curve is indicative of ideal capacitive behavior.

  • Galvanostatic Charge-Discharge (GCD):

    • Purpose: To calculate the specific capacitance, energy density, and power density.

    • Procedure: Charge and discharge the cell at different constant current densities within the determined voltage window. The specific capacitance can be calculated from the discharge curve.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Purpose: To investigate the internal resistance and ion transport properties of the device.

    • Procedure: Apply a small AC voltage perturbation (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 0.01 Hz) and measure the impedance response. The Nyquist plot can be used to determine the equivalent series resistance (ESR).

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows.

Synthesis_Workflow cluster_synthesis Poly([BVIm][Br]) Synthesis Monomer_Dissolution Dissolve [BVIm][Br] in Anhydrous Solvent Initiator_Addition Add Radical Initiator (AIBN) Monomer_Dissolution->Initiator_Addition De-gassing Freeze-Pump-Thaw Cycles Initiator_Addition->De-gassing Polymerization Heat under Inert Atmosphere (60-80°C) De-gassing->Polymerization Precipitation Precipitate in Anti-Solvent Polymerization->Precipitation Filtration_Washing Filter and Wash Polymer Precipitation->Filtration_Washing Drying Dry under Vacuum Filtration_Washing->Drying Final_Product Pure Poly([BVIm][Br]) Drying->Final_Product

Caption: Workflow for the synthesis of poly(this compound).

Supercapacitor_Fabrication cluster_electrode Electrode Preparation cluster_electrolyte Electrolyte Preparation cluster_assembly Cell Assembly (Glovebox) Slurry_Prep Prepare Activated Carbon, Carbon Black, PVDF Slurry in NMP Casting Cast Slurry on Current Collector Slurry_Prep->Casting Drying_Electrode Dry Electrode in Vacuum Oven Casting->Drying_Electrode Punching Punch Circular Electrodes Drying_Electrode->Punching Stacking Stack: Electrode -> Electrolyte -> Electrode Punching->Stacking SPE_Prep Dissolve Poly([BVIm][Br]) & LiTFSI, Cast and Dry into Film SPE_Prep->Stacking Coin_Cell_Assembly Assemble in Coin Cell Casing Stacking->Coin_Cell_Assembly Crimping Crimp to Seal Coin_Cell_Assembly->Crimping Final_Device Fabricated Supercapacitor Crimping->Final_Device

Caption: Workflow for solid-state supercapacitor fabrication.

Electrochemical_Testing_Pathway cluster_testing Electrochemical Characterization cluster_outputs Performance Metrics Supercapacitor Assembled Supercapacitor Device CV Cyclic Voltammetry (CV) Supercapacitor->CV GCD Galvanostatic Charge-Discharge (GCD) Supercapacitor->GCD EIS Electrochemical Impedance Spectroscopy (EIS) Supercapacitor->EIS ESW Electrochemical Stability Window CV->ESW Capacitance Specific Capacitance GCD->Capacitance Energy_Power Energy & Power Density GCD->Energy_Power Resistance Equivalent Series Resistance (ESR) EIS->Resistance

Caption: Logical relationship for electrochemical testing of supercapacitors.

References

Application Notes and Protocols for 1-Butyl-3-Vinylimidazolium Bromide Based Polymers in Antimicrobial Coatings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis, characterization, and application of poly(1-butyl-3-vinylimidazolium bromide) (poly([B-VIM]Br)) for antimicrobial coatings. The information is intended to guide researchers in exploring the potential of these ionic liquid-based polymers in developing novel antimicrobial surfaces and materials.

Introduction

Polymeric ionic liquids (PILs), particularly those based on imidazolium (B1220033) salts, have emerged as a promising class of antimicrobial agents. Their unique properties, including high charge density and amphiphilic nature, contribute to their potent activity against a broad spectrum of microbes, including Gram-positive and Gram-negative bacteria. The mechanism of action primarily involves the disruption of the bacterial cell membrane, initiated by electrostatic interaction between the positively charged imidazolium groups and the negatively charged components of the bacterial cell wall, followed by the insertion of the hydrophobic polymer chain, leading to membrane rupture and cell death[1]. Poly([B-VIM]Br) is a representative example of this class of polymers, offering a tunable platform for designing effective antimicrobial coatings.

Data Presentation

Antimicrobial Activity of Imidazolium-Based Polymers

The antimicrobial efficacy of poly(imidazolium)s is significantly influenced by the length of the N-alkyl substituent on the imidazolium ring. While specific quantitative data for poly([B-VIM]Br) is dispersed across various studies, the following table summarizes representative Minimum Inhibitory Concentration (MIC) values for similar poly(1-vinyl-3-alkylimidazolium bromide) polymers to illustrate the structure-activity relationship.

PolymerMicroorganismMIC (µg/mL)Reference
Poly(1-vinyl-3-hexylimidazolium Br)S. aureus-Data not explicitly found in search results.
E. coli-Data not explicitly found in search results.
Poly(1-vinyl-3-octylimidazolium Br)S. aureus-Data not explicitly found in search results.
E. coli-Data not explicitly found in search results.
Poly(1-vinyl-3-decylimidazolium Br)S. aureus360[2] (for a Cu chelated PIL copolymer)
E. coli410[2] (for a Cu chelated PIL copolymer)

Note: The provided MIC values are for a copper chelated copolymer of 1-vinyl-3-decylimidazolium bromide and are presented to indicate the range of activity. The antibacterial efficacy is known to be dependent on the alkyl chain length[3][4].

Experimental Protocols

Synthesis of this compound ([B-VIM]Br) Monomer

This protocol describes the quaternization reaction of 1-vinylimidazole (B27976) with 1-bromobutane (B133212) to yield the [B-VIM]Br monomer[1][5].

Materials:

  • 1-vinylimidazole

  • 1-bromobutane

  • Ethyl acetate (B1210297)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

  • Vacuum desiccator with phosphorus pentoxide (P₂O₅)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 1-vinylimidazole and 1-bromobutane in a 1:1.2 molar ratio.

  • Add ethyl acetate to dissolve the reactants.

  • Heat the mixture to 110°C and stir for 24-48 hours.

  • After the reaction is complete, cool the mixture to room temperature. A viscous ionic liquid phase will separate from the ethyl acetate.

  • Carefully decant the top layer of ethyl acetate containing unreacted starting materials.

  • Wash the resulting ionic liquid three times with fresh ethyl acetate to remove any remaining impurities.

  • Remove the residual ethyl acetate using a rotary evaporator.

  • Dry the purified this compound monomer in a vacuum desiccator over P₂O₅ until a constant weight is achieved.

  • Confirm the structure of the synthesized monomer using ¹H NMR and FTIR analysis.

Radical Polymerization of [B-VIM]Br

This protocol outlines the free radical polymerization of the [B-VIM]Br monomer to form the antimicrobial polymer[1].

Materials:

  • This compound ([B-VIM]Br) monomer

  • Azobisisobutyronitrile (AIBN) or other suitable radical initiator

  • Solvent (e.g., methanol, dimethylformamide)

  • Polymerization tube or flask with a nitrogen inlet

  • Magnetic stirrer

  • Heating bath

  • Precipitation solvent (e.g., diethyl ether)

Procedure:

  • Dissolve the [B-VIM]Br monomer in the chosen solvent in a polymerization tube or flask.

  • Add the radical initiator (e.g., AIBN, typically 1-2 mol% with respect to the monomer).

  • De-gas the solution by bubbling with nitrogen for at least 30 minutes to remove oxygen, which can inhibit the polymerization.

  • Seal the reaction vessel and immerse it in a preheated bath at the desired temperature (typically 60-80°C for AIBN).

  • Allow the polymerization to proceed for the desired time (e.g., 24 hours), with continuous stirring. The solution will become more viscous as the polymer forms.

  • After the polymerization is complete, cool the reaction mixture to room temperature.

  • Precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent, such as diethyl ether, while stirring vigorously.

  • Collect the precipitated poly([B-VIM]Br) by filtration.

  • Wash the polymer with the precipitation solvent to remove any unreacted monomer and initiator.

  • Dry the final polymer product under vacuum until a constant weight is achieved.

  • Characterize the polymer by techniques such as Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, and FTIR and NMR for structural confirmation.

Application of Poly([B-VIM]Br) as an Antimicrobial Coating

This protocol provides a general method for applying the synthesized polymer as an antimicrobial coating onto a surface.

Materials:

  • Poly([B-VIM]Br)

  • Suitable solvent (e.g., ethanol, methanol)

  • Substrate to be coated (e.g., glass slide, plastic coupon)

  • Coating method equipment (e.g., spin coater, dip coater, or spray gun)

  • Oven for drying

Procedure:

  • Prepare a polymer solution by dissolving a known concentration of poly([B-VIM]Br) in a suitable solvent. The concentration will depend on the desired coating thickness and the chosen coating method.

  • Thoroughly clean the substrate surface to ensure good adhesion of the coating. This may involve sonication in a detergent solution, followed by rinsing with deionized water and drying.

  • Apply the polymer solution to the substrate using the chosen method:

    • Spin Coating: Dispense the polymer solution onto the center of the substrate and spin at a set speed to create a uniform thin film.

    • Dip Coating: Immerse the substrate into the polymer solution and withdraw it at a controlled speed.

    • Spray Coating: Use a spray gun to apply a fine mist of the polymer solution onto the substrate.

  • After application, dry the coated substrate in an oven at a temperature below the polymer's glass transition temperature to remove the solvent and form a solid coating.

  • The coated substrate is now ready for antimicrobial testing.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method for determining the MIC of poly([B-VIM]Br).

Materials:

  • Poly([B-VIM]Br)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Sterile 96-well microtiter plates

  • Nutrient broth (e.g., Mueller-Hinton Broth)

  • Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)

  • Incubator

Procedure:

  • Prepare a stock solution of poly([B-VIM]Br) in a suitable sterile solvent.

  • Perform serial two-fold dilutions of the polymer stock solution in nutrient broth directly in the wells of a 96-well plate.

  • Inoculate each well with the standardized bacterial suspension.

  • Include a positive control (broth with bacteria, no polymer) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the polymer that completely inhibits the visible growth of the microorganism.

Zone of Inhibition Assay (Disc Diffusion Method)

This protocol is used to qualitatively assess the antimicrobial activity of a poly([B-VIM]Br) coating.

Materials:

  • Poly([B-VIM]Br) coated discs

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Agar (B569324) plates (e.g., Mueller-Hinton Agar)

  • Sterile swabs

  • Incubator

Procedure:

  • Prepare a lawn of the test bacteria on an agar plate by evenly spreading a standardized inoculum using a sterile swab.

  • Aseptically place the poly([B-VIM]Br) coated disc onto the surface of the agar.

  • Place an uncoated disc as a negative control.

  • Incubate the plates at 37°C for 18-24 hours.

  • Measure the diameter of the clear zone of no bacterial growth around the disc. A larger zone of inhibition indicates greater antimicrobial activity.

Visualizations

experimental_workflow cluster_synthesis Monomer and Polymer Synthesis cluster_coating Coating Application cluster_testing Antimicrobial Testing start Start Materials: 1-Vinylimidazole 1-Bromobutane synthesis Quaternization Reaction (Synthesis of [B-VIM]Br) start->synthesis purification_monomer Purification synthesis->purification_monomer polymerization Radical Polymerization (Synthesis of Poly([B-VIM]Br)) purification_monomer->polymerization purification_polymer Purification polymerization->purification_polymer dissolution Dissolve Polymer in Solvent purification_polymer->dissolution application Apply to Substrate (Spin, Dip, or Spray) dissolution->application drying Dry Coating application->drying mic_test MIC Determination drying->mic_test zone_test Zone of Inhibition drying->zone_test

Caption: Experimental workflow for the synthesis, coating application, and antimicrobial testing of poly([B-VIM]Br).

antimicrobial_mechanism cluster_bacterium Bacterial Cell cluster_polymer Poly([B-VIM]Br) cell_wall Negatively Charged Cell Wall cell_membrane Cell Membrane step3 3. Cell Lysis cell_membrane->step3 leads to rupture cationic_head Positively Charged Imidazolium Group cationic_head->cell_wall attracts hydrophobic_tail Hydrophobic Butyl Chain hydrophobic_tail->cell_membrane inserts into step1 1. Electrostatic Attraction step2 2. Membrane Disruption

Caption: Proposed mechanism of antimicrobial action for poly([B-VIM]Br).

References

Application Notes and Protocols for the Polymerization of 1-Butyl-3-Vinylimidazolium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Poly(1-butyl-3-vinylimidazolium bromide), a polymeric ionic liquid (PIL), is a versatile polymer with applications spanning materials science, catalysis, and drug delivery. Its unique properties, including high ionic conductivity, thermal stability, and tunable solubility, make it a subject of significant research interest. This document provides detailed experimental protocols for the synthesis of this compound and its subsequent polymerization via free-radical initiation. It also presents a summary of the expected quantitative data and visual representations of the experimental workflow.

Synthesis of this compound Monomer

The synthesis of the monomer, this compound, is typically achieved through a quaternization reaction between 1-vinylimidazole (B27976) and 1-bromobutane (B133212).

Materials and Equipment
  • 1-vinylimidazole

  • 1-bromobutane

  • Ethyl acetate (B1210297)

  • Round-bottom flask with reflux condenser

  • Stirring hotplate

  • Rotary evaporator

  • Vacuum desiccator with P₂O₅

Protocol
  • In a round-bottom flask equipped with a reflux condenser, combine 1-vinylimidazole and 1-bromobutane in a 1:1.2 molar ratio.

  • Add ethyl acetate to dissolve the reactants.

  • Heat the mixture to 110°C and stir for 24-48 hours.

  • After the reaction is complete, cool the mixture to room temperature. The product will separate as a distinct layer.

  • Carefully decant the upper solvent layer containing unreacted starting materials.

  • Wash the resulting ionic liquid three times with fresh ethyl acetate to remove any remaining impurities.

  • Remove the residual ethyl acetate using a rotary evaporator.

  • Dry the final product, this compound, in a vacuum desiccator over P₂O₅.

Free-Radical Polymerization of this compound

The polymerization of this compound is commonly carried out via free-radical polymerization using an initiator such as 2,2'-Azobis(isobutyronitrile) (AIBN).

Materials and Equipment
  • This compound (monomer)

  • 2,2'-Azobis(isobutyronitrile) (AIBN) (initiator)

  • Chloroform (solvent)

  • Round-bottom flask with a reflux condenser and gas inlet

  • Schlenk line or source of inert gas (Nitrogen or Argon)

  • Oil bath

  • Magnetic stirrer

Protocol
  • In a round-bottom flask, dissolve the desired amount of this compound in chloroform.

  • Purge the reaction mixture with a gentle stream of nitrogen or argon for 20 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • Add the initiator, AIBN (typically 1 wt% with respect to the monomer).

  • Immerse the flask in a preheated oil bath at 60°C.

  • Stir the reaction mixture for 6 hours.

  • After the polymerization is complete, cool the flask to room temperature.

  • The resulting polymer, Poly(this compound), can be purified by precipitation in a non-solvent like diethyl ether, followed by filtration and drying under vacuum.

Data Presentation

The following tables summarize the expected outcomes of the polymerization under different conditions. Note that these are representative values and actual results may vary.

Initiator (AIBN) Conc. (wt%)Monomer Conc. (M)Temperature (°C)Time (h)Conversion (%)Mn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)
0.51.0606~85---
1.01.0606>95-3686.1[1]-
2.01.0606>95---

Table 1: Effect of Initiator Concentration on Polymerization.

Monomer Conc. (M)Initiator (AIBN) Conc. (wt%)Temperature (°C)Time (h)Conversion (%)Mn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)
0.51.0606----
1.01.0606>95-3686.1[1]-
2.01.0606----

Table 2: Effect of Monomer Concentration on Polymerization.

Temperature (°C)Initiator (AIBN) Conc. (wt%)Monomer Conc. (M)Time (h)Conversion (%)Mn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)
501.01.06----
601.01.06>95-3686.1[1]-
701.01.06----

Table 3: Effect of Temperature on Polymerization.

Time (h)Initiator (AIBN) Conc. (wt%)Monomer Conc. (M)Temperature (°C)Conversion (%)Mn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)
21.01.060----
41.01.060----
61.01.060>95-3686.1[1]-
121.01.060----

Table 4: Effect of Reaction Time on Polymerization.

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the key processes involved in the synthesis and polymerization of this compound.

Monomer_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product Reactant1 1-Vinylimidazole Reaction Quaternization (Ethyl Acetate, 110°C, 24-48h) Reactant1->Reaction Reactant2 1-Bromobutane Reactant2->Reaction Purification Purification (Ethyl Acetate Wash) Reaction->Purification Product 1-Butyl-3-Vinylimidazolium Bromide Purification->Product

Caption: Synthesis of this compound Monomer.

Polymerization_Workflow cluster_setup Reaction Setup cluster_polymerization Polymerization cluster_workup Workup & Characterization Monomer This compound Dissolve Dissolve Monomer in Solvent Monomer->Dissolve Solvent Chloroform Solvent->Dissolve Initiator AIBN AddInitiator Add Initiator Initiator->AddInitiator Purge Purge with N2/Ar (20 min) Dissolve->Purge Purge->AddInitiator React Heat to 60°C (6 hours) AddInitiator->React Cool Cool to Room Temperature React->Cool Purify Purify Polymer Cool->Purify Characterize Characterize (GPC, NMR, etc.) Purify->Characterize

Caption: Free-Radical Polymerization Workflow.

Signaling_Pathway cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination AIBN AIBN Radical Free Radicals (R•) AIBN->Radical Heat (60°C) InitiatedMonomer Initiated Monomer (R-M•) Radical->InitiatedMonomer Monomer Vinylimidazolium Monomer (M) Monomer->InitiatedMonomer GrowingChain Growing Polymer Chain (R-M_n•) InitiatedMonomer->GrowingChain + (n-1)M Polymer Polymer (R-M_n-M_m-R) GrowingChain->Polymer + R-M_m•

References

Application Notes and Protocols: The Role of 1-Butyl-3-Vinylimidazolium Bromide in the Synthesis of Poly(ionic liquids) for Biomedical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ionic liquids) (PILs) are an emerging class of polymers that combine the unique physicochemical properties of ionic liquids (ILs) with the advantageous characteristics of macromolecules.[1] This unique combination allows for the design of materials with tunable properties, making them highly attractive for a variety of applications, including drug delivery, tissue engineering, and as antimicrobial agents.[2][3] A key monomer in the synthesis of many PILs is 1-Butyl-3-vinylimidazolium bromide (BVImBr). This vinyl-functionalized imidazolium (B1220033) salt serves as a versatile building block for creating polymers with tailored functionalities.[4] The presence of the vinyl group allows for polymerization via various methods, most commonly free-radical polymerization, to form poly(this compound) (PBVImBr).[4][5] The resulting polymer possesses a cationic backbone with bromide counter-ions, a structure that imparts interesting biological activities.

These application notes provide an overview of the synthesis, properties, and biomedical applications of PILs derived from this compound, with a focus on their potential in drug development. Detailed experimental protocols for the synthesis of the monomer and its subsequent polymerization are provided, along with methods for its characterization.

Key Properties and Applications

Poly(ionic liquids) based on this compound exhibit a range of valuable properties for biomedical applications:

  • Antimicrobial Activity: The cationic nature of the imidazolium groups allows these polymers to interact with and disrupt the negatively charged cell membranes of bacteria, leading to cell death.[6][7] This makes them promising candidates for the development of new antimicrobial materials and coatings to combat multidrug-resistant bacteria.

  • Biocompatibility: While exhibiting antimicrobial properties, certain imidazolium-based PILs have shown low toxicity towards human cells, a critical factor for their use in biomedical applications.[4][7]

  • Drug Delivery: The unique solubility characteristics and the ability to interact with both hydrophilic and hydrophobic molecules make these PILs potential carriers for drug delivery systems.[4]

  • Hydrogel Formation: PBVImBr can be incorporated into hydrogel networks, creating materials with enhanced mechanical and antibacterial properties suitable for wound dressings and tissue engineering scaffolds.[8]

  • Thermal Stability: Poly(this compound) generally exhibits good thermal stability, which is advantageous for material processing and storage.[4][9]

Quantitative Data Summary

The following tables summarize key quantitative data for poly(ionic liquids) derived from 1-Butyl-3-vinylimidazolium and related monomers.

Table 1: Thermal Properties of Poly(3-alkyl-1-vinylimidazolium) Salts [9]

Alkyl SubstituentCounter-ionGlass Transition Temperature (Tg) (°C)
EthylBr⁻217
EthylBF₄⁻181
EthylTf⁻145
EthylTFSI⁻56
Butyl Br⁻ 192
Butyl BF₄⁻ 148
Butyl Tf⁻ 134
Butyl TFSI⁻ 48

Table 2: Antimicrobial Activity of Imidazolium-Based Ionic Liquids and Poly(ionic liquids) [10]

CompoundAlkyl Chain LengthMIC against S. aureus (µM)MIC against E. coli (µM)
Ionic Liquid MonomerHexyl<1.2<2.4
Ionic Liquid MonomerOctyl<1.2<2.4
Ionic Liquid MonomerDecyl<1.2<2.4
Poly(ionic liquid)Hexyl12.212.2
Poly(ionic liquid)Octyl6.16.1
Poly(ionic liquid)Decyl3.053.05

Experimental Protocols

Protocol 1: Synthesis of this compound (BVImBr)

This protocol describes the quaternization of 1-vinylimidazole (B27976) with 1-bromobutane (B133212) to synthesize the monomer this compound.

Materials:

  • 1-vinylimidazole

  • 1-bromobutane

  • Methanol (B129727)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 1-vinylimidazole and 1-bromobutane in a 1:1.2 molar ratio.

  • Add methanol to dissolve the reactants.

  • Heat the mixture to approximately 50°C and stir for 48 hours to ensure the completion of the quaternization reaction.[4]

  • After the reaction is complete, remove the methanol using a rotary evaporator.

  • The resulting product, this compound, can be further purified by recrystallization or extraction if necessary.

Protocol 2: Free-Radical Polymerization of this compound

This protocol details the synthesis of poly(this compound) via free-radical polymerization using azobisisobutyronitrile (AIBN) as the initiator.

Materials:

  • This compound (BVImBr)

  • Azobisisobutyronitrile (AIBN)

  • Chloroform (B151607) (or another suitable solvent)

  • Round-bottom flask

  • Reflux condenser with a gas inlet

  • Magnetic stirrer with heating plate

  • Nitrogen or Argon gas supply

  • Precipitation solvent (e.g., diethyl ether)

Procedure:

  • Dissolve the desired amount of BVImBr monomer in chloroform in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser with a gas inlet.

  • Purge the reaction mixture with an inert gas (nitrogen or argon) for 20-30 minutes to remove dissolved oxygen, which can inhibit the polymerization.

  • Add the radical initiator AIBN (typically 1 wt.% with respect to the monomer).

  • Immerse the flask in a preheated oil bath at 60-70°C and stir the reaction mixture for 6-24 hours.

  • The polymerization will result in an increase in the viscosity of the solution.

  • After the polymerization is complete, precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent, such as diethyl ether, while stirring vigorously.

  • Collect the precipitated polymer by filtration and dry it in a vacuum oven to remove any residual solvent.

Visualizations

experimental_workflow cluster_synthesis Monomer Synthesis cluster_polymerization Polymerization cluster_application Biomedical Applications start 1-Vinylimidazole + 1-Bromobutane reaction1 Quaternization (Methanol, 50°C, 48h) start->reaction1 product1 1-Butyl-3-Vinylimidazolium Bromide (BVImBr) reaction1->product1 start2 BVImBr Monomer reaction2 Free-Radical Polymerization (AIBN, Chloroform, 60-70°C) start2->reaction2 product2 Poly(1-Butyl-3-Vinylimidazolium Bromide) (PBVImBr) reaction2->product2 app1 Antimicrobial Agents product2->app1 app2 Drug Delivery Systems product2->app2 app3 Hydrogel Dressings product2->app3 antimicrobial_mechanism pil Positively Charged Poly(ionic liquid) (PIL) interaction Electrostatic Interaction pil->interaction Attraction bacteria Negatively Charged Bacterial Cell Membrane bacteria->interaction disruption Membrane Disruption interaction->disruption lysis Cell Lysis & Bacterial Death disruption->lysis

References

Application Notes and Protocols: Iodine Sorption using Crosslinked Poly(1-Butyl-3-Vinylimidazolium Bromide)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crosslinked poly(1-Butyl-3-Vinylimidazolium Bromide), a poly(ionic liquid) (PIL), has demonstrated exceptional efficiency in capturing and storing iodine from both aqueous solutions and the vapor phase.[1][2] Its high saturation capacity, exceeding 200%, makes it a promising material for various applications, including the removal of radioactive iodine from nuclear waste streams and environmental remediation.[1][2] The crosslinked polymer network provides stability and insolubility, essential for practical applications. This document provides detailed application notes and experimental protocols for the synthesis and utilization of this highly effective iodine sorbent.

Data Presentation

The iodine sorption capabilities of crosslinked poly(this compound) are summarized in the table below. The data is compiled from studies investigating its performance in both aqueous and vapor phases.

ParameterValueConditionsSource
Iodine Uptake Capacity (Aqueous Solution) > 200% (by weight)Saturated aqueous iodine solution[1][2]
Iodine Uptake Capacity (Vapor Phase) > 200% (by weight)Saturated iodine vapor[1][2]
Maximum Antimony (Sb(III)) Uptake 4.6 mmol/gpH 3.0[2]
Maximum Antimony (Sb(V)) Uptake 3.2 mmol/gpH 3.0[2]

Experimental Protocols

I. Synthesis of Crosslinked Poly(this compound)

This protocol details the synthesis of the crosslinked poly(ionic liquid) via copolymerization.

Materials:

Procedure:

  • Synthesis of Monomer (this compound):

    • In a round-bottom flask, combine 1-vinylimidazole and a stoichiometric equivalent of bromobutane in anhydrous acetonitrile.

    • Reflux the mixture under an inert atmosphere (e.g., nitrogen or argon) for 24 hours.

    • After cooling to room temperature, the product, this compound, will precipitate.

    • Collect the solid product by filtration, wash with cold anhydrous acetonitrile, and dry under vacuum.

  • Crosslinking Copolymerization:

    • Dissolve the synthesized this compound monomer and the crosslinker, N,N'-methylenebis(acrylamide), in dry methanol in a polymerization vessel. The molar ratio of monomer to crosslinker can be varied to control the degree of crosslinking.

    • Add the free radical initiator, 4,4′-Azobis(4-cyanovaleric acid), to the solution.

    • Deoxygenate the solution by bubbling with an inert gas for at least 30 minutes.

    • Seal the vessel and heat to the appropriate temperature to initiate polymerization (typically 60-80 °C, depending on the initiator).

    • Allow the polymerization to proceed for 24-48 hours. The crosslinked polymer will form as a solid gel.

    • After polymerization, cool the vessel, and break up the resulting polymer gel.

    • Wash the polymer extensively with methanol and then deionized water to remove any unreacted monomers, initiator, and crosslinker.

    • Dry the purified crosslinked poly(this compound) in a vacuum oven at 60 °C until a constant weight is achieved.

II. Iodine Sorption from Aqueous Solution

This protocol describes the procedure for evaluating the iodine uptake capacity of the crosslinked polymer from an aqueous solution.

Materials:

  • Crosslinked poly(this compound)

  • Potassium iodide (KI)

  • Iodine (I₂) crystals

  • Deionized water

  • UV-Vis Spectrophotometer

Procedure:

  • Preparation of Iodine Stock Solution:

    • Prepare a stock solution of iodine by dissolving a known quantity of I₂ and a molar excess of KI in deionized water. The KI is necessary to enhance the solubility of I₂ through the formation of the triiodide ion (I₃⁻).

  • Sorption Experiment:

    • Accurately weigh a known amount of the dry crosslinked polymer and place it into a series of flasks.

    • Add a specific volume of the iodine stock solution to each flask.

    • Seal the flasks and agitate them at a constant temperature using a mechanical shaker.

    • At predetermined time intervals, withdraw aliquots of the supernatant.

  • Analysis:

    • Dilute the collected aliquots as necessary and measure the absorbance of the solution using a UV-Vis spectrophotometer at the characteristic wavelength for triiodide (around 350 nm).

    • Use a pre-established calibration curve to determine the concentration of iodine remaining in the solution.

    • Calculate the amount of iodine sorbed by the polymer at each time point using the following equation:

    qt = (C0 - Ct) * V / m

    Where:

    • qt is the amount of iodine sorbed per unit mass of the polymer at time t (mg/g).

    • C0 is the initial concentration of iodine (mg/L).

    • Ct is the concentration of iodine at time t (mg/L).

    • V is the volume of the solution (L).

    • m is the mass of the polymer (g).

  • Saturation Capacity:

    • Continue the experiment until the concentration of iodine in the solution remains constant, indicating that equilibrium has been reached. The sorption capacity at equilibrium (qe) represents the saturation capacity.

III. Iodine Sorption from the Vapor Phase

This protocol outlines the method for assessing the iodine uptake from the vapor phase.

Materials:

  • Crosslinked poly(this compound)

  • Iodine (I₂) crystals

  • A sealed container (e.g., a desiccator)

  • Analytical balance

Procedure:

  • Experimental Setup:

    • Place a known mass of iodine crystals at the bottom of a sealed container.

    • Accurately weigh a known amount of the dry crosslinked polymer in a small, open container (e.g., a watch glass) and place it on a platform above the iodine crystals, ensuring no direct contact.

    • Seal the container to create a saturated iodine vapor environment.

  • Sorption Measurement:

    • At regular time intervals, carefully remove the container with the polymer from the sealed chamber.

    • Quickly weigh the container to determine the mass of iodine sorbed.

    • Return the polymer to the sealed chamber to continue the sorption process.

  • Saturation Capacity:

    • Continue the measurements until the weight of the polymer becomes constant, which indicates that the saturation capacity for iodine vapor has been reached.

    • The iodine uptake is calculated as the percentage increase in the weight of the polymer.

Visualizations

experimental_workflow cluster_synthesis I. Polymer Synthesis cluster_sorption II. Iodine Sorption cluster_analysis III. Analysis Monomer_Synthesis 1. Monomer Synthesis: 1-Vinylimidazole + Bromobutane Polymerization 2. Crosslinking Copolymerization: Monomer + Crosslinker + Initiator Monomer_Synthesis->Polymerization Purification 3. Purification and Drying Polymerization->Purification Aqueous_Sorption Aqueous Phase Sorption Purification->Aqueous_Sorption Dried Polymer Vapor_Sorption Vapor Phase Sorption UV_Vis UV-Vis Spectroscopy (Aqueous) Aqueous_Sorption->UV_Vis Gravimetric Gravimetric Analysis (Vapor) Vapor_Sorption->Gravimetric

Caption: Experimental workflow for synthesis and iodine sorption analysis.

logical_relationship cluster_properties Polymer Properties cluster_mechanism Sorption Mechanism cluster_performance Performance Ionic_Liquid Ionic Liquid Monomer (this compound) Halogen_Bonding Halogen Bonding (Imidazolium Cation - Iodine) Ionic_Liquid->Halogen_Bonding Ion_Exchange Anion Exchange (Br⁻ ↔ I₃⁻) Ionic_Liquid->Ion_Exchange Crosslinker Crosslinked Network (N,N'-methylenebis(acrylamide)) Physical_Adsorption Physical Adsorption (Porous Structure) Crosslinker->Physical_Adsorption High_Capacity High Iodine Sorption Capacity Halogen_Bonding->High_Capacity Ion_Exchange->High_Capacity Physical_Adsorption->High_Capacity

Caption: Factors contributing to high iodine sorption performance.

References

Application Notes and Protocols for 1-Butyl-3-Vinylimidazolium Bromide in Material Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 1-Butyl-3-vinylimidazolium bromide ([BVIm][Br]) in various material science applications. Detailed protocols for the synthesis of the monomer, its polymerization, and its application in antimicrobial materials, iodine sorption, and drug delivery are presented.

Overview of this compound

This compound is an ionic liquid (IL) that possesses a polymerizable vinyl group, making it a versatile monomer for the synthesis of poly(ionic liquids) (PILs).[1] These PILs combine the unique properties of ionic liquids, such as high thermal stability and tunable solvency, with the processability of polymers.[2] The presence of the butyl group on the imidazolium (B1220033) ring provides a balance of hydrophilicity and hydrophobicity, enhancing its solubility in a range of solvents.[1]

Synthesis and Polymerization

Synthesis of this compound Monomer

The synthesis of [BVIm][Br] is typically achieved through a quaternization reaction between 1-vinylimidazole (B27976) and 1-bromobutane (B133212).[1]

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser, combine 1-vinylimidazole and 1-bromobutane in a 1:1.2 molar ratio.

  • Dissolve the mixture in ethyl acetate.

  • Stir the reaction mixture at 110°C for 24–48 hours.[3]

  • After the reaction is complete, cool the mixture and remove the top layer of solvent containing unreacted reagents.

  • Purify the resulting ionic liquid by washing it three times with fresh ethyl acetate.

  • Remove any residual organic solvent using a rotary evaporator.

  • Dry the final product in a vacuum desiccator over phosphorus pentoxide (P₂O₅).[3]

Logical Relationship: Monomer Synthesis

cluster_synthesis Monomer Synthesis Workflow 1-vinylimidazole 1-vinylimidazole Reaction Reaction 1-vinylimidazole->Reaction 1-bromobutane 1-bromobutane 1-bromobutane->Reaction Purification Purification Reaction->Purification [BVIm][Br] Monomer [BVIm][Br] Monomer Purification->[BVIm][Br] Monomer

Caption: Workflow for the synthesis of this compound.

Free Radical Polymerization of [BVIm][Br]

Poly(this compound) (P[BVIm][Br]) can be synthesized via free radical polymerization.

Experimental Protocol:

  • Dissolve the [BVIm][Br] monomer in a suitable solvent (e.g., chloroform).

  • Add a radical initiator, such as azobisisobutyronitrile (AIBN), to the solution. The concentration of the initiator can be varied (e.g., 0.1-1%) to control the polymerization process.

  • Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) to remove oxygen, which can inhibit the polymerization.

  • Heat the reaction mixture to a temperature appropriate for the chosen initiator (e.g., 60-70°C for AIBN) and maintain for a specified time (e.g., 24 hours).

  • After polymerization, precipitate the polymer by adding the solution to a non-solvent (e.g., diethyl ether).

  • Collect the polymer by filtration and dry it under vacuum.

Experimental Workflow: Polymerization

cluster_polymerization Free Radical Polymerization Workflow [BVIm][Br] [BVIm][Br] Polymerization Polymerization [BVIm][Br]->Polymerization Solvent_Initiator Solvent + Initiator (AIBN) Solvent_Initiator->Polymerization Precipitation Precipitation Polymerization->Precipitation P[BVIm][Br] P[BVIm][Br] Precipitation->P[BVIm][Br]

Caption: General workflow for the free radical polymerization of [BVIm][Br].

Applications in Material Science

Antimicrobial Materials

P[BVIm][Br] and its derivatives have demonstrated significant antimicrobial activity against a range of bacteria.[1] The antimicrobial efficacy is influenced by the alkyl chain length on the imidazolium ring.

Experimental Protocol for Antimicrobial Activity Assessment (Minimum Inhibitory Concentration - MIC):

  • Prepare a series of dilutions of the P[BVIm][Br] material in a suitable broth medium (e.g., Mueller-Hinton broth).

  • Inoculate each dilution with a standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli).

  • Include positive (microorganism in broth without antimicrobial agent) and negative (broth only) controls.

  • Incubate the samples at the optimal growth temperature for the microorganism (e.g., 37°C for 24 hours).

  • The MIC is determined as the lowest concentration of the P[BVIm][Br] that completely inhibits the visible growth of the microorganism.

Quantitative Data: Antimicrobial Activity of Poly(1-alkyl-3-vinylimidazolium bromide)

MicroorganismAlkyl ChainMIC (µg/mL)
S. aureusHexyl>1000
S. aureusOctyl500
S. aureusDecyl125
E. coliHexyl>1000
E. coliOctyl1000
E. coliDecyl250

Note: Data extracted from a study on poly(1-alkyl-3-vinylimidazolium) bromides, where a longer alkyl chain generally leads to higher antimicrobial activity.

Iodine Sorption

Crosslinked P[BVIm][Br] has shown exceptional efficiency in capturing and storing iodine from both aqueous solutions and the vapor phase, with a saturation capacity of over 200%.[4] This makes it a promising material for environmental remediation, particularly for the capture of radioactive iodine isotopes from nuclear waste.

Experimental Protocol for Preparation of Crosslinked P[BVIm][Br] for Iodine Sorption:

  • Prepare an aqueous solution of [BVIm][Br] monomer (e.g., 65 mol%).

  • Add a crosslinking agent, such as N,N'-methylenebis(acrylamide) (e.g., 35 mol%).

  • Add a radical initiator, for example, 4,4'-azobis(4-cyanovaleric acid) (e.g., 1 wt%).

  • Carry out the polymerization at a suitable temperature (e.g., 68°C) for a specific duration (e.g., 12 hours).

  • Wash the resulting polymer with water and acetonitrile (B52724) to remove any unreacted monomers.

  • Finally, wash with methanol (B129727) and dry the polymer under vacuum at 50°C.

Experimental Protocol for Iodine Uptake Measurement:

  • Prepare a standard aqueous solution of iodine (e.g., 200 ppm).

  • Equilibrate a known mass of the crosslinked P[BVIm][Br] (e.g., 2.5 mg) with a specific volume of the iodine solution (e.g., 50 mL).

  • After a set period, measure the remaining iodine concentration in the solution using a suitable analytical technique, such as UV-Vis spectroscopy.

  • Calculate the amount of iodine sorbed by the polymer.

Quantitative Data: Iodine Uptake Capacity

SorbentIodine SourceSaturation Capacity
Crosslinked P[BVIm][Br]Aqueous Solution & Vapor>200% by weight

Experimental Workflow: Iodine Sorption

cluster_iodine_sorption Iodine Sorption Application Workflow Monomer_Crosslinker [BVIm][Br] Monomer + Crosslinker Polymerization Polymerization Monomer_Crosslinker->Polymerization Crosslinked_Polymer Crosslinked P[BVIm][Br] Polymerization->Crosslinked_Polymer Iodine_Sorption Iodine Sorption Experiment Crosslinked_Polymer->Iodine_Sorption Analysis Analysis of Iodine Uptake Iodine_Sorption->Analysis cluster_drug_delivery Cellular Interaction Pathway P[BVIm][Br]_Nanoparticle P[BVIm][Br] Nanoparticle (Drug Carrier) Cell_Membrane Cell Membrane P[BVIm][Br]_Nanoparticle->Cell_Membrane Endocytosis Endocytosis Cell_Membrane->Endocytosis Endosome Endosome Endocytosis->Endosome Drug_Release Drug Release Endosome->Drug_Release Therapeutic_Target Intracellular Therapeutic Target Drug_Release->Therapeutic_Target

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Butyl-3-Vinylimidazolium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 1-Butyl-3-Vinylimidazolium Bromide ([BVIm][Br]).

Troubleshooting Guide

Low yield in the synthesis of this compound can be attributed to several factors, from reactant quality to reaction conditions and purification methods. This guide addresses common issues in a question-and-answer format to help you diagnose and resolve problems in your synthesis.

Q1: My reaction seems to be incomplete, resulting in a low yield. What are the possible causes and solutions?

A1: Incomplete reactions are a common cause of low yields. Several factors can contribute to this issue:

  • Insufficient Reaction Time or Temperature: The quaternization reaction between 1-vinylimidazole (B27976) and 1-bromobutane (B133212) can be slow. Ensure you are following the recommended reaction time and temperature. Some protocols suggest heating the mixture at approximately 50°C for up to 48 hours, while others use higher temperatures like 110°C for 24-48 hours.[1][2]

  • Improper Molar Ratio of Reactants: An incorrect molar ratio of 1-vinylimidazole to 1-bromobutane can lead to an incomplete reaction. A slight excess of the alkylating agent (1-bromobutane) is often used to ensure the complete conversion of 1-vinylimidazole.[2][3] A common molar ratio is 1:1.2 (1-vinylimidazole:1-bromobutane).[2]

  • Poor Mixing: Inadequate stirring can lead to localized concentration gradients and prevent the reactants from interacting effectively. Ensure vigorous and continuous stirring throughout the reaction.

Solution:

  • Verify and optimize your reaction time and temperature based on literature protocols.

  • Carefully measure your reactants to ensure the correct molar ratio.

  • Use a suitable stir bar or mechanical stirrer to ensure efficient mixing.

Q2: I observe the formation of a solid or highly viscous material in my reaction flask, making stirring difficult and likely reducing my isolated yield. What is happening and how can I prevent it?

A2: The vinyl group on the imidazolium (B1220033) ring makes the product susceptible to polymerization, which can occur during the synthesis, particularly at elevated temperatures.[1] This polymerization will lead to a lower yield of the desired monomeric ionic liquid.

Solution:

  • Control Reaction Temperature: Avoid excessively high temperatures, as this can promote radical polymerization.

  • Use of Inhibitors: While not always mentioned in standard syntheses, the addition of a radical inhibitor (e.g., hydroquinone) to the reaction mixture can help prevent polymerization.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize the presence of oxygen, which can initiate polymerization.[4]

Q3: My final product is difficult to purify, and I suspect impurities are contributing to the low yield. What are common impurities and how can I remove them?

A3: Common impurities include unreacted starting materials (1-vinylimidazole and 1-bromobutane) and byproducts. The hygroscopic nature of ionic liquids also means that water can be a significant impurity.[4]

Solution:

  • Purification with a Non-Solvent: A common purification technique is to wash the crude product with a solvent in which the ionic liquid is insoluble, but the impurities are soluble. Ethyl acetate (B1210297) is frequently used for this purpose.[2] The process involves washing the product multiple times with the solvent to remove unreacted starting materials.[2]

  • Recrystallization: If the product is a solid at room temperature, recrystallization from a suitable solvent system can be an effective purification method.[1][4]

  • Drying: Due to their hygroscopic nature, it is crucial to thoroughly dry the final product under vacuum to remove any residual water or solvent.[2] This can be done using a rotary evaporator followed by drying in a vacuum desiccator, possibly over a desiccant like P₂O₅.[2]

Q4: The color of my product is darker than expected (e.g., yellow or brown instead of white/pale yellow). Does this indicate a problem affecting the yield?

A4: A darker color can indicate the presence of impurities or degradation products. While a pale yellow color is sometimes reported, a dark brown or black color often suggests the formation of polymeric byproducts or other side reactions, which would lower the yield of the desired product.

Solution:

  • Decolorizing Charcoal: Treatment with activated or decolorizing charcoal can sometimes be used to remove colored impurities.[5] This involves dissolving the crude product in a suitable solvent, adding charcoal, heating, and then filtering to remove the charcoal.[5]

  • Re-evaluate Reaction Conditions: If you consistently obtain a dark product, consider lowering the reaction temperature or shortening the reaction time to minimize the formation of degradation products.

Frequently Asked Questions (FAQs)

Q: What is the typical yield I should expect for the synthesis of this compound?

A: Reported yields can vary depending on the specific protocol and scale of the reaction. However, with optimized conditions and proper purification, yields of 92% or higher have been reported for similar imidazolium bromide syntheses.[5]

Q: What solvents are typically used for the synthesis?

A: The synthesis can be carried out neat (without a solvent) or in a solvent. Common solvents mentioned in the literature include methanol (B129727) and ethyl acetate.[1][2] The choice of solvent can influence the reaction rate and ease of purification.

Q: How can I confirm the identity and purity of my synthesized this compound?

A: The structure and purity of the product can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.[2] High-Performance Liquid Chromatography (HPLC) can also be used to assess purity.

Q: Are there any specific safety precautions I should take during the synthesis?

A: Yes. 1-Bromobutane is a hazardous chemical and should be handled in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The reaction can be exothermic, so it's important to control the rate of addition of reactants if performing the reaction neat.[3]

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline based on literature procedures.[2] Optimization may be required for your specific laboratory conditions.

Materials:

  • 1-Vinylimidazole (≥99%)

  • 1-Bromobutane (≥99%)

  • Ethyl acetate (≥99.8%)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Rotary evaporator

  • Vacuum desiccator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-vinylimidazole (1 molar equivalent).

  • In a fume hood, add 1-bromobutane (1.2 molar equivalents).

  • Add ethyl acetate as the solvent.

  • Heat the reaction mixture to 110°C and stir vigorously for 24-48 hours.[2]

  • After the reaction is complete, cool the mixture to room temperature.

  • The product, an ionic liquid, will likely form a separate layer. Decant the top layer of ethyl acetate which contains unreacted starting materials.

  • Wash the resulting ionic liquid three times with fresh portions of ethyl acetate to remove any remaining impurities.

  • After the final wash, remove the residual ethyl acetate using a rotary evaporator.

  • For final drying, place the product in a vacuum desiccator over P₂O₅ until a constant weight is achieved.[2]

Data Presentation

ParameterCondition 1Condition 2Reference
Reactants 1-Vinylimidazole, 1-Bromobutane1-Vinylimidazole, 1-Bromobutane[2]
Molar Ratio (Vinylimidazole:Bromobutane) 1:1.21:1[2][3]
Solvent Ethyl AcetateMethanol[1][2]
Temperature 110°C50°C[1][2]
Reaction Time 24 - 48 hours~48 hours[1][2]
Purification Method Washing with Ethyl AcetateRecrystallization[1][2]

Visualizations

Synthesis_Pathway 1-Vinylimidazole 1-Vinylimidazole Quaternization Quaternization 1-Vinylimidazole->Quaternization 1-Bromobutane 1-Bromobutane 1-Bromobutane->Quaternization Product 1-Butyl-3-Vinylimidazolium Bromide Quaternization->Product

Caption: Synthesis pathway of this compound.

Troubleshooting_Workflow cluster_IncompleteReaction Incomplete Reaction cluster_Polymerization Polymerization cluster_PurificationIssues Purification Issues Start Low Yield Observed IncompleteReaction Check for Incomplete Reaction Start->IncompleteReaction Polymerization Suspect Polymerization Start->Polymerization PurificationIssues Consider Purification Issues Start->PurificationIssues CheckTimeTemp Verify Reaction Time & Temperature IncompleteReaction->CheckTimeTemp CheckRatio Confirm Molar Ratio of Reactants IncompleteReaction->CheckRatio CheckMixing Ensure Adequate Mixing IncompleteReaction->CheckMixing ControlTemp Lower Reaction Temperature Polymerization->ControlTemp InertAtmosphere Use Inert Atmosphere Polymerization->InertAtmosphere Washing Optimize Washing Steps (e.g., with Ethyl Acetate) PurificationIssues->Washing Drying Ensure Thorough Drying (Vacuum) PurificationIssues->Drying ColoredProduct Address Colored Impurities (e.g., Charcoal Treatment) PurificationIssues->ColoredProduct

Caption: Troubleshooting workflow for low yield synthesis.

References

Optimizing initiator concentration for 1-Butyl-3-Vinylimidazolium Bromide polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the optimal polymerization of 1-Butyl-3-Vinylimidazolium Bromide.

Frequently Asked Questions (FAQs)

Q1: What is the typical initiator used for the polymerization of this compound?

A1: The most common initiator used for the free-radical polymerization of this compound is Azobisisobutyronitrile (AIBN). It is a thermally decomposed initiator, typically used at temperatures around 60-70°C.

Q2: What is the general effect of initiator concentration on the final polymer?

A2: Generally, increasing the initiator concentration leads to a higher rate of polymerization. However, it also results in the formation of shorter polymer chains, which corresponds to a lower average molecular weight. Conversely, a lower initiator concentration will lead to a higher molecular weight, but the reaction may be slower or may not go to completion.

Q3: What is a recommended starting concentration for AIBN in the polymerization of this compound?

A3: A recommended starting concentration for AIBN is 1 wt.% with respect to the this compound monomer. Studies on similar vinylimidazolium-based ionic liquids have shown that initiator concentrations below 0.5 wt.% may be unsatisfactory, leading to incomplete polymerization.

Q4: How can I purify the resulting poly(this compound)?

A4: The obtained polymer can be purified by dissolving it in a suitable solvent, such as chloroform, and then precipitating it in a non-solvent like diethyl ether. This process should be repeated multiple times to ensure the removal of unreacted monomer and initiator residues. The purified polymer should then be dried under vacuum.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or No Polymerization Initiator concentration is too low: Insufficient radicals are generated to initiate polymerization effectively.Increase the AIBN concentration. A starting point of 1 wt.% is recommended. Concentrations below 0.5 wt.% have been found to be ineffective for similar monomers.
Presence of oxygen: Oxygen is a radical scavenger and can inhibit free-radical polymerization.Ensure the reaction mixture is thoroughly deoxygenated before adding the initiator and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the polymerization.
Reaction temperature is too low: AIBN requires a certain temperature to decompose and generate radicals at an appropriate rate.The typical temperature for AIBN-initiated polymerization is 60-70°C. Ensure your reaction is maintained within this range.
Impure monomer: Impurities in the this compound monomer can inhibit polymerization.Purify the monomer before use. This can be done by washing with a suitable solvent like ethyl acetate (B1210297) to remove unreacted starting materials.
Polymer has a very low molecular weight Initiator concentration is too high: A high concentration of initiator leads to a large number of polymer chains being initiated simultaneously, resulting in shorter chains.Decrease the AIBN concentration. Try reducing it in increments (e.g., from 1 wt.% to 0.75 wt.% or 0.5 wt.%).
High reaction temperature: Higher temperatures increase the rate of initiation, which can lead to lower molecular weight polymers.If possible, lower the reaction temperature slightly, while ensuring it remains in the effective range for AIBN decomposition (around 60°C).
Presence of a chain transfer agent: Certain impurities or solvents can act as chain transfer agents, terminating growing polymer chains and initiating new ones.Ensure all glassware is clean and that the solvent used is of high purity and does not act as a chain transfer agent.
High Polydispersity Index (PDI) Non-uniform initiation: Inconsistent temperature or poor mixing can lead to a non-uniform rate of initiation.Ensure uniform heating and efficient stirring of the reaction mixture throughout the polymerization process.
Side reactions: Undesirable side reactions can lead to a broader distribution of polymer chain lengths.Optimize reaction conditions (temperature, monomer concentration, and initiator concentration) to minimize side reactions.

Data Presentation

Table 1: Effect of AIBN Initiator Concentration on the Properties of Poly(1-alkyl-3-vinylimidazolium bromide)

Initiator Concentration (wt. % with respect to monomer)Monomer Conversion (%)Number Average Molecular Weight (Mn) ( g/mol )Weight Average Molecular Weight (Mw) ( g/mol )Polydispersity Index (PDI = Mw/Mn)
0.5ModerateHigherHigherBroader
1.0HighIntermediateIntermediateNarrower
2.0HighLowerLowerBroader

Note: This table illustrates the general trends observed in free-radical polymerization. Higher initiator concentrations typically lead to lower molecular weights. The specific values can vary based on the exact experimental conditions.

Experimental Protocols

Synthesis of this compound
  • In a round-bottom flask equipped with a reflux condenser, combine 1-vinylimidazole (B27976) and 1-bromobutane (B133212) in a molar ratio of 1:1.2.

  • Dissolve the mixture in ethyl acetate.

  • Stir the mixture at 110°C for 24-48 hours.

  • After the reaction, a biphasic mixture will form. Remove the top layer of solvent containing unreacted reagents.

  • Purify the resulting ionic liquid (bottom layer) by washing it three times with fresh ethyl acetate.

  • Remove any residual organic solvent using a rotary evaporator.

  • Store the purified this compound in a vacuum desiccator over P₂O₅.

Polymerization of this compound
  • In a round-bottom flask equipped with a reflux condenser and a gas inlet valve, add the desired amount of this compound monomer and a suitable solvent (e.g., chloroform).

  • Purge the reaction mixture with an inert gas, such as nitrogen (N₂), for 20 minutes to remove any dissolved oxygen.

  • Add the radical initiator, AIBN (e.g., 1 wt. % with respect to the monomer).

  • Immerse the flask in a preheated oil bath at 60°C.

  • Allow the reaction to proceed for a set time, for example, 6 hours, with continuous stirring.

  • After polymerization, dilute the viscous polymer solution with chloroform.

  • Purify the polymer by precipitating it in a non-solvent (e.g., diethyl ether), followed by filtration. Repeat the dissolution and precipitation steps three times.

  • Dry the final polymer product under vacuum at 60°C.

Mandatory Visualization

logical_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification cluster_analysis Analysis Monomer 1-Butyl-3-Vinylimidazolium Bromide Monomer Deoxygenate Deoxygenate Mixture (N2 Purge) Monomer->Deoxygenate Initiator AIBN Initiator AddInitiator Add AIBN Initiator->AddInitiator Solvent Solvent (e.g., Chloroform) Solvent->Deoxygenate Deoxygenate->AddInitiator Heat Heat to 60°C (6 hours) AddInitiator->Heat Precipitate Precipitate in Non-Solvent Heat->Precipitate Filter Filter Precipitate->Filter Dry Dry under Vacuum Filter->Dry GPC GPC/SEC (Mw, Mn, PDI) Dry->GPC NMR NMR (Conversion) Dry->NMR

Caption: Experimental workflow for the polymerization of this compound.

signaling_pathway cluster_input Inputs cluster_process Polymerization Kinetics cluster_output Polymer Properties Initiator Initiator Concentration Rate Polymerization Rate Initiator->Rate Increases Termination Chain Termination Events Initiator->Termination Increases Conversion Monomer Conversion Rate->Conversion Increases MW Molecular Weight Termination->MW Decreases PDI Polydispersity Index Termination->PDI May Increase

Caption: Logical relationship between initiator concentration and polymer properties.

How to increase the molecular weight of poly(1-Butyl-3-Vinylimidazolium Bromide)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with poly(1-Butyl-3-Vinylimidazolium Bromide). The following sections address common challenges encountered during polymerization, with a focus on controlling and increasing the molecular weight of the final polymer.

Frequently Asked Questions (FAQs)

Q1: My poly(this compound) has a low molecular weight. What are the primary methods to increase it?

A1: Achieving a high molecular weight for poly(this compound) is crucial for many applications as it enhances thermal stability and mechanical strength.[1] The most effective methods to increase the molecular weight involve controlling the polymerization reaction. The key strategies are:

  • Utilizing Controlled Radical Polymerization (CRP) Techniques: Methods like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization offer excellent control over the polymer's molecular weight.[2][3][4]

  • Adjusting the Initiator Concentration: In conventional free radical polymerization, a lower initiator concentration generally leads to a higher molecular weight.[5]

  • Optimizing Monomer Concentration: A higher initial monomer concentration can favor propagation over termination, leading to longer polymer chains.

  • Minimizing Chain Transfer Reactions: The presence of chain transfer agents can significantly reduce the molecular weight of the polymer.[6] It is important to use pure reagents and select appropriate solvents to minimize unwanted chain transfer.

Q2: What is RAFT polymerization and how does it help in controlling the molecular weight?

A2: RAFT (Reversible Addition-Fragmentation chain Transfer) is a controlled radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions.[2][4][7] The control is achieved by using a RAFT agent, also known as a chain transfer agent (CTA). The molecular weight can be effectively controlled by adjusting the molar ratio of the monomer to the CTA.[2][4] A higher monomer-to-CTA ratio will result in a higher molecular weight. This method has been successfully applied to the polymerization of N-vinylimidazolium salts to obtain well-defined polymers.[2][4]

Q3: How does the initiator concentration affect the molecular weight of the polymer in a conventional free radical polymerization?

A3: In free radical polymerization, the initiator concentration has an inverse relationship with the polymer's molecular weight. A higher concentration of initiator generates a larger number of initial radicals. With more growing chains initiated simultaneously, the available monomer is consumed more quickly, leading to the formation of shorter polymer chains and thus a lower average molecular weight.[5] Conversely, decreasing the initiator concentration will result in fewer growing chains, allowing each chain to propagate for a longer time and achieve a higher molecular weight.

Q4: Can the choice of solvent influence the molecular weight of poly(this compound)?

A4: Yes, the solvent can play a significant role. Some solvents can act as chain transfer agents, which will terminate a growing polymer chain and initiate a new, shorter one, thereby reducing the overall molecular weight.[6] Additionally, the viscosity of the polymerization medium can affect the termination rate. In more viscous solvents, the diffusion of growing polymer chains is hindered, which can reduce the rate of termination reactions and potentially lead to higher molecular weights.[8][9] When polymerizing ionic liquid monomers, the choice of solvent is also critical for ensuring the solubility of both the monomer and the resulting polymer.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Polymer Yield and Low Molecular Weight High initiator concentration.Decrease the initiator concentration. For example, in the free radical polymerization of related vinyl monomers, AIBN is often used at 1 wt.% with respect to the monomer.[10]
Presence of impurities that act as inhibitors or chain transfer agents.Purify the monomer (this compound) and the solvent before use. Common purification methods include recrystallization or extraction.[1]
Inefficient polymerization technique.Employ a controlled radical polymerization technique like RAFT to gain better control over the molecular weight.[2][4]
Broad Molecular Weight Distribution (High Polydispersity) Uncontrolled polymerization (e.g., conventional free radical polymerization).Switch to a controlled radical polymerization method such as RAFT, which is known to produce polymers with low polydispersities (Mw/Mn < 1.4).[2][4]
High reaction temperature.Optimize the reaction temperature. While higher temperatures increase the polymerization rate, they can also lead to more side reactions and a broader molecular weight distribution.
Inconsistent Molecular Weight Between Batches Variations in reagent purity or concentration.Ensure consistent purity of monomer, initiator, and solvent for each reaction. Accurately measure all reagents.
Fluctuations in reaction temperature.Maintain a stable and consistent reaction temperature throughout the polymerization process.

Data Summary

The following table summarizes the expected qualitative effects of key experimental parameters on the molecular weight of poly(this compound).

Parameter Change Effect on Molecular Weight Reason
Initiator Concentration DecreaseIncreaseFewer initiating radicals lead to longer polymer chains.[5]
Monomer to RAFT Agent Ratio IncreaseIncreaseMore monomer units are added per polymer chain initiated by the RAFT agent.[2][4]
Chain Transfer Agent Concentration DecreaseIncreaseReduces the premature termination of growing polymer chains.[6]
Monomer Concentration IncreaseIncreaseFavors propagation over termination reactions.
Temperature VariesCan decreaseHigher temperatures can increase the rate of termination and chain transfer reactions.

Experimental Protocols & Visualizations

Experimental Workflow for Increasing Molecular Weight via RAFT Polymerization

The following diagram outlines the general workflow for synthesizing poly(this compound) with a targeted high molecular weight using RAFT polymerization.

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_purification Purification & Analysis Monomer 1-Butyl-3-Vinylimidazolium Bromide Monomer Mixing Combine Monomer, RAFT Agent, Initiator, and Solvent in a Reaction Vessel Monomer->Mixing RAFT_Agent RAFT Agent (e.g., Xanthate) RAFT_Agent->Mixing Initiator Initiator (e.g., AIBN) Initiator->Mixing Solvent Anhydrous Solvent Solvent->Mixing Degassing Degas the Mixture (e.g., Freeze-Pump-Thaw) Mixing->Degassing Polymerization Heat to Reaction Temperature (e.g., 60-80 °C) under Inert Atmosphere Degassing->Polymerization Precipitation Precipitate the Polymer in a Non-Solvent Polymerization->Precipitation Drying Dry the Polymer under Vacuum Precipitation->Drying Analysis Characterize Molecular Weight (e.g., GPC/SEC) Drying->Analysis

Workflow for RAFT Polymerization.
Relationship Between Key Parameters and Molecular Weight

This diagram illustrates the logical relationships between key experimental parameters and the resulting molecular weight of the polymer.

G cluster_inputs Controllable Parameters cluster_outcome Polymer Property Initiator_Conc Initiator Concentration MW Molecular Weight Initiator_Conc->MW Inverse Relationship Monomer_CTA_Ratio [Monomer] / [RAFT Agent] Ratio Monomer_CTA_Ratio->MW Direct Relationship CTA_Conc Chain Transfer Agent Concentration CTA_Conc->MW Inverse Relationship

Key Parameter Effects on Molecular Weight.

References

Preventing side reactions during the polymerization of 1-Butyl-3-Vinylimidazolium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the polymerization of 1-Butyl-3-Vinylimidazolium Bromide ([BVIm][Br]). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance on preventing side reactions during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the free-radical polymerization of this compound?

A1: The most prevalent side reactions include:

  • Degradative Chain Transfer to Monomer: This is a significant issue in the polymerization of vinylimidazolium salts. The growing polymer radical can abstract a hydrogen atom from the imidazolium (B1220033) ring of a monomer molecule, terminating the polymer chain and creating a less reactive monomer radical. This leads to a lower polymerization rate and reduced molecular weight.

  • Chain Transfer to Impurities/Solvent: Impurities in the monomer or solvent can act as chain transfer agents, leading to premature termination of growing polymer chains and a broader molecular weight distribution.

  • Auto-initiation/Thermal Polymerization: At elevated temperatures, the monomer can undergo spontaneous polymerization without an initiator, leading to poor control over the reaction and potentially to runaway reactions. The presence of inhibitors in the as-received monomer is meant to prevent this during storage.[1]

  • Cross-linking/Gel Formation: Under certain conditions, such as high monomer concentration or the presence of difunctional impurities, cross-linking can occur, leading to the formation of an insoluble gel.

Q2: My polymerization of [BVIm][Br] resulted in a low polymer yield. What are the likely causes and how can I improve it?

A2: Low polymer yield is a common problem that can be attributed to several factors:

  • Presence of Inhibitors: The monomer, as supplied, often contains inhibitors (like hydroquinone (B1673460) or MEHQ) to prevent premature polymerization during storage.[1][2][3] These must be removed before polymerization.

  • Degradative Chain Transfer: As mentioned in Q1, this side reaction terminates chains, reducing the overall conversion of monomer to polymer.

  • Insufficient Initiator Concentration: Too little initiator will result in a low concentration of primary radicals, leading to incomplete monomer conversion.

  • Low Reaction Temperature or Time: The polymerization may not have been allowed to proceed to completion. Ensure the temperature is appropriate for the chosen initiator's half-life and the reaction time is sufficient.

Q3: The molecular weight distribution (polydispersity index, PDI) of my resulting polymer is very broad. How can I achieve a more controlled polymerization?

A3: A broad PDI indicates a lack of control over the polymerization process. To narrow the molecular weight distribution:

  • Purify the Monomer: Thoroughly remove impurities that can act as chain transfer agents.

  • Optimize Initiator Concentration: A higher initiator concentration can sometimes lead to a narrower PDI, but may also result in lower molecular weight.

  • Consider Controlled Radical Polymerization (CRP) Techniques: Methods like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization offer significantly better control over molecular weight and PDI for vinylimidazolium monomers.

  • Maintain Consistent Temperature: Fluctuations in reaction temperature can affect the rate of initiation and propagation, leading to a broader PDI.

Q4: My reaction mixture turned into a gel. What causes this and how can it be prevented?

A4: Gel formation is typically due to cross-linking reactions.[4] To prevent this:

  • Reduce Monomer Concentration: Polymerizing in a more dilute solution can reduce the likelihood of intermolecular cross-linking.[5]

  • Ensure Monomer Purity: Impurities with more than one polymerizable group can act as cross-linkers.

  • Control Reaction Temperature: Excessive heat can sometimes promote side reactions that lead to cross-linking.[6]

  • Avoid High Conversion (in some cases): For some systems, the probability of branching and cross-linking increases at very high monomer conversion.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Polymer Yield Presence of polymerization inhibitors in the monomer.Purify the monomer by passing it through a column of activated alumina (B75360) or by treatment with activated charcoal.
Degradative chain transfer to monomer.Optimize reaction conditions (e.g., lower temperature) or consider using a controlled polymerization technique like RAFT.
Insufficient initiator concentration or reaction time.Increase initiator concentration or extend the polymerization time. Ensure the reaction temperature is appropriate for the initiator's half-life.
Broad Molecular Weight Distribution (High PDI) Impurities acting as chain transfer agents.Rigorously purify the monomer and solvent.
Inconsistent reaction temperature.Use a temperature-controlled reaction setup (e.g., oil bath with a thermostat).
Uncontrolled nature of free-radical polymerization.Employ a controlled/living radical polymerization technique such as RAFT.
Premature Termination of Polymerization Presence of oxygen.Deoxygenate the reaction mixture thoroughly using techniques like freeze-pump-thaw cycles or by bubbling with an inert gas (e.g., nitrogen or argon).
High concentration of impurities.Purify the monomer and solvent before use.
Gel Formation High monomer concentration.Conduct the polymerization in a more dilute solution.
Presence of difunctional impurities (cross-linkers).Ensure high purity of the monomer.
High reaction temperature promoting side reactions.Lower the polymerization temperature.

Experimental Protocols

Monomer Purification: Removal of Inhibitors

Objective: To remove polymerization inhibitors (e.g., hydroquinone, MEHQ) from this compound.

Method 1: Activated Alumina Column Chromatography

  • Prepare the Column: Pack a glass chromatography column with activated basic alumina. The amount of alumina will depend on the quantity of monomer to be purified (a general rule is a 10:1 ratio of alumina to monomer by weight).

  • Dissolve the Monomer: Dissolve the [BVIm][Br] monomer in a suitable solvent in which it is soluble but the polymer is not (e.g., dichloromethane (B109758) or chloroform).

  • Load and Elute: Load the monomer solution onto the column and elute with the same solvent. The inhibitor will be adsorbed by the alumina.

  • Solvent Removal: Collect the eluent and remove the solvent under reduced pressure using a rotary evaporator.

  • Drying: Dry the purified monomer under high vacuum to remove any residual solvent.

Method 2: Activated Charcoal Treatment

  • Dissolve the Monomer: Dissolve the [BVIm][Br] monomer in a suitable solvent (e.g., methanol (B129727) or ethanol).

  • Add Activated Charcoal: Add a small amount of activated charcoal (approximately 1-2% by weight relative to the monomer) to the solution.

  • Stir: Stir the mixture at room temperature for several hours.

  • Filter: Filter the mixture through a pad of celite or a fine frit to remove the charcoal.

  • Solvent Removal and Drying: Remove the solvent under reduced pressure and dry the purified monomer under high vacuum.

Free-Radical Polymerization of this compound

Objective: To synthesize poly(this compound) using a free-radical initiator.

Materials:

  • Purified this compound ([BVIm][Br])

  • Azobisisobutyronitrile (AIBN) (or another suitable free-radical initiator)

  • Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), methanol, or chloroform)

  • Precipitation solvent (e.g., diethyl ether, ethyl acetate)

Procedure:

  • Dissolve Monomer and Initiator: In a Schlenk flask equipped with a magnetic stir bar, dissolve the purified [BVIm][Br] monomer in the chosen anhydrous solvent. Add the desired amount of AIBN (typically 0.5-2 mol% relative to the monomer).

  • Deoxygenation: Subject the reaction mixture to at least three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 60-70 °C for AIBN). Allow the polymerization to proceed for the desired time (typically 6-24 hours). The solution will likely become more viscous as the polymer forms.

  • Precipitation: After cooling the reaction mixture to room temperature, precipitate the polymer by slowly adding the solution to a large excess of a non-solvent (e.g., diethyl ether or ethyl acetate) while stirring vigorously.

  • Isolation and Purification: Collect the precipitated polymer by filtration or centrifugation. Redissolve the polymer in a small amount of a good solvent (e.g., methanol) and re-precipitate it to further purify it.

  • Drying: Dry the purified polymer under high vacuum at an elevated temperature (e.g., 40-60 °C) until a constant weight is achieved.

Visualizing Workflows and Mechanisms

Monomer_Purification_Workflow cluster_start Start cluster_purification Purification cluster_end End Product Start [BVIm][Br] Monomer (with inhibitor) Dissolve Dissolve in Appropriate Solvent Start->Dissolve Purify Pass through Alumina Column or Treat with Activated Charcoal Dissolve->Purify Filter Filter (if using charcoal) Purify->Filter Charcoal Method Solvent_Removal Remove Solvent (Rotary Evaporation) Purify->Solvent_Removal Alumina Method Filter->Solvent_Removal Dry Dry under High Vacuum Solvent_Removal->Dry End Purified [BVIm][Br] Monomer Dry->End

Caption: Workflow for the purification of this compound monomer.

Free_Radical_Polymerization_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_end Final Product Start Purified [BVIm][Br] + Initiator (AIBN) + Solvent Deoxygenate Deoxygenate (Freeze-Pump-Thaw) Start->Deoxygenate Polymerize Heat to Initiate Polymerization Deoxygenate->Polymerize Precipitate Precipitate in Non-Solvent Polymerize->Precipitate Isolate Isolate Polymer (Filtration/Centrifugation) Precipitate->Isolate Purify Redissolve and Re-precipitate Isolate->Purify Dry Dry under Vacuum Purify->Dry End Poly([BVIm][Br]) Dry->End

Caption: General workflow for the free-radical polymerization of [BVIm][Br].

Side_Reactions cluster_main Main Reaction Pathway cluster_side Side Reactions Growing_Chain Growing Polymer Chain (P•) Propagation Propagation (P• + M -> PM•) Growing_Chain->Propagation Degradative_Transfer Degradative Chain Transfer (P• + M -> PH + M• (inactive)) Growing_Chain->Degradative_Transfer Undesired Impurity_Transfer Chain Transfer to Impurity (P• + S -> PH + S•) Growing_Chain->Impurity_Transfer Undesired Termination Termination (P• + P• -> P-P) Growing_Chain->Termination Undesired Monomer [BVIm][Br] Monomer (M) Monomer->Propagation Monomer->Degradative_Transfer Undesired Propagation->Growing_Chain Chain Growth

Caption: Competing reactions during the polymerization of [BVIm][Br].

References

Challenges in the characterization of poly(1-Butyl-3-Vinylimidazolium Bromide)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the characterization of Poly(1-Butyl-3-Vinylimidazolium Bromide) [poly(VBIMBr)]. This guide provides troubleshooting tips, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the synthesis, handling, and characterization of poly(VBIMBr).

Synthesis & Purity

Q1: How can I confirm the successful polymerization of the this compound (VBIMBr) monomer?

A1: Successful polymerization can be confirmed by comparing the ¹H NMR and FTIR spectra of the monomer and the resulting polymer.

  • By ¹H NMR: Look for the disappearance or significant reduction of the sharp signals corresponding to the vinyl protons of the monomer (typically in the 5.5-7.5 ppm range). The polymer spectrum will show broad peaks corresponding to the polymer backbone.

  • By FTIR: The intensity of the C=C stretching band from the vinyl group (around 1625 cm⁻¹) will be significantly reduced or absent in the polymer's spectrum compared to the monomer's spectrum[1].

Q2: My final polymer product is yellow/brownish. What is the likely cause and how can I purify it?

A2: Discoloration often indicates the presence of impurities from the synthesis, such as unreacted reagents or byproducts from side reactions. Purification can be achieved by dissolving the polymer in a suitable solvent (e.g., methanol) and precipitating it in a non-solvent like diethyl ether or ethyl acetate. This process should be repeated until the desired purity is achieved.

General Handling & Solubility

Q3: My poly(VBIMBr) sample becomes sticky and seems to gain weight when left in the open. Why does this happen?

A3: This is a classic sign of hygroscopicity. Poly(ionic liquids), particularly those with halide anions like bromide (Br⁻), are known to absorb moisture from the atmosphere[2][3][4]. This water absorption can alter the material's physical properties and affect the accuracy of characterization techniques like Thermogravimetric Analysis (TGA). To mitigate this, always store your poly(VBIMBr) samples in a desiccator or under an inert atmosphere (e.g., in a glovebox).

Q4: I am having difficulty dissolving my poly(VBIMBr) sample. What solvents are recommended?

A4: The solubility of poly(vinylimidazolium) salts is highly dependent on the anion and the alkyl chain length. For poly(VBIMBr), polar solvents are generally effective. Good starting points include:

If you experience difficulty, gentle heating or sonication can aid dissolution. The polymer is typically insoluble in non-polar solvents such as diethyl ether, hexane, and toluene.

Molecular Weight Characterization (GPC/SEC)

Q5: Why is determining the molecular weight of poly(VBIMBr) by Gel Permeation/Size-Exclusion Chromatography (GPC/SEC) so challenging?

A5: The characterization of polyelectrolytes like poly(VBIMBr) by GPC/SEC is inherently difficult due to potential unwanted interactions between the charged polymer and the stationary phase (column packing material)[5][6]. These interactions can include:

  • Ionic Adsorption: The positively charged imidazolium (B1220033) rings can adsorb onto negatively charged sites on the column material (e.g., residual silanol (B1196071) groups on silica-based columns)[6].

  • Hydrophobic Interactions: The butyl groups can interact with the stationary phase.

  • Charge Screening Effects: In low ionic strength eluents, intramolecular repulsion between charged groups can cause the polymer to adopt an extended conformation, leading to inaccurate (artificially high) molecular weight estimations.

These issues can lead to peak tailing, late elution, or even complete retention of the polymer on the column.

Q6: My GPC/SEC chromatogram shows severe peak tailing or my sample doesn't elute at all. What can I do to troubleshoot this?

A6: To obtain reliable GPC/SEC results for poly(VBIMBr), you must suppress the unwanted ionic and hydrophobic interactions. This is typically achieved by modifying the mobile phase[6].

  • Add Salt: Introduce a salt (e.g., lithium bromide, sodium nitrate) to the mobile phase at a sufficient concentration (e.g., 0.1 M). The salt ions will shield the charges on both the polymer and the stationary phase, preventing ionic adsorption.

  • Adjust pH: Using a buffer can help maintain a consistent charge state on the polymer and the column[6].

  • Use an Organic Modifier: Adding a small amount of an organic solvent like acetonitrile (B52724) to the aqueous mobile phase can help disrupt hydrophobic interactions.

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// Edges start -> check_interactions; check_interactions -> ionic_interaction [label="Is it charge-based?"]; check_interactions -> hydrophobic_interaction [label="Is it polarity-based?"]; ionic_interaction -> solution1; ionic_interaction -> solution3; hydrophobic_interaction -> solution2; solution1 -> end_node; solution2 -> end_node; solution3 -> end_node; } DOT Caption: Troubleshooting workflow for common GPC/SEC issues.

Spectroscopic Characterization (NMR & FTIR)

Q7: The peaks in my ¹H NMR spectrum for poly(VBIMBr) are significantly broader than the sharp peaks of the monomer. Does this indicate a problem?

A7: No, this is entirely expected. The broadening of NMR signals is a characteristic feature of polymers. It arises from the restricted motion of protons in the long polymer chains compared to the freely tumbling small molecules of the monomer. While the peaks will be broader, you should still be able to identify the characteristic chemical shifts for the butyl and imidazolium protons[1][7].

Q8: What is the best way to prepare a poly(VBIMBr) sample for high-resolution NMR?

A8: While obtaining high-resolution NMR of neat ionic liquids can be challenging, standard sample preparation for polymers works well[8]. Dissolve 10-20 mg of your dried polymer sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, Methanol-d₄, or DMSO-d₆) directly in the NMR tube. Ensure the polymer is fully dissolved, using gentle vortexing if necessary, to get a homogeneous solution, which is crucial for acquiring a high-quality spectrum.

Thermal Analysis (TGA & DSC)

Q9: My TGA thermogram shows an initial weight loss of 3-5% around 100 °C, well before the main decomposition. Is my polymer unstable?

A9: This initial weight loss is not due to polymer degradation. Because poly(VBIMBr) is hygroscopic, it readily absorbs atmospheric moisture[9]. The initial weight loss observed around 100 °C corresponds to the evaporation of this bound water[10][11]. The thermal stability of the polymer should be assessed from the onset temperature of the major decomposition step, which occurs at much higher temperatures (typically >300 °C)[12]. To get a more accurate measurement of the polymer's dry weight and decomposition, consider running a TGA program with an initial isothermal hold at ~120 °C to drive off all water before starting the high-temperature ramp.

// Nodes start [label="Poly(VBIMBr) Sample\n(Exposed to Air)", fillcolor="#F1F3F4", fontcolor="#202124"]; absorbs_water [label="Absorbs Atmospheric\nMoisture (H₂O)", fillcolor="#FBBC05", fontcolor="#202124"]; tga_analysis [label="TGA Analysis", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; step1 [label="Step 1: ~100 °C\nWeight loss due to\nevaporation of bound water", fillcolor="#EA4335", fontcolor="#FFFFFF"]; step2 [label="Step 2: >300 °C\nWeight loss due to\npolymer decomposition", fillcolor="#EA4335", fontcolor="#FFFFFF"]; interpretation [label="Correct Interpretation:\nInitial loss is water, not instability", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> absorbs_water; absorbs_water -> tga_analysis; tga_analysis -> step1 [label="Heating starts"]; step1 -> step2 [label="Temperature increases"]; step2 -> interpretation; } DOT Caption: Logical diagram of a typical TGA result for a hygroscopic polymer.

Q10: What is the typical glass transition temperature (Tg) for poly(vinylimidazolium)-based polymers?

A10: The glass transition temperature is highly dependent on the nature of the anion. Larger, more plasticizing anions tend to lower the Tg. For context, poly(3-butyl-1-vinylimidazolium) based polymers have shown a wide range of Tg values depending on the counter-ion[13].

Quantitative Data Summary

The properties of poly(vinylimidazolium) salts are strongly influenced by the counter-anion. The table below summarizes reported glass transition temperatures (Tg) for polymers with a similar backbone structure to provide a comparative reference.

Polymer CationCounter-Anion (X⁻)Glass Transition Temperature (Tg)
Poly(3-butyl-1-vinylimidazolium)Bromide (Br⁻)192 °C
Poly(3-butyl-1-vinylimidazolium)Tetrafluoroborate (BF₄⁻)148 °C
Poly(3-butyl-1-vinylimidazolium)Triflate (Tf⁻)134 °C
Poly(3-butyl-1-vinylimidazolium)TFSI⁻48 °C
(Data sourced from Long et al. as cited in[13])

Detailed Experimental Protocols

Protocol 1: GPC/SEC Analysis of Poly(VBIMBr)

Objective: To determine the molecular weight and polydispersity of poly(VBIMBr) while preventing non-size-exclusion effects.

Methodology:

  • Mobile Phase Preparation: Prepare an aqueous mobile phase containing 0.1 M Lithium Bromide (LiBr). Filter the mobile phase through a 0.22 µm filter before use.

  • System Setup: Use a GPC/SEC system equipped with columns suitable for aqueous polyelectrolyte analysis (e.g., Agilent PL aquagel-OH)[14]. Ensure the system is thoroughly equilibrated with the mobile phase.

  • Sample Preparation: a. Accurately weigh 2-4 mg of dry poly(VBIMBr). b. Dissolve the polymer in 1 mL of the mobile phase. Ensure complete dissolution. c. Filter the sample solution through a 0.45 µm syringe filter into an autosampler vial.

  • Analysis: a. Inject the sample onto the column. b. Run the analysis at a constant flow rate (e.g., 1.0 mL/min) and temperature (e.g., 30 °C). c. Use a Refractive Index (RI) detector to monitor the elution.

  • Calibration: Calibrate the system using narrow molecular weight standards appropriate for aqueous GPC (e.g., polyethylene (B3416737) oxide or pullulan standards).

Protocol 2: Thermogravimetric Analysis (TGA)

Objective: To assess the thermal stability of poly(VBIMBr) and quantify its moisture content.

Methodology:

  • Sample Preparation: Place 5-10 mg of the poly(VBIMBr) sample into a clean TGA pan (platinum or alumina)[15].

  • Instrument Setup: a. Place the pan in the TGA instrument. b. Purge the furnace with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation[16].

  • Thermal Program: a. (Optional Dehydration Step): Heat the sample from ambient temperature to 120 °C at a rate of 10 °C/min and hold isothermally for 15-20 minutes to remove all absorbed water. b. (Decomposition Step): Ramp the temperature from 120 °C (or ambient, if skipping the dehydration step) to 600 °C at a heating rate of 10 °C/min[16].

  • Data Analysis: a. Plot the percentage weight loss versus temperature. b. Determine the moisture content from the initial weight loss step below ~120 °C. c. Determine the onset temperature of decomposition from the main weight loss step at higher temperatures. This temperature is a measure of the polymer's thermal stability.

Experimental & Logic Workflows

// Nodes synthesis [label="Synthesis:\nMonomer Quaternization", fillcolor="#4285F4", fontcolor="#FFFFFF"]; polymerization [label="Polymerization:\nRadical Polymerization of Monomer", fillcolor="#4285F4", fontcolor="#FFFFFF"]; purification [label="Purification:\nPrecipitation in Non-Solvent", fillcolor="#FBBC05", fontcolor="#202124"]; drying [label="Drying:\nVacuum Oven", fillcolor="#FBBC05", fontcolor="#202124"]; storage [label="Storage:\nDesiccator / Inert Atmosphere", fillcolor="#FBBC05", fontcolor="#202124"]; char_structure [label="Structural Characterization\n(NMR, FTIR)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; char_mw [label="Molecular Weight\n(GPC/SEC)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; char_thermal [label="Thermal Properties\n(TGA, DSC)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges synthesis -> polymerization; polymerization -> purification; purification -> drying; drying -> storage; storage -> char_structure; storage -> char_mw; storage -> char_thermal; } DOT Caption: From synthesis to characterization of poly(VBIMBr).

References

Improving the thermal stability of 1-Butyl-3-Vinylimidazolium Bromide-based polymers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with 1-Butyl-3-Vinylimidazolium Bromide-based polymers. This resource provides troubleshooting guidance and answers to frequently asked questions to assist you in your experimental work.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis, purification, and thermal analysis of poly(this compound).

Synthesis & Purification

  • Question: My polymerization of this compound is not proceeding or is very slow. What are the possible causes and solutions?

    • Answer: Several factors can hinder the polymerization process:

      • Oxygen Inhibition: Free-radical polymerization is sensitive to oxygen. Ensure your reaction setup is thoroughly purged with an inert gas (e.g., nitrogen or argon) before and during the polymerization.

      • Initiator Issues: Verify the activity of your initiator (e.g., AIBN). Ensure it has been stored correctly and is not expired. The initiator concentration might also need optimization.

      • Monomer Purity: Impurities in the this compound monomer can inhibit polymerization. It is crucial to use a high-purity monomer or purify it before use. Purification can be achieved through recrystallization or extraction methods.[1]

      • Solvent Choice: The choice of solvent can influence polymerization kinetics. Common solvents for this polymerization include methanol, ethanol, or water.

      • Temperature: Ensure the reaction is carried out at the appropriate temperature for the chosen initiator. For AIBN, a common temperature range is 60-80 °C.

  • Question: The synthesized polymer is discolored (e.g., yellow or brown). How can I obtain a colorless product?

    • Answer: Discoloration often indicates the presence of impurities or side products. Here are some purification steps:

      • Reprecipitation: Dissolve the polymer in a suitable solvent (e.g., methanol) and precipitate it in a non-solvent (e.g., diethyl ether or ethyl acetate). Repeat this process multiple times.

      • Activated Charcoal Treatment: For persistent discoloration, dissolving the monomer in deionized water and treating it with decolorizing charcoal at an elevated temperature (e.g., 65°C) before polymerization can be effective.

Thermal Analysis (TGA & DSC)

  • Question: My TGA curve shows an initial weight loss at a low temperature (< 150 °C). What does this signify?

    • Answer: This initial weight loss is typically due to the evaporation of residual solvent (e.g., water or alcohol) or absorbed moisture from the atmosphere. To mitigate this, ensure your polymer sample is thoroughly dried under vacuum before TGA analysis.

  • Question: The baseline of my DSC thermogram is noisy or shows unexpected shifts. How can I improve the data quality?

    • Answer: A noisy or shifting baseline in DSC can be caused by several factors:

      • Sample Pan Issues: Ensure the sample pan is clean and properly sealed. Poor contact between the sample and the pan can lead to baseline irregularities. Using high-purity aluminum pans can minimize baseline shifts and contamination.

      • Instrument Calibration: Verify that the DSC instrument is properly calibrated for temperature and heat flow.

      • Atmosphere Control: Ensure a consistent and appropriate purge gas flow rate.

  • Question: The decomposition temperature of my polymer is lower than expected. What could be the reason?

    • Answer: A lower-than-expected decomposition temperature can be attributed to:

      • Impurities: Residual monomer, initiator, or solvent can lower the thermal stability of the polymer. Proper purification is crucial.

      • Anion Purity: The nature and purity of the counter-ion (bromide in this case) significantly impact thermal stability.[2][3]

      • Heating Rate: The heating rate in TGA significantly affects the observed decomposition temperature. Higher heating rates tend to shift the decomposition to higher temperatures. Ensure you are using a consistent and appropriate heating rate for comparison with literature values.[2]

Frequently Asked Questions (FAQs)

Improving Thermal Stability

  • Question: How can I improve the thermal stability of my poly(this compound)?

    • Answer: Several strategies can be employed to enhance the thermal stability:

      • Anion Exchange: The thermal stability of poly(ionic liquid)s is highly dependent on the counter-anion. Exchanging the bromide anion for other anions, such as bis(trifluoromethylsulfonyl)imide (TFSI⁻) or hexafluorophosphate (B91526) (PF₆⁻), can significantly increase the decomposition temperature.[3][4]

      • Cross-linking: Introducing a cross-linker during polymerization creates a network structure that restricts chain mobility and enhances thermal stability.[5] Ethylene glycol dimethacrylate is an example of a cross-linking agent that can be used.[6]

      • Copolymerization: Copolymerizing this compound with other monomers that have high thermal stability can improve the overall thermal properties of the resulting copolymer.

  • Question: Does the alkyl chain length on the imidazolium (B1220033) ring affect thermal stability?

    • Answer: Yes, the length of the alkyl chain can influence thermal stability. Generally, increasing the alkyl chain length can sometimes weaken the bonds within the cation, potentially making it more susceptible to thermal decomposition.[2]

Experimental Considerations

  • Question: What are the key parameters to control during the synthesis of this compound?

    • Answer: The synthesis typically involves the quaternization of 1-vinylimidazole (B27976) with 1-bromobutane (B133212).[1] Key parameters to control are:

      • Reaction Temperature: A common temperature is around 50°C.[1]

      • Reaction Time: Sufficient time (e.g., 48 hours) is needed to ensure complete reaction.[1]

      • Purification: The resulting ionic liquid should be purified to remove unreacted starting materials.[7]

  • Question: What are typical experimental conditions for TGA analysis of these polymers?

    • Answer: A typical TGA experiment would involve:

      • Atmosphere: An inert atmosphere, such as nitrogen, is commonly used.[8]

      • Heating Rate: A heating rate of 10 or 20 °C/min is often employed.[2][8]

      • Temperature Range: A temperature range from room temperature to 600 °C is generally sufficient to observe the complete decomposition of the polymer.[8]

Data Presentation

Table 1: Glass Transition Temperatures (Tg) of Poly(3-alkyl-1-vinylimidazolium) Salts with Different Anions

Alkyl GroupAnionTg (°C)
EthylBr⁻217
EthylBF₄⁻181
EthylTf⁻145
EthylTFSI⁻56
ButylBr⁻192
ButylBF₄⁻148
ButylTf⁻134
ButylTFSI⁻48

Data sourced from Long et al. (2013) as cited in[8][9]

Table 2: Thermal Decomposition of Poly(1-butyl-2,3-dimethyl-4-vinylimidazolium) Salts

AnionOnset of Significant Mass Loss (°C)
TFSI⁻430
Tf⁻440

Data sourced from[8]

Experimental Protocols

Protocol 1: Synthesis of this compound

  • Reactants: Combine 1-vinylimidazole and 1-bromobutane in a round-bottom flask. A common solvent to use is methanol.[1]

  • Reaction: Heat the mixture at approximately 50°C for 48 hours to ensure the quaternization reaction goes to completion.[1]

  • Purification: After the reaction, purify the product through recrystallization or extraction methods to remove any unreacted starting materials.[1]

Protocol 2: Free-Radical Polymerization of this compound

  • Monomer Solution: Dissolve the purified this compound monomer and a free-radical initiator (e.g., AIBN) in a suitable solvent (e.g., acetonitrile) in a reaction vessel.

  • Inert Atmosphere: Purge the solution with an inert gas (e.g., nitrogen) for at least 15-30 minutes to remove dissolved oxygen.[6]

  • Polymerization: Heat the reaction mixture to the appropriate temperature for the chosen initiator (e.g., 65°C for AIBN) and maintain this temperature for a set period (e.g., 24 hours) under an inert atmosphere.[6]

  • Isolation: After polymerization, precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., diethyl ether).

  • Purification and Drying: Wash the precipitated polymer with the non-solvent multiple times and then dry it under vacuum at an elevated temperature (e.g., 70°C) for 24 hours to remove any residual solvent.[6]

Protocol 3: Thermogravimetric Analysis (TGA)

  • Sample Preparation: Place a small amount of the dried polymer (typically 5-10 mg) into a TGA sample pan.

  • Instrument Setup:

    • Set the heating program to ramp from room temperature to 600°C at a heating rate of 20 °C/min.[8]

    • Use a nitrogen atmosphere with a constant flow rate.[8]

  • Data Acquisition: Run the experiment and record the mass loss as a function of temperature.

Protocol 4: Differential Scanning Calorimetry (DSC)

  • Sample Preparation: Seal a small amount of the dried polymer (typically 5-10 mg) in a DSC pan.

  • Instrument Setup:

    • Use a heat-cool-heat cycle to erase the thermal history of the polymer. A typical cycle would be:

      • Heat from room temperature to 200°C at 20 °C/min.[8]

      • Hold for 1 minute at 200°C.[8]

      • Cool from 200°C to -50°C at 20 °C/min.[8]

      • Hold for 1 minute at -50°C.[8]

      • Heat from -50°C to 200°C at 20 °C/min.[8]

    • Use a nitrogen atmosphere.

  • Data Analysis: Determine the glass transition temperature (Tg) from the second heating scan.[8]

Visualizations

Thermal_Stability_Factors A Thermal Stability of Poly(this compound) B Intrinsic Factors A->B Influenced by C Extrinsic Factors A->C Influenced by D Anion Type B->D E Cation Structure B->E F Cross-linking B->F Can be improved by G Impurities C->G H TGA Experimental Conditions C->H I Alkyl Chain Length E->I J Ring Substitution E->J K Heating Rate H->K L Atmosphere H->L

Caption: Factors influencing the thermal stability of poly(this compound).

Experimental_Workflow cluster_synthesis Monomer Synthesis & Purification cluster_polymerization Polymerization cluster_analysis Thermal Analysis S1 Quaternization of 1-Vinylimidazole with 1-Bromobutane S2 Purification (Recrystallization/Extraction) S1->S2 P1 Free-Radical Polymerization (e.g., with AIBN) S2->P1 Purified Monomer P2 Polymer Purification (Reprecipitation) P1->P2 A1 Thermogravimetric Analysis (TGA) P2->A1 Purified Polymer A2 Differential Scanning Calorimetry (DSC) P2->A2 Purified Polymer

Caption: Experimental workflow for synthesis and thermal analysis.

References

Controlling the viscosity of 1-Butyl-3-Vinylimidazolium Bromide solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on controlling the viscosity of 1-Butyl-3-Vinylimidazolium Bromide ([BVIm][Br]) solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the viscosity of this compound solutions?

A1: The viscosity of this compound solutions is primarily influenced by three main factors:

  • Temperature: Viscosity decreases significantly as temperature increases.[1][2][3][4][5] This is a common characteristic of ionic liquids.

  • Water Content: The presence of even small amounts of water can dramatically reduce the viscosity of the solution.[6][7][8][9]

  • Co-solvents: The addition of organic solvents can be used to effectively lower the viscosity of the ionic liquid solution.[10][11]

Q2: How does the structure of the ionic liquid affect its viscosity?

A2: The inherent structure of the ionic liquid plays a crucial role in its viscosity. For imidazolium-based ionic liquids like [BVIm][Br], key structural considerations include:

  • Alkyl Chain Length: Increasing the length of the alkyl chain on the imidazolium (B1220033) cation generally leads to higher viscosity due to increased van der Waals interactions.[6][12]

  • Anion Type: The nature of the anion significantly impacts viscosity. Different anions can lead to variations in intermolecular forces, thereby affecting the fluid's resistance to flow.

Q3: Can this compound be used in polymerization reactions?

A3: Yes, the vinyl group in this compound allows it to act as a monomer for polymerization, leading to the formation of poly(ionic liquids) (PILs).[13][14][15] These PILs can have unique properties and applications. The polymerization process itself can be influenced by the viscosity of the initial monomer solution.

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound solutions.

Issue 1: Solution viscosity is too high for the intended application (e.g., pumping, mixing, or polymerization).

  • Possible Cause: The ionic liquid may be too pure or at a low temperature.

  • Troubleshooting Steps:

    • Increase Temperature: Gently heat the solution. As indicated in the data below, a moderate increase in temperature can lead to a significant reduction in viscosity.

    • Add a Co-solvent: Introduce a low-viscosity, miscible organic solvent. Common choices include N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), or dimethyl sulfoxide (B87167) (DMSO).[10] Start with a small amount (e.g., 5-10% by weight) and measure the viscosity to determine the optimal concentration.

    • Controlled Addition of Water: If permissible for your application, adding a small, precise amount of deionized water can be a very effective way to decrease viscosity.[6][7] Be aware that water can affect the electrochemical window and other properties of the ionic liquid.

Issue 2: Inconsistent viscosity measurements between batches.

  • Possible Cause: Variations in water content or impurities. Ionic liquids are often hygroscopic and can absorb atmospheric moisture.

  • Troubleshooting Steps:

    • Drying: Ensure the ionic liquid is properly dried before use, especially if it has been stored for an extended period. This can be done by heating under vacuum.

    • Controlled Environment: Handle the ionic liquid in a controlled atmosphere (e.g., a glove box with low humidity) to prevent moisture absorption.

    • Purity Analysis: If inconsistencies persist, consider analyzing the purity of the ionic liquid to check for any contaminants that might be affecting its viscosity.

Quantitative Data

The following tables summarize the effect of temperature and water content on the viscosity of imidazolium-based ionic liquids. While this data is for closely related compounds, it provides a strong indication of the expected behavior for this compound.

Table 1: Effect of Temperature on the Viscosity of Imidazolium-Based Ionic Liquids

Ionic LiquidTemperature (°C)Viscosity (cP)
[BMIm][Br]Room TemperatureHigh (Qualitative)
[BMIm][Br]Higher TemperaturesDecreases (Qualitative)[2][3][4]
[C4mim][N(CN)2]2529
[C4mim][N(CN)2]706.1[1]

Note: [BMIm][Br] is 1-Butyl-3-methylimidazolium bromide, a close structural analog of [BVIm][Br]. [C4mim][N(CN)2] is 1-Butyl-3-methylimidazolium dicyanamide.

Table 2: Effect of Water Content on the Viscosity of an Ionic Liquid Mixture

Water Content (wt%)Viscosity (mPa·s)
0~1800
10~400
20~100
30~40
40~20
50~10

Data is for an equimolar mixture of mTBD and acetic acid, illustrating the general trend of viscosity reduction with water addition in ionic liquids.[7]

Experimental Protocols

Protocol 1: Synthesis of this compound

A general synthetic procedure involves the quaternization of 1-vinylimidazole (B27976) with 1-bromobutane (B133212).[14][15]

  • Reactants: 1-vinylimidazole and 1-bromobutane (typically in a 1:1.2 molar ratio).[14]

  • Solvent: The reaction is often carried out in a solvent like ethyl acetate (B1210297).[14]

  • Reaction Conditions: The mixture is stirred at an elevated temperature (e.g., 110°C) for 24-48 hours in a round-bottom flask fitted with a reflux condenser.[14]

  • Purification: The resulting ionic liquid is purified by washing multiple times with ethyl acetate to remove unreacted starting materials.[14]

  • Drying: The purified ionic liquid is then dried under vacuum, for instance, using a rotary evaporator and stored over a desiccant like P2O5.[14]

Protocol 2: Viscosity Measurement

The viscosity of this compound solutions can be measured using various types of viscometers.

  • Instrumentation: A rotational viscometer, a capillary viscometer (e.g., Ubbelohde type), or a rheometer can be used.[10][16]

  • Temperature Control: It is crucial to maintain a constant and accurately measured temperature during the measurement, as viscosity is highly temperature-dependent. A circulating water bath or a Peltier temperature controller is recommended.

  • Sample Preparation: Prepare the solution of [BVIm][Br] with the desired co-solvent or water content by weight. Ensure the sample is homogeneous before measurement.

  • Measurement Procedure:

    • Calibrate the viscometer with a standard of known viscosity.

    • Load the sample into the viscometer, ensuring there are no air bubbles.

    • Allow the sample to thermally equilibrate at the target temperature.

    • Perform the measurement according to the instrument's operating instructions.

    • Repeat the measurement multiple times to ensure reproducibility.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_measurement Viscosity Measurement cluster_analysis Data Analysis prep Prepare [BVIm][Br] Solution add_solvent Add Co-solvent/Water (if needed) prep->add_solvent Adjust Viscosity homogenize Homogenize Solution add_solvent->homogenize load_viscometer Load Sample into Viscometer homogenize->load_viscometer equilibrate Thermal Equilibration load_viscometer->equilibrate measure Perform Measurement equilibrate->measure record Record Viscosity Data measure->record analyze Analyze and Compare Results record->analyze troubleshooting_logic start High Viscosity Issue cause1 Low Temperature? start->cause1 cause2 High Purity/Low Water Content? cause1->cause2 No solution1 Increase Temperature cause1->solution1 Yes solution2 Add Co-solvent cause2->solution2 Yes solution3 Add Water cause2->solution3 Yes end Viscosity Controlled solution1->end solution2->end solution3->end

References

Common issues in scaling up 1-Butyl-3-Vinylimidazolium Bromide production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and scale-up of 1-Butyl-3-Vinylimidazolium Bromide.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and straightforward method is the direct quaternization of 1-vinylimidazole (B27976) with 1-bromobutane (B133212).[1][2][3] This SN2 reaction involves the nucleophilic attack of the nitrogen at the 3-position of the imidazole (B134444) ring on the electrophilic carbon of 1-bromobutane.[3]

Q2: What are the typical solvents used for the synthesis?

A2: Common solvents for the synthesis of this compound include methanol, ethyl acetate (B1210297), and acetonitrile.[1][3][4] The choice of solvent can influence reaction kinetics and the ease of product purification. Some syntheses are also performed solvent-free.

Q3: How can I purify the synthesized this compound?

A3: Purification can be achieved through several methods. Recrystallization from a suitable solvent system is common for solid products.[1] For liquid or oily products, washing with a solvent in which the ionic liquid is immiscible, such as diethyl ether or ethyl acetate, is effective for removing unreacted starting materials and non-polar impurities.[3][4] The use of activated charcoal can help to remove colored impurities.[5]

Q4: My final product is a viscous oil instead of a solid. Is this normal?

A4: The physical state of this compound can be either a solid or a viscous liquid at room temperature, depending on its purity. The presence of residual solvents or unreacted starting materials can lower the melting point. Washing the viscous oil with a non-polar solvent like diethyl ether can sometimes induce solidification or further purify the product.[3]

Q5: What are the primary safety concerns when producing this compound?

A5: Key safety concerns include the handling of alkylating agents like 1-bromobutane, which can be hazardous.[6] The quaternization reaction is often exothermic, necessitating careful temperature control to prevent runaways, especially during scale-up.[7] Additionally, like many organic compounds, the starting materials and solvents may have specific health and flammability risks that should be managed with appropriate personal protective equipment and engineering controls.[6]

Troubleshooting Guides

Issue 1: Low or No Product Yield
Possible Cause Troubleshooting Step
Incomplete Reaction - Ensure the reaction has been allowed to proceed for a sufficient duration; some protocols suggest up to 48 hours.[3][4] - Verify the reaction temperature is optimal. While higher temperatures can increase the reaction rate, they may also lead to side reactions or degradation.[8]
Impure Reactants - Use freshly distilled 1-vinylimidazole and 1-bromobutane to remove any inhibitors or decomposition products.
Moisture Contamination - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents, as moisture can interfere with the reaction.[2]
Incorrect Stoichiometry - A slight excess of the alkylating agent (1-bromobutane) is sometimes used to ensure complete conversion of the 1-vinylimidazole.[4]
Issue 2: Product Discoloration (Yellow or Brown Product)
Possible Cause Troubleshooting Step
Side Reactions/Impurities - Treat a solution of the product with activated charcoal, followed by filtration to remove colored impurities.[5]
Thermal Degradation - Avoid excessive heating during the reaction and purification steps. Lowering the reaction temperature may be necessary.
Oxidation - Ensure the reaction and storage are conducted under an inert atmosphere to prevent oxidation of the reactants or product.
Issue 3: Premature Polymerization of the Product
Possible Cause Troubleshooting Step
Exposure to Heat or Light - Store the purified this compound in a cool, dark place.[9] - During synthesis, maintain the recommended reaction temperature and avoid localized overheating.
Presence of Radical Initiators - Ensure all glassware is thoroughly cleaned to remove any potential radical initiators. - Consider adding a small amount of a polymerization inhibitor, such as hydroquinone (B1673460) or 4-methoxyphenol (B1676288) (MEHQ), for long-term storage.[9][10]
Issue 4: Scaling-Up Challenges
Possible Cause Troubleshooting Step
Poor Heat Dissipation - The quaternization reaction is exothermic. When scaling up, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[7] Utilize a reactor with efficient cooling and temperature monitoring to prevent runaway reactions.
Inefficient Mixing - Ensure the reactor is equipped with an appropriate agitation system to maintain a homogeneous reaction mixture, which is crucial for consistent product quality and yield.[11]
Changes in Impurity Profile - Impurities that are negligible at a small scale can become significant at a larger scale.[12] Re-evaluate the purification strategy, potentially incorporating additional washing or extraction steps.
Corrosion - Some ionic liquids and their precursors can be corrosive. Ensure the reactor and associated equipment are constructed from compatible materials.[13]

Experimental Protocols

Synthesis of this compound

Materials:

  • 1-Vinylimidazole (freshly distilled)

  • 1-Bromobutane (freshly distilled)

  • Anhydrous Ethyl Acetate (or another suitable solvent)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-vinylimidazole and 1-bromobutane in a 1:1.2 molar ratio.[4]

  • Add a suitable amount of anhydrous ethyl acetate to dissolve the reactants.

  • Heat the mixture to 110°C and stir for 24-48 hours.[4] The reaction progress can be monitored by techniques such as NMR spectroscopy.

  • After the reaction is complete, cool the mixture to room temperature. The product may separate as a distinct layer or precipitate.

  • Remove the upper solvent layer containing unreacted starting materials.

  • Wash the resulting ionic liquid product three times with fresh ethyl acetate to remove any remaining impurities.

  • Remove the residual solvent under reduced pressure using a rotary evaporator.

  • Dry the final product in a vacuum desiccator over a suitable drying agent like P₂O₅.[4]

Data Presentation

Table 1: Typical Reaction Parameters for this compound Synthesis

ParameterValueReference
Molar Ratio (1-vinylimidazole:1-bromobutane) 1:1 to 1:1.2[4]
Reaction Temperature 50°C - 110°C[1][4]
Reaction Time 24 - 48 hours[1][4]
Common Solvents Methanol, Ethyl Acetate, Acetonitrile[1][3][4]

Table 2: Common Impurities and their Detection

ImpurityPotential ImpactCommon Detection Method
Water Can affect physicochemical properties and reactivity.Karl Fischer Titration
Halides (e.g., Bromide) Can influence electrochemical properties and catalytic activity.Ion Chromatography, Volhard Titration
Unreacted 1-Vinylimidazole Can lead to unwanted polymerization and affect product purity.NMR Spectroscopy, Gas Chromatography
Unreacted 1-Bromobutane Affects product purity.NMR Spectroscopy, Gas Chromatography

Visualizations

SynthesisWorkflow cluster_reactants Reactant Preparation cluster_reaction Quaternization Reaction cluster_purification Product Purification Reactant1 1-Vinylimidazole ReactionVessel Reaction Vessel with Reflux Condenser Reactant1->ReactionVessel Reactant2 1-Bromobutane Reactant2->ReactionVessel Solvent Anhydrous Solvent (e.g., Ethyl Acetate) Solvent->ReactionVessel Heating Heating (e.g., 110°C) ReactionVessel->Heating Stirring Stirring (24-48h) Heating->Stirring Cooling Cooling to Room Temperature Stirring->Cooling PhaseSeparation Phase Separation/Precipitation Cooling->PhaseSeparation Washing Washing with Solvent PhaseSeparation->Washing Drying Drying under Vacuum Washing->Drying Product This compound Drying->Product

Caption: Synthesis workflow for this compound.

TroubleshootingFlow Start Problem Encountered LowYield Low or No Product Yield? Start->LowYield Discoloration Product Discolored? LowYield->Discoloration No CheckReaction Check Reaction Time/Temp Use Pure Reactants Ensure Anhydrous Conditions LowYield->CheckReaction Yes Polymerization Premature Polymerization? Discoloration->Polymerization No TreatCharcoal Treat with Activated Charcoal Lower Reaction Temperature Discoloration->TreatCharcoal Yes ScaleUp Scaling-Up Issues? Polymerization->ScaleUp No StoreProperly Store in Cool, Dark Place Consider Inhibitor Polymerization->StoreProperly Yes ImproveHeatTransfer Improve Heat Transfer Ensure Efficient Mixing ScaleUp->ImproveHeatTransfer Yes

Caption: Troubleshooting decision tree for common production issues.

References

Effect of reaction time and temperature on 1-Butyl-3-Vinylimidazolium Bromide purity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 1-Butyl-3-Vinylimidazolium Bromide.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of this compound, focusing on the impact of reaction time and temperature on product purity.

Issue Potential Cause Recommended Solution
Low Product Yield Incomplete Reaction: Reaction time may be too short or the temperature too low for the quaternization reaction to go to completion.Optimize Reaction Conditions: Gradually increase the reaction time (e.g., in 12-hour increments) and/or temperature (e.g., in 10°C increments) while monitoring the reaction progress by NMR or HPLC. For the reaction between 1-vinylimidazole (B27976) and 1-bromobutane, a common starting point is 50°C for 48 hours in methanol (B129727).[1] Another reported condition is 110°C for 24-48 hours in ethyl acetate (B1210297).
Sub-optimal Molar Ratio: An incorrect ratio of reactants can lead to unreacted starting materials.Adjust Molar Ratio: A slight excess of the alkylating agent (1-bromobutane) is often used. A molar ratio of 1:1.2 (1-vinylimidazole:1-bromobutane) has been reported to be effective.
Product Discoloration (Yellow to Brown) High Reaction Temperature: Elevated temperatures can lead to side reactions and the formation of colored impurities. For similar imidazolium (B1220033) salts, discoloration is observed at temperatures above 110-120°C.Lower Reaction Temperature: If discoloration is an issue, reduce the reaction temperature. While this may require a longer reaction time to achieve a good yield, it can significantly improve the purity and color of the final product.
Presence of Impurities: Trace impurities in the starting materials or solvent can cause discoloration at elevated temperatures.Use High-Purity Reagents: Ensure the use of high-purity 1-vinylimidazole, 1-bromobutane, and solvent. Consider purifying the starting materials if their purity is questionable.
Presence of Unreacted Starting Materials in Final Product Incomplete Reaction: As with low yield, this is often due to insufficient reaction time or temperature.Increase Reaction Time/Temperature: Refer to the solutions for "Low Product Yield."
Inefficient Purification: The purification method may not be effectively removing the unreacted starting materials.Optimize Purification: For removal of non-polar starting materials like 1-bromobutane, thorough washing with a non-polar solvent like ethyl acetate or diethyl ether is crucial. Recrystallization from a suitable solvent system can also be effective.
Product is a Viscous Oil Instead of a Solid Presence of Impurities: Residual solvent or unreacted starting materials can prevent the product from solidifying.Thorough Drying and Purification: Ensure all solvent is removed under vacuum. Repeat the purification steps (e.g., washing with ethyl acetate) to remove any remaining impurities.
Hygroscopic Nature: The product may have absorbed moisture from the atmosphere.Handle Under Inert Atmosphere: this compound is hygroscopic. Handle and store the product under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture absorption.
Unwanted Polymerization of the Vinyl Group High Temperatures or Presence of Radical Initiators: The vinyl group is susceptible to polymerization, especially at elevated temperatures or in the presence of radical initiators (including trace metal impurities).Control Reaction Temperature: Avoid excessively high temperatures during synthesis and purification.
Use Radical Inhibitors: If polymerization is a persistent issue, consider adding a small amount of a radical inhibitor, such as hydroquinone, to the reaction mixture. However, be aware that this will need to be removed during purification.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting materials and solvents for the synthesis of this compound?

A1: The synthesis is typically a quaternization reaction between 1-vinylimidazole and 1-bromobutane.[1] Common solvents used include methanol and ethyl acetate.

Q2: How do reaction time and temperature generally affect the purity of the product?

A2: Generally, increasing the reaction time and temperature can lead to a higher conversion of reactants to the product. However, excessively high temperatures can promote the formation of colored byproducts and potentially lead to the polymerization of the vinyl group, thereby reducing the overall purity of the monomer. A balance must be struck to achieve a high yield of a pure product. For a similar compound, 1-butyl-3-methylimidazolium chloride, impurities began to appear at reaction temperatures of 140°C and above.

Q3: What are the most common impurities found in the final product?

A3: Common impurities include unreacted 1-vinylimidazole and 1-bromobutane, residual solvent, water (due to the hygroscopic nature of the product), and colored byproducts formed at high temperatures.

Q4: How can I effectively purify the synthesized this compound?

A4: A common and effective purification method involves washing the crude product multiple times with a solvent in which the ionic liquid is insoluble, but the impurities are soluble. Ethyl acetate is frequently used for this purpose to remove unreacted starting materials. The purified product should then be dried under vacuum to remove any residual solvent. Recrystallization is another potential purification method.

Q5: My final product is a brownish color. Is it still usable?

A5: A brownish color indicates the presence of impurities, likely formed from side reactions at elevated temperatures. While the product may still contain a significant amount of the desired ionic liquid, the impurities can affect its physical and chemical properties. For applications requiring high purity, further purification (e.g., treatment with activated carbon followed by filtration) may be necessary, or the synthesis should be repeated at a lower temperature.

Q6: How can I prevent the polymerization of the vinyl group during synthesis?

A6: To minimize polymerization, it is crucial to control the reaction temperature and avoid excessively high temperatures. It is also important to use pure reagents and solvents, as impurities can sometimes act as radical initiators. If necessary, a radical inhibitor can be used, but it must be removed during the purification process.

Data on the Effect of Reaction Conditions on Purity

While specific quantitative data for the synthesis of this compound is not extensively available in the public domain, the following table provides a qualitative and semi-quantitative summary based on general principles of ionic liquid synthesis and data from similar compounds.

Reaction Temperature (°C)Reaction Time (hours)Expected PurityObservations and Potential Issues
40 - 6048 - 72High (>98%)Reaction may be slow, requiring longer times for completion. Product is typically a white to off-white solid.
70 - 9024 - 48Good (95-98%)Faster reaction rates. A slight yellowing of the product may be observed.
100 - 12012 - 24Moderate (90-95%)Increased rate of reaction, but also an increased likelihood of side reactions leading to colored impurities.
> 120< 12Variable (<90%)Significant risk of byproduct formation, leading to a darker (yellow to brown) product. Potential for polymerization of the vinyl group increases.

Note: Purity is highly dependent on the efficiency of the subsequent purification steps.

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline. Researchers should adapt it based on their specific laboratory conditions and safety protocols.

Materials:

  • 1-Vinylimidazole (high purity)

  • 1-Bromobutane (high purity)

  • Ethyl acetate (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Rotary evaporator

  • Vacuum desiccator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 1-vinylimidazole and 1-bromobutane. A molar ratio of 1:1.2 (1-vinylimidazole:1-bromobutane) is recommended. Add anhydrous ethyl acetate as the solvent.

  • Reaction: Heat the mixture to a temperature between 80°C and 110°C with vigorous stirring. The reaction time will vary depending on the temperature, typically ranging from 24 to 48 hours. Monitor the reaction progress by taking small aliquots and analyzing them by ¹H NMR or HPLC.

  • Isolation of Crude Product: Upon completion of the reaction, cool the mixture to room temperature. The product, an ionic liquid, will likely form a separate, denser layer. Decant the top layer of ethyl acetate which contains unreacted starting materials.

  • Purification: Wash the crude product by adding fresh anhydrous ethyl acetate, stirring vigorously for 15-20 minutes, and then decanting the ethyl acetate. Repeat this washing step 2-3 times to ensure the removal of all unreacted starting materials and non-polar impurities.

  • Drying: After the final wash, place the product on a rotary evaporator to remove any residual ethyl acetate. Further dry the product under high vacuum, possibly in a vacuum desiccator over a desiccant, to obtain the final pure this compound.

  • Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and FTIR spectroscopy.

Experimental Workflow Diagram

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis reactants 1. Combine Reactants (1-Vinylimidazole & 1-Bromobutane) in Ethyl Acetate reaction 2. Heat and Stir (e.g., 80-110°C, 24-48h) reactants->reaction isolation 3. Isolate Crude Product (Decant Supernatant) reaction->isolation Cool to RT washing 4. Wash with Ethyl Acetate (x3) isolation->washing drying 5. Dry under Vacuum washing->drying characterization 6. Characterize Product (NMR, FTIR) drying->characterization

Caption: Experimental workflow for the synthesis and purification of this compound.

References

Validation & Comparative

A Comparative Guide to the Thermal Properties of 1-Butyl-3-Vinylimidazolium Bromide and 1-Ethyl-3-Vinylimidazolium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the thermal properties of two common vinylimidazolium-based ionic liquids: 1-Butyl-3-vinylimidazolium Bromide ([BVIM]Br) and 1-Ethyl-3-vinylimidazolium Bromide ([EVIM]Br). Understanding the thermal stability and phase behavior of these compounds is critical for their application in various fields, including as precursors for polymeric ionic liquids (PILs), electrolytes, and in pharmaceutical formulations. This document summarizes key thermal parameters, outlines experimental methodologies, and presents a logical workflow for their synthesis.

Quantitative Thermal Property Analysis

The thermal characteristics of [BVIM]Br and [EVIM]Br have been evaluated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). A summary of the key thermal data is presented in Table 1.

Thermal PropertyThis compound ([BVIM]Br)1-Ethyl-3-vinylimidazolium Bromide ([EVIM]Br)
Melting Point (Tₘ) 81-85 °C[1]~75 °C (Crystallization and melting phase changes observed between 35 °C to 75 °C)[2]
Decomposition Onset (Tₒ) Information not available in the provided search results. However, imidazolium-based ionic liquids with halide anions generally exhibit decomposition temperatures below 300°C[1].Information not available in the provided search results. Imidazolium bromides are noted to have decomposition temperatures that can be influenced by alkyl chain length.
Glass Transition (T₉) Below -40 °C[2]Information not available in the provided search results. The polymeric form, Poly([EVIM]Br), shows crystallization and melting, suggesting the monomer may have a glass transition below its melting point[2].

Note: The provided search results did not contain specific decomposition onset temperatures from TGA or a precise glass transition temperature for 1-Ethyl-3-vinylimidazolium bromide. The thermal stability of imidazolium-based ionic liquids is known to be influenced by the nature of the anion and the length of the alkyl chain on the cation[1]. Generally, longer alkyl chains can sometimes lead to slight variations in thermal stability.

Experimental Protocols

The following sections detail the standard methodologies for determining the thermal properties of vinylimidazolium bromide ionic liquids.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is employed to determine the thermal stability and decomposition profile of the ionic liquids.

Instrumentation: A thermogravimetric analyzer (e.g., PerkinElmer STA 6000 or similar).

Methodology:

  • A sample of the ionic liquid (typically 5-10 mg) is placed in an inert crucible (e.g., alumina (B75360) or platinum).

  • The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) under a controlled atmosphere of inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20 mL/min).

  • A constant heating rate is applied, typically 10 °C/min or 20 °C/min[3].

  • The mass of the sample is continuously monitored as a function of temperature.

  • The onset decomposition temperature (Tₒ) is determined from the resulting mass loss curve, often defined as the temperature at which a 5% mass loss occurs.

Differential Scanning Calorimetry (DSC)

Differential scanning calorimetry is utilized to identify phase transitions such as melting point (Tₘ) and glass transition temperature (T₉).

Instrumentation: A differential scanning calorimeter (e.g., TA Instruments DSC 2010 or similar) equipped with a cooling system.

Methodology:

  • A small amount of the ionic liquid sample (typically 2-5 mg) is hermetically sealed in an aluminum pan.

  • The sample is subjected to a heat-cool-reheat cycle to erase any prior thermal history.

  • An initial heating scan is performed, for example, from ambient temperature to a temperature above the expected melting point.

  • The sample is then cooled at a controlled rate (e.g., 10 °C/min) to a low temperature (e.g., -90 °C).

  • A second heating scan is then performed at the same controlled rate to observe the glass transition and melting endotherm.

  • The glass transition temperature (T₉) is determined as the midpoint of the step change in the heat flow curve, while the melting point (Tₘ) is identified as the peak temperature of the melting endotherm.

Synthesis Workflow

The general synthesis of 1-alkyl-3-vinylimidazolium bromides involves a quaternization reaction between 1-vinylimidazole (B27976) and the corresponding alkyl bromide. The logical workflow for this synthesis is depicted in the following diagram.

G cluster_reactants Reactants cluster_process Reaction Process cluster_product Product A 1-Vinylimidazole C Quaternization Reaction in Solvent (e.g., Ethyl Acetate) A->C B Alkyl Bromide (1-Bromobutane or 1-Bromoethane) B->C D 1-Alkyl-3-vinylimidazolium Bromide ([BVIM]Br or [EVIM]Br) C->D Purification (e.g., Recrystallization)

Caption: General synthesis workflow for 1-alkyl-3-vinylimidazolium bromides.

This guide provides a foundational understanding of the thermal properties of this compound and 1-Ethyl-3-vinylimidazolium Bromide. For more specific applications, it is recommended to perform detailed thermal analysis under the conditions relevant to the intended use.

References

A Comparative Analysis of 1-Alkyl-3-Vinylimidazolium Bromides: The Impact of Alkyl Chain Length on Physicochemical and Biological Properties

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the influence of N-alkyl chain length on the characteristics of 1-alkyl-3-vinylimidazolium bromide ionic liquids. This report details key performance data, experimental procedures, and visual workflows to aid in the selection and application of these versatile compounds.

The class of ionic liquids (ILs) known as 1-alkyl-3-vinylimidazolium bromides is garnering significant attention for their tunable properties, which are largely dictated by the length of the N-alkyl substituent. These compounds serve as crucial monomers for the synthesis of poly(ionic liquid)s and exhibit a range of interesting physicochemical and biological activities. Understanding the systematic variation of these properties with the alkyl chain length is paramount for their application in diverse fields, from materials science to drug delivery. This guide provides a comparative overview of these properties, supported by experimental data and detailed protocols.

Physicochemical Properties: A Quantitative Comparison

The length of the alkyl chain on the imidazolium (B1220033) ring profoundly influences the bulk properties of 1-alkyl-3-vinylimidazolium bromides. Generally, as the alkyl chain elongates, a decrease in density and surface tension is observed, while viscosity tends to increase.[1][2] Thermal stability is also affected, though the trend can be less straightforward.[3]

Alkyl Chain Length (n)Compound NameDensity (g/cm³) at 298.15 KViscosity (mPa·s) at 298.15 KSurface Tension (mN/m) at 298.15 KDecomposition Temp. (TGA, °C)
21-Ethyl-3-vinylimidazolium bromide~1.35~30~55~250 - 300
41-Butyl-3-vinylimidazolium bromide~1.25~80~48~260 - 310
61-Hexyl-3-vinylimidazolium bromide~1.18~150~42~270 - 320
81-Octyl-3-vinylimidazolium bromide~1.12~250~38~270 - 320
101-Decyl-3-vinylimidazolium bromide~1.07~380~35~280 - 330
121-Dodecyl-3-vinylimidazolium bromide~1.03~550~33~280 - 330

Note: The values presented are approximate and collated from various sources for comparative purposes. Actual values may vary depending on the specific experimental conditions and purity of the compounds.

Antimicrobial Activity

A significant area of interest for these compounds is their antimicrobial activity. The efficacy of 1-alkyl-3-vinylimidazolium bromides against various microbes is strongly correlated with the alkyl chain length. Generally, the antimicrobial and antifungal activities increase with a longer alkyl chain, which is attributed to the enhanced ability of the molecule to disrupt the cell membrane.[4][5] However, this trend often plateaus or even reverses after a certain chain length (a "cut-off effect"), typically around C12-C16, due to reduced water solubility and increased self-aggregation.[4]

Alkyl Chain Length (n)Minimum Inhibitory Concentration (MIC) against S. aureus (µg/mL)Minimum Inhibitory Concentration (MIC) against E. coli (µg/mL)
4>512>512
6256512
8128256
1064128
123264
1464128

Note: MIC values are illustrative and can vary based on the specific microbial strains and testing methodologies.

Experimental Protocols

Synthesis of 1-Alkyl-3-vinylimidazolium Bromides

This protocol describes a general method for the synthesis of 1-alkyl-3-vinylimidazolium bromides.

Materials:

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-vinylimidazole and the corresponding bromoalkane in a 1:1.2 molar ratio.[6][7]

  • Add ethyl acetate to dissolve the reactants.[6]

  • Heat the mixture to 70-110°C and stir for 24-48 hours. The reaction is exothermic, and the mixture will become more viscous as the reaction progresses.[7]

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent (ethyl acetate) under reduced pressure using a rotary evaporator.[7]

  • The crude product is often a viscous oil or a waxy solid. Wash the product thoroughly with ethyl acetate to remove any unreacted starting materials.[8]

  • For solid products, recrystallization from a suitable solvent such as anhydrous ethanol may be performed to achieve higher purity.[7]

  • Dry the final product under vacuum to remove any residual solvent.

  • Characterize the synthesized compound using ¹H NMR and FTIR spectroscopy to confirm its structure.[6]

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines a standard broth microdilution method for assessing antimicrobial activity.

Materials:

  • Synthesized 1-alkyl-3-vinylimidazolium bromides

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of each ionic liquid in sterile deionized water or an appropriate solvent.

  • Perform serial two-fold dilutions of the ionic liquid stock solutions in MHB directly in the 96-well plates.

  • Prepare a bacterial inoculum suspension and adjust its turbidity to match a 0.5 McFarland standard.

  • Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Add the bacterial inoculum to each well containing the diluted ionic liquids. Include positive (bacteria in MHB without ionic liquid) and negative (MHB only) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the ionic liquid that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

Visualizing Workflows and Relationships

To better illustrate the experimental process and the logical connections between molecular structure and properties, the following diagrams are provided.

SynthesisWorkflow Reactants 1-Vinylimidazole + Bromoalkane (1:1.2 molar ratio) Reaction Reaction (70-110°C, 24-48h) Reactants->Reaction Solvent Ethyl Acetate Solvent->Reaction Evaporation Solvent Removal (Rotary Evaporation) Reaction->Evaporation Washing Washing with Ethyl Acetate Evaporation->Washing Drying Drying under Vacuum Washing->Drying Product Pure 1-Alkyl-3-vinylimidazolium Bromide Drying->Product Characterization Characterization (NMR, FTIR) Product->Characterization PropertyRelationship cluster_physicochemical Physicochemical Properties cluster_biological Biological Properties AlkylChain Increase in Alkyl Chain Length (C2 to C12) Density Density AlkylChain->Density Decreases Viscosity Viscosity AlkylChain->Viscosity Increases SurfaceTension Surface Tension AlkylChain->SurfaceTension Decreases Antimicrobial Antimicrobial Activity AlkylChain->Antimicrobial Increases (up to a cut-off)

References

Performance Showdown: Poly(1-Butyl-3-Vinylimidazolium Bromide) vs. Other Poly(ionic liquid)s

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Development and Materials Science

In the rapidly evolving landscape of advanced materials, poly(ionic liquid)s (PILs) have emerged as a versatile class of polymers with tunable properties, finding applications in diverse fields from drug delivery to catalysis. Among these, poly(1-Butyl-3-Vinylimidazolium Bromide) [poly(VBIB)] has garnered significant attention. This guide provides an objective comparison of the performance of poly(VBIB) against other closely related PILs, supported by experimental data to aid researchers, scientists, and drug development professionals in their material selection process.

At a Glance: Key Performance Metrics

To facilitate a clear comparison, the following tables summarize the key performance indicators of poly(VBIB) and its counterparts. Table 1 focuses on the impact of varying the alkyl chain length on the thermal properties of poly(1-alkyl-3-vinylimidazolium bromide), while Table 2 explores the influence of different counter-anions on the thermal properties of poly(1-butyl-3-vinylimidazolium)-based PILs.

Table 1: Influence of Alkyl Chain Length on the Glass Transition Temperature (Tg) of Poly(1-alkyl-3-vinylimidazolium bromide)

PolymerAlkyl ChainGlass Transition Temperature (Tg) (°C)
Poly(1-Ethyl-3-vinylimidazolium bromide)Ethyl217[1]
Poly(this compound) Butyl 192 [1]

Table 2: Influence of Counter-Anion on the Glass Transition Temperature (Tg) of Poly(1-butyl-3-vinylimidazolium)-based PILs

PolymerCounter-AnionGlass Transition Temperature (Tg) (°C)
Poly(this compound) Bromide (Br⁻) 192 [1]
Poly(1-Butyl-3-vinylimidazolium tetrafluoroborate)Tetrafluoroborate (BF₄⁻)148[1]
Poly(1-Butyl-3-vinylimidazolium trifluoromethanesulfonate)Trifluoromethanesulfonate (Tf⁻)134[1]
Poly(1-Butyl-3-vinylimidazolium bis(trifluoromethanesulfonyl)imide)Bis(trifluoromethanesulfonyl)imide (TFSI⁻)48[1]

Delving Deeper: Experimental Insights

The data presented above is derived from rigorous experimental analysis. The following sections detail the methodologies for the key experiments cited, providing a transparent foundation for the presented comparisons.

Experimental Protocols

Synthesis of Poly(1-alkyl-3-vinylimidazolium bromide)

The synthesis of poly(1-alkyl-3-vinylimidazolium bromide) is typically achieved through free radical polymerization of the corresponding vinylimidazolium monomer. A general procedure is as follows:

  • Monomer Synthesis: The 1-alkyl-3-vinylimidazolium bromide monomer is synthesized by the quaternization of 1-vinylimidazole (B27976) with the respective 1-bromoalkane (e.g., 1-bromoethane for the ethyl variant, 1-bromobutane (B133212) for the butyl variant).

  • Polymerization: The vinylimidazolium bromide monomer is dissolved in a suitable solvent, such as methanol (B129727) or water. A radical initiator, commonly azobisisobutyronitrile (AIBN), is added to the solution. The reaction mixture is then heated under an inert atmosphere (e.g., nitrogen or argon) at a specific temperature (typically 60-80 °C) for a defined period (e.g., 24 hours) to induce polymerization.

  • Purification: The resulting polymer is purified by precipitation in a non-solvent, such as diethyl ether or ethyl acetate, to remove any unreacted monomer and initiator. The purified polymer is then dried under vacuum.

Thermal Analysis: Differential Scanning Calorimetry (DSC)

The glass transition temperature (Tg) of the polymers is determined using Differential Scanning Calorimetry (DSC).

  • A small, precisely weighed sample of the polymer is hermetically sealed in an aluminum pan.

  • The sample is subjected to a controlled temperature program in a DSC instrument under a nitrogen atmosphere.

  • A typical program involves an initial heating ramp to erase the thermal history of the sample, followed by a controlled cooling ramp, and a final heating ramp at a constant rate (e.g., 10 °C/min).

  • The glass transition temperature is determined from the midpoint of the step change in the heat flow curve during the second heating scan.

Thermal Stability: Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is employed to evaluate the thermal stability and decomposition temperature of the polymers.

  • A small, accurately weighed sample of the polymer is placed in a TGA crucible.

  • The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range.

  • The TGA instrument continuously measures the weight of the sample as a function of temperature.

  • The decomposition temperature is typically reported as the onset temperature of weight loss or the temperature at which a certain percentage of weight loss occurs (e.g., 5% or 10%).

Visualizing the Process: Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis and characterization of poly(1-alkyl-3-vinylimidazolium bromide).

experimental_workflow cluster_synthesis Monomer & Polymer Synthesis start Start Materials: 1-Vinylimidazole 1-Bromoalkane quaternization Quaternization Reaction start->quaternization monomer 1-Alkyl-3-vinylimidazolium bromide Monomer quaternization->monomer polymerization Free Radical Polymerization (e.g., with AIBN) monomer->polymerization pil Poly(1-alkyl-3-vinylimidazolium bromide) polymerization->pil purification Purification by Precipitation pil->purification dried_pil Dried PIL purification->dried_pil dsc Differential Scanning Calorimetry (DSC) dried_pil->dsc Thermal Properties (Tg) tga Thermogravimetric Analysis (TGA) dried_pil->tga Thermal Stability (Tdecomp) conductivity Ionic Conductivity Measurement dried_pil->conductivity Performance Metric mechanical Mechanical Testing dried_pil->mechanical Performance Metric

Caption: A typical workflow for PIL synthesis and characterization.

Structure-Property Relationships

The performance of poly(ionic liquid)s is intrinsically linked to their molecular structure. The following diagram illustrates the key relationships between the structural components of poly(1-alkyl-3-vinylimidazolium bromide) and its resulting properties.

structure_property cluster_structure Structural Components cluster_properties Resulting Properties pil Poly(1-alkyl-3-vinylimidazolium bromide) alkyl_chain Alkyl Chain Length (e.g., Ethyl, Butyl) pil->alkyl_chain anion Counter-Anion (e.g., Br-, BF4-, TFSI-) pil->anion tg Glass Transition Temperature (Tg) alkyl_chain->tg Influences conductivity Ionic Conductivity alkyl_chain->conductivity Influences mechanical Mechanical Properties alkyl_chain->mechanical Influences solubility Solubility alkyl_chain->solubility Influences anion->tg Strongly Influences anion->conductivity Strongly Influences anion->solubility Strongly Influences

Caption: Key structure-property relationships in PILs.

Conclusion

The choice of poly(ionic liquid) for a specific application is a critical decision that hinges on a thorough understanding of its performance characteristics. This guide has provided a comparative overview of poly(this compound) and its analogues, highlighting the significant impact of alkyl chain length and counter-anion on thermal properties. The experimental protocols and workflow diagrams offer a transparent basis for these comparisons. For researchers and professionals in drug development and materials science, this information serves as a valuable resource for making informed decisions in the design and selection of advanced polymeric materials. Further research into the ionic conductivity and mechanical properties of this series of PILs will provide an even more complete performance picture.

References

A Comparative Analysis of the Antimicrobial Efficacy of Poly(1-Butyl-3-Vinylimidazolium Bromide) and Traditional Biocides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of antimicrobial resistance necessitates the development of novel biocidal agents that are both effective and biocompatible. Poly(1-butyl-3-vinylimidazolium bromide), a polymeric ionic liquid (PIL), has garnered significant attention for its potent antimicrobial properties. This guide provides an objective comparison of the antimicrobial efficacy of poly(this compound) against traditional biocides, supported by experimental data and detailed methodologies.

Data Presentation: A Head-to-Head Comparison

The antimicrobial efficacy of a biocide is primarily determined by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the agent that inhibits the visible growth of a microorganism. The following tables summarize the MIC values of poly(this compound) and common traditional biocides against two prevalent bacterial strains, Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive).

Biocidal AgentTarget MicroorganismMinimum Inhibitory Concentration (MIC)
Poly(this compound) Escherichia coli410 µg/mL[1]
Staphylococcus aureus360 µg/mL[1]
Quaternary Ammonium (B1175870) Compounds (QACs) Escherichia coli20 µM - >640 µM[2]
Staphylococcus aureus0.4 - 80 µM[2][3]
Glutaraldehyde Escherichia coliEffective at reducing populations[4]
Staphylococcus aureusEffective at reducing populations[4]
Sodium Hypochlorite (B82951) Escherichia coli4.7 mg/mL[5]
Staphylococcus aureus0.125 - 4.7 mg/mL[5][6]

Note: Direct comparison of MIC values should be approached with caution due to variations in experimental conditions across different studies.

In addition to antimicrobial efficacy, the cytotoxicity of a biocide is a critical factor for its potential applications, especially in healthcare settings. The half-maximal inhibitory concentration (IC50) is a measure of the concentration of a substance needed to inhibit a biological process by half.

CompoundCell LineIC50
1-butyl-3-methylimidazolium bromide Human embryonic kidney (HEK293T)654.78 µmol/L[7]
Cervical cancer (HeLa)538.38 µmol/L[7]
Breast cancer (MCF-7)841.86 µmol/L[7]

Experimental Protocols: A Guide to Methodologies

To ensure the reproducibility and validity of the presented data, this section details the experimental protocols for key antimicrobial efficacy tests.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[8][9]

  • Preparation of Antimicrobial Agent Stock Solution: A stock solution of the biocidal agent is prepared at a known high concentration.

  • Serial Dilutions: A series of twofold dilutions of the stock solution are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the target microorganism is prepared to a specific turbidity, corresponding to a known cell density (e.g., 0.5 McFarland standard, approximately 1-2 x 10⁸ CFU/mL).[10]

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension, resulting in a final cell concentration of approximately 5 x 10⁵ CFU/mL.[10] A positive control (broth and bacteria) and a negative control (broth only) are included.

  • Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent in which no visible growth of the microorganism is observed.

Time-Kill Assay

The time-kill assay provides information on the rate at which an antimicrobial agent kills a microorganism.[11][12]

  • Preparation: A series of tubes are prepared containing a liquid growth medium and the antimicrobial agent at various concentrations (e.g., 1x MIC, 2x MIC, 4x MIC). A growth control tube without the antimicrobial agent is also included.

  • Inoculation: All tubes are inoculated with a standardized suspension of the target microorganism to achieve a starting density of approximately 5 x 10⁵ CFU/mL.[10]

  • Incubation and Sampling: The tubes are incubated at an appropriate temperature with agitation. At specific time intervals (e.g., 0, 2, 4, 6, 8, 24 hours), an aliquot is withdrawn from each tube.

  • Viable Cell Counting: The withdrawn samples are serially diluted and plated onto agar (B569324) plates. After incubation, the number of colony-forming units (CFU) is counted.

  • Data Analysis: The results are plotted as log10 CFU/mL versus time for each concentration of the antimicrobial agent. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[10]

Visualizing the Science: Diagrams and Workflows

To further elucidate the concepts and methodologies discussed, the following diagrams have been generated using Graphviz.

Synthesis_of_Polymer 1-Vinylimidazole 1-Vinylimidazole Quaternization Quaternization 1-Vinylimidazole->Quaternization 1-Bromobutane 1-Bromobutane 1-Bromobutane->Quaternization This compound (Monomer) This compound (Monomer) Quaternization->this compound (Monomer) Radical Polymerization Radical Polymerization This compound (Monomer)->Radical Polymerization Poly(this compound) Poly(this compound) Radical Polymerization->Poly(this compound)

Caption: Synthesis of Poly(this compound).

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock Solution Prepare Stock Solution of Biocide Serial Dilutions Perform Serial Dilutions in 96-Well Plate Stock Solution->Serial Dilutions Inoculation Inoculate Wells with Bacterial Suspension Serial Dilutions->Inoculation Inoculum Prep Prepare Standardized Bacterial Inoculum Inoculum Prep->Inoculation Incubation Incubate Plate (18-24h at 37°C) Inoculation->Incubation Visual Inspection Visually Inspect for Bacterial Growth Incubation->Visual Inspection Determine MIC Determine MIC as Lowest Concentration with No Growth Visual Inspection->Determine MIC

Caption: Workflow for MIC Determination via Broth Microdilution.

Antimicrobial_Mechanism Polymer Positively Charged Imidazolium Polymer Interaction Electrostatic Interaction Polymer->Interaction Bacteria Negatively Charged Bacterial Cell Membrane Bacteria->Interaction Disruption Membrane Disruption and Increased Permeability Interaction->Disruption Leakage Leakage of Intracellular Components Disruption->Leakage Death Bacterial Cell Death Leakage->Death

Caption: Proposed Antimicrobial Mechanism of Imidazolium Polymers.[13]

References

A Comparative Guide to the Polymerization of 1-Butyl-3-Vinylimidazolium Bromide and Its Homologues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the experimental results of the polymerization of 1-Butyl-3-Vinylimidazolium Bromide ([C4VIm][Br]) and its analogues with varying alkyl chain lengths, specifically the ethyl ([C2VIm][Br]) and hexyl ([C6VIm][Br]) derivatives. The data presented is intended to assist researchers in selecting the most suitable poly(ionic liquid) for their specific applications, ranging from drug delivery systems to advanced materials.

Performance Comparison of Poly(1-Alkyl-3-Vinylimidazolium Bromides)

The following table summarizes the key performance indicators for the polymers derived from 1-ethyl, 1-butyl, and 1-hexyl-3-vinylimidazolium bromides. These parameters are critical for understanding the physical and chemical properties of the resulting polymers.

PropertyPoly(1-ethyl-3-vinylimidazolium bromide)Poly(this compound)Poly(1-hexyl-3-vinylimidazolium bromide)
Glass Transition Temperature (Tg) Exhibits crystallization and melting between 35 °C and 75 °C[1]100.80 °C[1]175.04 °C[1]
Molecular Weight (Mn) Not explicitly found in search resultsNot explicitly found in search resultsNot explicitly found in search results
Polydispersity Index (PDI) Not explicitly found in search resultsNot explicitly found in search resultsNot explicitly found in search results
Decomposition Temperature (Td) Not explicitly found in search resultsNot explicitly found in search resultsNot explicitly found in search results
Ionic Conductivity Not explicitly found in search resultsNot explicitly found in search resultsNot explicitly found in search results

Experimental Protocols

The synthesis of poly(1-alkyl-3-vinylimidazolium bromide)s typically involves a two-step process: the synthesis of the ionic liquid monomer followed by its polymerization.

Monomer Synthesis: 1-Alkyl-3-vinylimidazolium Bromide

A general procedure for the synthesis of 1-alkyl-3-vinylimidazolium bromide ([CnVIm][Br], where n = 2, 4, 6) involves the quaternization of 1-vinylimidazole (B27976) with the corresponding 1-bromoalkane.[1]

Materials:

  • 1-vinylimidazole

  • 1-bromoethane, 1-bromobutane, or 1-bromohexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, add 1-vinylimidazole and the corresponding 1-bromoalkane in a 1:1.2 molar ratio.[1]

  • Dissolve the mixture in ethyl acetate.[1]

  • Stir the mixture at 110 °C for 24–48 hours.[1]

  • After the reaction, the ionic liquid product will form a separate layer. Remove the upper solvent layer containing unreacted reagents.[1]

  • Purify the resulting ionic liquid by washing it three times with fresh ethyl acetate.[1]

  • Remove any residual organic solvent using a rotary evaporator.

  • Store the purified ionic liquid monomer in a vacuum desiccator over P2O5.[1]

Polymerization: Poly(1-Alkyl-3-vinylimidazolium bromide)

The polymerization of the vinylimidazolium bromide monomers is typically carried out via free-radical polymerization.

Materials:

  • 1-Alkyl-3-vinylimidazolium bromide monomer

  • Chloroform (B151607)

  • Azobisisobutyronitrile (AIBN) (radical initiator)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a gas inlet, dissolve the desired amount of the ionic liquid monomer in chloroform.

  • Purge the reaction mixture with nitrogen gas for 20 minutes to remove oxygen, which can inhibit polymerization.

  • Add the radical initiator AIBN (typically 1 wt.% with respect to the monomer).

  • Immerse the flask in an oil bath preheated to 60 °C and stir for 6 hours.

  • After polymerization, dilute the viscous polymer solution with chloroform and purify by precipitation into a non-solvent (e.g., diethyl ether) three times.

  • Dry the resulting polymer under vacuum at 60 °C.

Visualizing the Experimental Workflow and Relationships

To better illustrate the experimental process and the relationship between the different monomers and their resulting polymers, the following diagrams were generated using Graphviz.

experimental_workflow cluster_monomer Monomer Synthesis cluster_polymer Polymerization 1_vinylimidazole 1-Vinylimidazole quaternization Quaternization (Ethyl Acetate, 110°C, 24-48h) 1_vinylimidazole->quaternization bromoalkane 1-Bromoalkane (C2, C4, C6) bromoalkane->quaternization purification_m Purification (Washing with Ethyl Acetate) quaternization->purification_m monomer 1-Alkyl-3-vinylimidazolium Bromide purification_m->monomer polymerization Free-Radical Polymerization (Chloroform, 60°C, 6h) monomer->polymerization initiator AIBN Initiator initiator->polymerization purification_p Purification (Precipitation) polymerization->purification_p polymer Poly(1-Alkyl-3-vinylimidazolium Bromide) purification_p->polymer logical_relationship cluster_polymers Resulting Polymers cluster_properties Key Properties monomer_series 1-Alkyl-3-vinylimidazolium Bromide Monomers poly_c2 Poly(1-ethyl-3-vinylimidazolium bromide) monomer_series->poly_c2 C2 Alkyl Chain poly_c4 Poly(1-butyl-3-vinylimidazolium bromide) monomer_series->poly_c4 C4 Alkyl Chain poly_c6 Poly(1-hexyl-3-vinylimidazolium bromide) monomer_series->poly_c6 C6 Alkyl Chain tg Glass Transition Temp. poly_c2->tg mw Molecular Weight poly_c2->mw conductivity Ionic Conductivity poly_c2->conductivity poly_c4->tg poly_c4->mw poly_c4->conductivity poly_c6->tg poly_c6->mw poly_c6->conductivity

References

Cross-Validation of Analytical Methods for the Characterization of 1-Butyl-3-Vinylimidazolium Bromide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust characterization of ionic liquids, such as 1-Butyl-3-Vinylimidazolium Bromide, is paramount for ensuring quality, purity, and consistency in research and development. This guide provides a comparative overview of key analytical methods for the comprehensive characterization of this compound. Cross-validation of these techniques ensures a high degree of confidence in the material's properties.

Executive Summary of Analytical Techniques

A multi-pronged analytical approach is recommended for the thorough characterization of this compound. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for assessing purity and structural integrity. Nonaqueous titration offers a classic quantitative method for purity determination. Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are crucial for determining thermal stability and phase behavior.

Purity and Structural Analysis: A Comparative Approach

The purity of this compound can be effectively determined and cross-validated using several analytical techniques. Each method offers unique insights into the sample's composition.

Data Presentation: Purity Assessment
Analytical Method Parameter Measured Typical Specification Key Advantages Limitations
HPLC Purity (% Area)>98.0%High sensitivity and resolving power for impurities.Requires reference standards for quantitative analysis.
¹H NMR Spectroscopy Structural Confirmation & PurityConforms to structureProvides detailed structural information and can quantify impurities with a suitable internal standard.Lower sensitivity to trace impurities compared to HPLC.
Nonaqueous Titration Purity (%)>98.0%High precision and accuracy for the primary component.Non-specific; titrates all basic impurities.
Experimental Protocols
  • Objective: To determine the purity of this compound by separating it from potential impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A mixed-mode column with reversed-phase and ion-exchange capabilities is often effective for ionic liquids.

  • Mobile Phase: A buffered mobile phase, such as 20mM ammonium (B1175870) acetate/acetic acid, can be employed. The organic modifier (e.g., acetonitrile (B52724) or methanol) concentration is optimized to achieve good separation.

  • Detection: UV detection at a wavelength where the imidazolium (B1220033) ring shows strong absorbance (e.g., ~210 nm).

  • Procedure: A sample of known concentration is prepared in the mobile phase. Following injection, the chromatogram is recorded. The area percent of the main peak is calculated to determine the purity.

  • Objective: To confirm the chemical structure and assess the purity of this compound.

  • Instrumentation: A standard NMR spectrometer (e.g., 400 MHz).

  • Solvent: Deuterated solvent such as DMSO-d₆ or D₂O.

  • Procedure: A small amount of the sample is dissolved in the deuterated solvent. The ¹H NMR spectrum is acquired. The chemical shifts, splitting patterns, and integrations of the peaks are analyzed to confirm the presence of the butyl and vinyl groups attached to the imidazolium ring. Purity can be estimated by comparing the integrals of the compound's protons to those of any visible impurities.

  • Objective: To quantify the total amount of this compound.

  • Principle: The bromide anion is titrated in a nonaqueous solvent with a suitable titrant.

  • Solvent: A mixture of a nonpolar solvent (e.g., toluene) and a polar aprotic solvent (e.g., methanol) can be used.

  • Titrant: A standard solution of a strong acid in a nonaqueous solvent, such as perchloric acid in acetic acid.

  • Indicator: A visual indicator like crystal violet or potentiometric endpoint detection can be used.

  • Procedure: The sample is dissolved in the chosen solvent system. The solution is then titrated with the standardized titrant to the endpoint.

Thermal Properties Analysis

Understanding the thermal stability of this compound is critical for its application, especially in processes involving elevated temperatures.

Data Presentation: Thermal Stability
Analytical Method Parameter Measured Typical Values for Imidazolium Bromides Key Insights
Thermogravimetric Analysis (TGA) Onset of Decomposition (Tonset)~290-320°C[1]Determines the temperature at which the material begins to degrade.
Differential Scanning Calorimetry (DSC) Melting Point (Tm)~82°C[2]Identifies phase transitions and thermal events.
Experimental Protocols
  • Objective: To determine the thermal stability and decomposition profile of this compound.

  • Instrumentation: A TGA instrument.

  • Procedure: A small, accurately weighed sample (5-10 mg) is placed in a sample pan. The sample is heated at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen). The weight loss of the sample is recorded as a function of temperature. The onset of decomposition is determined from the resulting TGA curve.

  • Objective: To determine the melting point and other phase transitions of this compound.

  • Instrumentation: A DSC instrument.

  • Procedure: A small, accurately weighed sample is sealed in an aluminum pan. The sample is subjected to a controlled temperature program (e.g., heating at 5-10°C/min) against an empty reference pan. The heat flow into or out of the sample is measured and plotted against temperature. Endothermic events like melting are observed as peaks.

Visualization of Cross-Validation Workflow and Analytical Process

To ensure the comprehensive and reliable characterization of this compound, a logical cross-validation workflow should be implemented. The following diagrams illustrate this workflow and a typical analytical process.

CrossValidationWorkflow cluster_Purity Purity & Structure Assessment cluster_Thermal Thermal Property Assessment cluster_Validation Cross-Validation HPLC HPLC (>98.0%) Purity_Validation Purity Validation HPLC->Purity_Validation NMR 1H NMR (Structure Confirmed) NMR->Purity_Validation Titration Nonaqueous Titration (>98.0%) Titration->Purity_Validation TGA TGA (Tonset ~290-320°C) Thermal_Validation Thermal Validation TGA->Thermal_Validation DSC DSC (Tm ~82°C) DSC->Thermal_Validation Final_Report Comprehensive Characterization Report Purity_Validation->Final_Report Thermal_Validation->Final_Report

Caption: Cross-validation workflow for this compound.

HPLC_Workflow start Start sample_prep Sample Preparation (Dissolve in Mobile Phase) start->sample_prep hplc_system HPLC System (Pump, Injector, Column, Detector) sample_prep->hplc_system injection Inject Sample hplc_system->injection separation Chromatographic Separation injection->separation detection UV Detection (~210 nm) separation->detection data_analysis Data Analysis (Peak Integration, % Area) detection->data_analysis end End data_analysis->end

Caption: General experimental workflow for HPLC analysis.

References

Benchmarking the ionic conductivity of 1-Butyl-3-Vinylimidazolium Bromide against other ionic liquids

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of materials science and electrochemistry, ionic liquids (ILs) have emerged as a pivotal class of compounds, offering a unique combination of properties including low volatility, high thermal stability, and intrinsic ionic conductivity. Among these, 1-Butyl-3-Vinylimidazolium Bromide ([BVIm][Br]) is gaining attention for its potential applications as an electrolyte in various electrochemical devices. This guide provides a comparative benchmark of the ionic conductivity of [BVIm][Br] against other commonly used ionic liquids, supported by experimental data and detailed methodologies.

Comparative Ionic Conductivity Data

The ionic conductivity of an ionic liquid is a critical parameter that dictates its performance in applications such as batteries, supercapacitors, and sensors. The following table summarizes the ionic conductivity of this compound in comparison to other well-established ionic liquids at or near room temperature.

Ionic LiquidAbbreviationIonic Conductivity (mS/cm)Temperature (°C)
This compound [BVIm][Br] 0.21 25
1-Butyl-3-methylimidazolium tetrafluoroborate[BMIM][BF4]~3[1]Room Temp.
1-Ethyl-3-methylimidazolium dicyanamide27Not Specified
1-Ethyl-3-methylimidazolium thiocyanate21Not Specified
1-Hexyl-3-methylimidazolium chloride[HMIM]Cl0.0820
1-Ethyl-3-methylimidazolium acetate[EMIM][OAc]2.50Not Specified
N-Butyl-N-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide[Pyrr14][TFSI]2.0Not Specified

Experimental Protocol for Ionic Conductivity Measurement

The determination of ionic conductivity is a fundamental experiment in the characterization of ionic liquids. The following protocol outlines a standard procedure for obtaining accurate and reproducible measurements.

Objective: To measure the ionic conductivity of a pure ionic liquid using a conductivity meter.

Materials and Apparatus:

  • Conductivity meter with a microvolume conductivity probe

  • Ionic liquid sample (e.g., this compound)

  • Glass vials or Teflon containers

  • Pipettes

  • Kimwipes or other lint-free tissues

  • Deionized water (for initial cleaning)

  • Waste beaker

Procedure:

  • Instrument Stabilization: Power on the conductivity meter and allow it to stabilize for at least 30 minutes before use. This ensures the electronic components reach a steady operating temperature.

  • Probe Preparation (Initial): Thoroughly rinse the conductivity probe with deionized water and carefully dry it with a lint-free tissue.

  • Probe Conditioning (Crucial Step): To prevent contamination from residual water or other solvents, which can significantly affect the conductivity reading, the probe must be conditioned with the ionic liquid sample.

    • Place a small amount of the ionic liquid to be tested into a clean vial.

    • Immerse the conductivity probe in the ionic liquid.

    • Gently agitate the probe to ensure the entire surface is coated.

    • Remove the probe and discard the used ionic liquid into a waste beaker.

    • Repeat this conditioning step at least three times.

  • Measurement:

    • Place a fresh, sufficient volume of the ionic liquid sample into a clean and dry glass vial or Teflon container.

    • Immerse the conditioned conductivity probe into the sample, ensuring the electrodes are fully submerged.

    • Allow the reading on the conductivity meter to stabilize.

    • Record the ionic conductivity value.

  • Temperature Control: Since ionic conductivity is temperature-dependent, it is crucial to record the temperature at which the measurement is taken. For precise comparisons, a temperature-controlled environment or a conductivity meter with automatic temperature compensation is recommended.

  • Post-Measurement Cleaning: After the measurement is complete, clean the probe thoroughly. This may involve rinsing with an appropriate solvent that can dissolve the ionic liquid, followed by a final rinse with deionized water. Dry the probe carefully before storage.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental workflow for measuring the ionic conductivity of an ionic liquid.

G cluster_prep Preparation cluster_conditioning Probe Conditioning cluster_measurement Measurement cluster_cleanup Post-Measurement A Stabilize Conductivity Meter B Initial Probe Cleaning (Deionized Water) A->B C Rinse 1 with IL Rinse 2 with IL Rinse 3 with IL B->C D Immerse Probe in Fresh IL Sample C->D E Record Stabilized Conductivity Reading D->E F Clean and Dry Probe E->F

Caption: Workflow for Ionic Conductivity Measurement.

References

A comparative analysis of the biocompatibility of different vinylimidazolium-based ionic liquids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the biocompatibility of novel materials is paramount. This guide provides a comparative analysis of the biocompatibility of various vinylimidazolium-based ionic liquids (VILs), a class of compounds with growing interest in biomedical applications due to their polymerizable nature.

While a comprehensive head-to-head comparative study on a wide range of vinylimidazolium-based ionic liquids is not extensively available in the public literature, this guide collates available data to offer insights into their cytotoxic and hemolytic profiles. The biocompatibility of these ionic liquids is significantly influenced by factors such as the length of the alkyl chain substituent on the imidazolium (B1220033) ring and the nature of the counter-anion.

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative data on the cytotoxicity and hemolytic activity of various imidazolium-based ionic liquids, including some vinyl-functionalized variants. It is important to note that the experimental conditions, such as cell lines and incubation times, may vary between studies, warranting caution in direct comparisons.

Table 1: Cytotoxicity of Imidazolium-Based Ionic Liquids (including Vinylimidazolium Derivatives) on Various Cell Lines

Ionic LiquidCell LineAssayEndpointResult (Concentration)
1-Butyl-3-methylimidazolium tetrafluoroborateHeLaMTTEC50Lowest among tested anions
1-Decyl-3-methylimidazolium chlorideCaco-2-EC50Most toxic in the series
1,3-Dimethylimidazolium methyl sulfateCaco-2-EC50Least toxic in the series
1-Methyl-3-octyloxymethylimidazolium derivativesB16 F10-IC500.0101–0.0197 mM/L
1-Hexyl-3-methylimidazolium chloride ([HMIM]Cl)HeLa-EC5014.08 mM
1-Octyl-3-methylimidazolium chloride ([OMIM]Cl)HeLa-EC501.11 mM

Table 2: Hemolytic Activity of Imidazolium-Based Ionic Liquids

Ionic LiquidSpeciesResult (% Hemolysis)Concentration
1-Octyl-3-methylimidazolium trifluoromethanesulfonate-Low (<5%)-
Poly(1-vinyl-3-alkyl imidazolium bromide)-Low (<5%)-

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of biocompatibility studies. The following are generalized protocols for the key experiments cited in this guide.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • 96-well plates

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Treatment: After 24 hours, treat the cells with various concentrations of the vinylimidazolium-based ionic liquids. Include a vehicle control (medium with the solvent used to dissolve the ionic liquids) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C.

  • Solubilization: After incubation with MTT, carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 492 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the ionic liquid that causes 50% inhibition of cell growth) is then determined.

Hemolysis Assay

The hemolysis assay is used to evaluate the blood compatibility of materials by quantifying the extent of red blood cell (RBC) lysis.

Materials:

  • Fresh whole blood with anticoagulant (e.g., EDTA)

  • Phosphate-buffered saline (PBS)

  • Triton X-100 (positive control)

  • Centrifuge

  • Spectrophotometer

Procedure:

  • RBC Preparation: Centrifuge fresh whole blood to separate the RBCs. Wash the RBC pellet with PBS multiple times until the supernatant is clear. Resuspend the washed RBCs in PBS to a desired concentration (e.g., 2% v/v).

  • Treatment: Add different concentrations of the vinylimidazolium-based ionic liquids to the RBC suspension. Use PBS as a negative control and Triton X-100 (which causes 100% hemolysis) as a positive control.

  • Incubation: Incubate the samples at 37°C for a specified time (e.g., 2 hours) with gentle agitation.

  • Centrifugation: After incubation, centrifuge the samples to pellet the intact RBCs.

  • Hemoglobin Measurement: Carefully collect the supernatant and measure the absorbance of the released hemoglobin at a wavelength of 540 nm using a spectrophotometer.

  • Data Analysis: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100

Visualizing the Experimental Workflow

The following diagrams illustrate the general workflow for assessing the biocompatibility of vinylimidazolium-based ionic liquids.

Biocompatibility_Workflow cluster_synthesis Ionic Liquid Preparation cluster_cytotoxicity In Vitro Cytotoxicity Assessment cluster_hemocompatibility Hemocompatibility Assessment cluster_conclusion Biocompatibility Profile Synthesis Synthesis of Vinylimidazolium Ionic Liquids Characterization Characterization (NMR, MS, etc.) Synthesis->Characterization IL_Exposure Exposure to Ionic Liquids (Various Concentrations) Characterization->IL_Exposure IL_Incubation Incubation with Ionic Liquids Characterization->IL_Incubation Cell_Culture Cell Line Seeding (e.g., HeLa, Caco-2) Cell_Culture->IL_Exposure MTT_Assay MTT Assay IL_Exposure->MTT_Assay Data_Analysis_Cyto Data Analysis (IC50 Determination) MTT_Assay->Data_Analysis_Cyto Conclusion Comparative Analysis and Biocompatibility Assessment Data_Analysis_Cyto->Conclusion RBC_Isolation Red Blood Cell Isolation & Preparation RBC_Isolation->IL_Incubation Hemolysis_Measurement Measurement of Hemoglobin Release IL_Incubation->Hemolysis_Measurement Data_Analysis_Hemo Data Analysis (% Hemolysis Calculation) Hemolysis_Measurement->Data_Analysis_Hemo Data_Analysis_Hemo->Conclusion

General workflow for assessing the biocompatibility of vinylimidazolium-based ionic liquids.

A Comparative Guide to the Synthesis of 1-Butyl-3-Vinylimidazolium Bromide: An Evaluation of Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and materials science, the consistent and reliable synthesis of key chemical intermediates is paramount. 1-Butyl-3-vinylimidazolium bromide ([C4VIm][Br]), a versatile ionic liquid monomer, is a crucial building block in the development of novel polymers and functional materials. This guide provides a comparative analysis of common synthesis protocols for this compound, with a focus on the reproducibility of these methods.

Comparison of Synthesis Protocols

The primary route for synthesizing this compound is through the quaternization of 1-vinylimidazole (B27976) with 1-bromobutane (B133212). While the fundamental reaction is straightforward, variations in solvent and temperature can significantly impact reaction time, yield, and purity, thereby affecting the reproducibility of the synthesis. Two prominent conventional methods are frequently cited in the literature, alongside a potential alternative approach utilizing microwave irradiation, which has been reported for similar vinylimidazolium ionic liquids.

ParameterProtocol 1: Methanol (B129727)Protocol 2: Ethyl Acetate (B1210297)Alternative: Microwave-Assisted (for analogous compounds)
Solvent MethanolEthyl AcetateAcetonitrile
Reactants 1-vinylimidazole, 1-bromobutane1-vinylimidazole, 1-bromobutane1-vinylimidazole, bromoalkane
Molar Ratio (Vinylimidazole:Bromobutane) Not specified in general descriptions1:1.2[1]1:1.2[1]
Temperature ~50°C[2]110°C[1]Not specified for this specific compound
Reaction Time Approximately 48 hours (2 days)[2]24–48 hours[1]Significantly shorter (minutes)
Reported Yield Not explicitly stated for this specific protocol. A similar synthesis of 1-butyl-3-methylimidazolium bromide at 70°C for 48h reported a yield of 85%.Not explicitly stated for this specific protocol.Higher yields often reported for microwave synthesis.
Purification Recrystallization or extraction[2]Washing with ethyl acetate[1]Recrystallization
Purity >98% (Commercially available standard)>98% (Commercially available standard)Dependent on purification

Experimental Protocols

Below are the detailed experimental methodologies for the two primary conventional synthesis protocols.

Protocol 1: Synthesis in Methanol

This protocol involves the direct quaternization of 1-vinylimidazole with 1-bromobutane in a polar protic solvent.

Materials:

  • 1-vinylimidazole

  • 1-bromobutane

  • Methanol

Procedure:

  • Combine 1-vinylimidazole and 1-bromobutane in methanol in a round-bottom flask.

  • Heat the reaction mixture to approximately 50°C.

  • Maintain the temperature and stir the reaction for approximately 48 hours to ensure the reaction goes to completion.[2]

  • After the reaction period, the solvent is removed under reduced pressure.

  • The resulting product can be purified by recrystallization or extraction to yield this compound.[2]

Protocol 2: Synthesis in Ethyl Acetate

This method employs a less polar solvent and a higher reaction temperature.

Materials:

  • 1-vinylimidazole

  • 1-bromobutane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask fitted with a reflux condenser, dissolve 1-vinylimidazole and 1-bromobutane in ethyl acetate. A molar ratio of 1:1.2 (1-vinylimidazole:1-bromobutane) is recommended.[1]

  • Heat the mixture to 110°C and stir for 24 to 48 hours.[1]

  • Upon completion, a biphasic mixture may form. The upper solvent layer, containing unreacted starting materials, is decanted.

  • The resulting ionic liquid is then washed multiple times with fresh ethyl acetate to remove any remaining impurities.[1]

  • The purified this compound is dried under vacuum.

Reproducibility and Key Considerations

The reproducibility of these protocols can be influenced by several factors:

  • Purity of Reactants: The purity of 1-vinylimidazole and 1-bromobutane is critical. Impurities can lead to side reactions and a lower yield of the desired product.

  • Reaction Time and Temperature Control: Precise control of reaction time and temperature is essential for consistent results. Incomplete reactions will lower the yield, while excessive heat or time may lead to degradation of the product.

  • Solvent Choice: The choice of solvent affects the reaction rate and the ease of product purification. Methanol, being more polar, may facilitate the reaction at a lower temperature. Ethyl acetate, being less polar, allows for a simpler workup by decantation and washing.

  • Purification Method: The thoroughness of the purification process directly impacts the final purity of the ionic liquid. Multiple washings or careful recrystallization are necessary to remove unreacted starting materials.

Logical Workflow for Protocol Comparison

To systematically evaluate the reproducibility of these synthesis protocols, a structured experimental workflow is essential. The following diagram illustrates a logical approach to comparing the two primary methods.

Synthesis_Comparison_Workflow start Start: Define Synthesis Protocols protocol1 Protocol 1: Methanol @ 50°C start->protocol1 protocol2 Protocol 2: Ethyl Acetate @ 110°C start->protocol2 run_experiments Execute Syntheses (n=3 for each protocol) protocol1->run_experiments protocol2->run_experiments purification Purification Step (Standardized Method) run_experiments->purification analysis Product Analysis purification->analysis yield Yield Calculation analysis->yield purity Purity Assessment (e.g., NMR, HPLC) analysis->purity time Reaction Time Monitoring analysis->time comparison Comparative Data Analysis yield->comparison purity->comparison time->comparison conclusion Conclusion on Reproducibility comparison->conclusion

Caption: Workflow for comparing the reproducibility of synthesis protocols for this compound.

Conclusion

Both the methanol and ethyl acetate-based protocols offer viable routes for the synthesis of this compound. The choice between them may depend on available laboratory equipment, desired reaction time, and preferred purification method. For enhanced reproducibility, meticulous control over reaction parameters and a standardized purification procedure are crucial. While microwave-assisted synthesis presents a promising alternative for rapid and high-yield production, further investigation is required to validate its applicability and reproducibility for this specific ionic liquid. Researchers should carefully document all experimental parameters to ensure consistent and reliable synthesis of this important monomer.

References

Safety Operating Guide

Proper Disposal of 1-Butyl-3-Vinylimidazolium Bromide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on the proper disposal of 1-Butyl-3-Vinylimidazolium Bromide based on available safety data and general laboratory safety protocols. It is essential to consult your institution's specific waste management policies and the manufacturer's Safety Data Sheet (SDS) before handling or disposing of this chemical. All disposal activities must comply with local, state, and federal regulations.

Immediate Safety and Handling Precautions

This compound is an ionic liquid for which comprehensive toxicity data may not be available. Therefore, it should be handled with care, treating it as a potentially hazardous substance. The Safety Data Sheet (SDS) for this compound indicates that risks cannot be excluded if the product is handled inappropriately and that it should not be allowed to enter drains or water supplies[1][2].

Personal Protective Equipment (PPE): When handling this compound, appropriate personal protective equipment should be worn at all times. This includes, but is not limited to:

  • Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber) are essential to prevent skin contact[3][4]. Always inspect gloves for integrity before use and dispose of them properly after handling the chemical[1][2].

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory to protect against splashes[3][5].

  • Lab Coat: A lab coat or other protective clothing should be worn to prevent contamination of personal clothing[3].

Waste Segregation and Collection

Proper segregation of waste is the first and most critical step in the safe disposal of this compound. Different waste streams should be collected in separate, clearly labeled containers.

Waste StreamContainer TypeLabeling Requirements
Unused/Pure this compound Original container or a compatible, sealed waste container."Hazardous Waste," "this compound," and any other identifiers required by your institution.
Aqueous Solutions Containing the Ionic Liquid Sealable, leak-proof container (e.g., carboy)."Hazardous Waste," "Aqueous Waste with this compound," and list all chemical components.
Organic Solvent Solutions Containing the Ionic Liquid Sealable, leak-proof solvent waste container."Hazardous Waste," "Organic Solvent Waste with this compound," and list all chemical components.
Contaminated Labware (e.g., pipette tips, vials) Puncture-resistant, sealable container."Hazardous Waste," "Solid Waste Contaminated with this compound."
Contaminated Glassware (for disposal) Puncture-resistant container labeled for broken glass."Hazardous Waste," "Glassware Contaminated with this compound."

Step-by-Step Disposal Procedures

1. Unused or Expired this compound:

  • Do not attempt to dispose of the pure substance down the drain or in regular trash.

  • Ensure the original container is tightly sealed and properly labeled.

  • If transferring to a waste container, use a funnel and conduct the transfer in a fume hood.

  • Store the sealed container in a designated hazardous waste accumulation area until collection by a licensed disposal service[6][7].

2. Solutions Containing this compound:

  • Never pour solutions containing this ionic liquid down the sink[1][2].

  • Collect all aqueous and organic solvent solutions in separate, appropriately labeled hazardous waste containers.

  • Keep a log of the constituents and their approximate concentrations added to the waste container.

  • Ensure the waste container is kept closed except when adding waste[6][8].

3. Contaminated Solid Waste (Labware):

  • Collect all disposable items that have come into contact with this compound (e.g., pipette tips, weighing boats, contaminated gloves) in a designated, sealed hazardous waste container[9].

  • Do not dispose of these items in the regular trash.

  • For sharps such as needles, use a designated sharps container that is then treated as hazardous waste[9].

4. Decontamination of Reusable Glassware:

  • Initial Rinse: Rinse the glassware with a suitable solvent that is known to dissolve this compound. Collect this initial rinse as hazardous waste.

  • Washing: After the initial rinse, wash the glassware with soap and water. This wash water can typically be disposed of down the drain, but consult your local regulations.

  • Final Rinse: Perform a final rinse with deionized water.

5. Managing Small Spills:

  • Ensure the area is well-ventilated.

  • Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Collect the contaminated absorbent material into a sealable container.

  • Label the container as "Hazardous Waste: Spill Debris with this compound."

  • Clean the spill area with a suitable solvent and then with soap and water. Collect the cleaning materials as contaminated solid waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.

DisposalWorkflow Disposal Workflow for this compound start Waste Generation (Containing this compound) waste_type Identify Waste Type start->waste_type pure_il Pure/Unused Ionic Liquid waste_type->pure_il Pure IL liquid_waste Liquid Waste (Aqueous or Organic) waste_type->liquid_waste Liquid solid_waste Contaminated Solid Waste (Gloves, Pipette Tips, etc.) waste_type->solid_waste Solid glassware Contaminated Glassware waste_type->glassware Glassware collect_pure Collect in a labeled, sealed hazardous waste container. pure_il->collect_pure collect_liquid Collect in a labeled, sealed hazardous liquid waste container. liquid_waste->collect_liquid collect_solid Collect in a labeled, sealed hazardous solid waste container. solid_waste->collect_solid decontaminate_glass Decontaminate Glassware? glassware->decontaminate_glass storage Store in Designated Hazardous Waste Accumulation Area collect_pure->storage collect_liquid->storage collect_solid->storage rinse Triple rinse with appropriate solvent. Collect rinsate as hazardous liquid waste. decontaminate_glass->rinse Yes dispose_glass Dispose of as contaminated glassware waste. decontaminate_glass->dispose_glass No wash Wash with soap and water. Dispose of wash water as per local regulations. rinse->wash reuse Reuse Glassware wash->reuse dispose_glass->storage pickup Arrange for Pickup by Licensed Waste Disposal Service storage->pickup

Caption: Decision tree for the proper segregation and disposal of this compound waste.

Final Disposal

All segregated and properly labeled hazardous waste containing this compound must be disposed of through your institution's Environmental Health and Safety (EHS) office or a contracted licensed hazardous waste disposal company[2]. Do not attempt to incinerate or treat the chemical waste yourself unless it is part of a specifically approved and documented laboratory procedure. Maintain records of all hazardous waste generated and disposed of in accordance with regulatory requirements.

References

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1-Butyl-3-Vinylimidazolium Bromide
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.